Product packaging for Istaroxime(Cat. No.:CAS No. 203738-46-9)

Istaroxime

Cat. No.: B7981254
CAS No.: 203738-46-9
M. Wt: 360.5 g/mol
InChI Key: MPYLDWFDPHRTEG-PAAYLBSLSA-N
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Description

Istaroxime is a first-in-class, investigational chemical compound with a unique dual mechanism of action, making it a valuable tool for cardiovascular research. Unlike traditional inotropic agents, this compound functions both as a positive inotrope (enhancing myocardial contractility) and a positive lusitrope (improving myocardial relaxation) . Its primary research applications are in the study of acute heart failure (AHF) and early cardiogenic shock, conditions where current therapies are often limited by adverse effects such as arrhythmias and increased mortality . The compound's distinctive activity is mediated through two key pathways: the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) and the stimulation of the sarco/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a) . The inhibition of Na+/K+ ATPase leads to an increase in intracellular sodium, which subsequently promotes calcium influx via the sodium-calcium exchanger (NCX), thereby increasing cytosolic calcium and enhancing systolic contraction. Concurrently, the activation of SERCA2a accelerates the reuptake of calcium into the sarcoplasmic reticulum during diastole, which facilitates improved cardiac relaxation and refills calcium stores for the next contraction . This dual action addresses both the systolic and diastolic dysfunctions prevalent in heart failure. Recent clinical and preclinical evidence underscores its research value. A 2023 meta-analysis of randomized controlled trials concluded that this compound significantly improved key hemodynamic and echocardiographic parameters in patients with AHF, including increased left ventricular ejection fraction, stroke volume index, cardiac index, and systolic blood pressure, while also decreasing heart rate and pulmonary artery systolic pressure . A 2025 Phase 2 study (SEISMiC B) in patients with early cardiogenic shock further confirmed that this compound significantly increased systolic blood pressure and cardiac output, while decreasing pulmonary capillary wedge pressure without increasing heart rate or clinically significant arrhythmias . Beyond heart failure, preliminary in vitro studies suggest research potential in oncology, with this compound demonstrating antiproliferative effects on various cancer cell lines, possibly through Topoisomerase I inhibition . It has also been shown to ameliorate calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy . Please note that this product is supplied for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should handle this product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N2O3 B7981254 Istaroxime CAS No. 203738-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870222
Record name Istaroxime, (E)-
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Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203737-93-3, 203738-46-9
Record name Istaroxime [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime
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Record name Istaroxime, (E)-
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Record name ISTAROXIME, (E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Istaroxime's Dual Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity enhances both cardiac contractility (inotropism) and relaxation (lusitropism), offering a potential advantage over traditional inotropic agents that can be associated with adverse outcomes.[3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: The Unmet Need in Acute Heart Failure

Acute heart failure is a life-threatening condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. Current inotropic therapies, while increasing contractility, often come at the cost of increased myocardial oxygen consumption, arrhythmias, and mortality. This compound represents a promising therapeutic alternative by addressing both systolic and diastolic dysfunction through its distinct molecular targets.[4][5]

The Dual Mechanism of Action

This compound's therapeutic effects are mediated by its simultaneous interaction with two key regulators of cardiomyocyte calcium homeostasis.

Inhibition of Na+/K+-ATPase (NKA)

Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium across the sarcolemma.[2][6]

Mechanism: By binding to the NKA pump, this compound reduces the extrusion of intracellular sodium.[2] The resulting increase in intracellular sodium concentration alters the driving force for the Na+/Ca2+ exchanger (NCX), leading to reduced calcium efflux and a subsequent increase in cytosolic calcium levels. This elevation in intracellular calcium enhances the contractility of the cardiac muscle.[2]

Stimulation of SERCA2a

A key differentiator of this compound is its ability to stimulate SERCA2a, the primary pump responsible for sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][7]

Mechanism: In heart failure, the activity of SERCA2a is often impaired, partly due to the inhibitory effects of its endogenous regulator, phospholamban (PLB).[8] this compound stimulates SERCA2a activity by relieving the inhibitory effect of PLB.[7] This action is independent of cAMP/PKA signaling pathways.[7] The enhanced SERCA2a activity leads to more rapid and efficient re-uptake of calcium into the SR, which not only improves diastolic relaxation (lusitropy) but also increases the amount of calcium available for release in subsequent systolic contractions, further contributing to its inotropic effect.[2][7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its molecular targets and its effects on cardiac function.

Table 1: In Vitro Potency of this compound

TargetParameterValueSpecies/TissueReference
Na+/K+-ATPaseIC500.11 µMNot Specified[9]
Na+/K+-ATPaseIC500.43 ± 0.15 µMDog Kidney[9]
Na+/K+-ATPaseIC50407.5 nMPorcine Cerebral Cortex[3]
Na+/K+-ATPaseIC508.5 µMGuinea Pig Kidney[9]

Table 2: Effect of this compound on SERCA2a Activity

ConditionThis compound ConcentrationEffect on SERCA2a VmaxSpecies/TissueReference
Healthy100 nM+28% (p < 0.01)Dog Cardiac SR[7]
Failing1 nM+34% (p < 0.01)Dog Cardiac SR[7]
Failing100 nMNormalized depressed activityGuinea Pig LV Microsomes[10]

Table 3: Clinical Hemodynamic Effects of this compound (HORIZON-HF Trial)

ParameterThis compound DoseChange from BaselinePlacebo Changep-valueReference
Pulmonary Capillary Wedge Pressure (PCWP)0.5 µg/kg/min-3.2 ± 6.8 mmHg0.0 ± 3.6 mmHg< 0.05[11]
PCWP1.0 µg/kg/min-3.3 ± 5.5 mmHg0.0 ± 3.6 mmHg< 0.05[11]
PCWP1.5 µg/kg/min-4.7 ± 5.9 mmHg0.0 ± 3.6 mmHg< 0.05[11]
Systolic Blood Pressure (SBP)All dosesIncreasedNo significant change-[11]
Heart Rate (HR)All dosesDecreasedNo significant change-[11]
Cardiac Index1.5 µg/kg/minIncreasedNo significant change-[11]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Preparation: Purified Na+/K+-ATPase is obtained from sources such as porcine cerebral cortex or dog kidney.[3][9] The protein content of the enzyme preparation is determined using a standard protein assay.

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES-Tris, pH 7.5), MgCl2 (3 mM), NaCl (140 mM), and ATP (3 mM).[9]

  • Incubation: Increasing concentrations of this compound are pre-incubated with the purified enzyme in the reaction mixture for 10 minutes at 37°C.[9]

  • Initiation of Reaction: The reaction is initiated by adding KCl (10 mM) and [γ-32P]ATP.[9] The reaction proceeds for 15 minutes at 37°C.

  • Termination and Measurement: The reaction is stopped by acidification (e.g., with perchloric acid).[9] The released inorganic phosphate (32Pi) is separated from the unreacted [γ-32P]ATP using activated charcoal centrifugation. The radioactivity of the supernatant containing 32Pi is measured by liquid scintillation counting.

  • Data Analysis: The inhibitory activity is expressed as a percentage of the control sample (without this compound). The IC50 value is calculated by fitting the concentration-response data to a nonlinear regression curve.[9]

SERCA2a Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of SERCA2a.

Methodology:

  • Microsome Preparation: Sarcoplasmic reticulum (SR) microsomes rich in SERCA2a are prepared from cardiac tissue (e.g., dog or guinea pig left ventricle).[7][10]

  • Ca2+ Activation Curves: The Ca2+-dependent ATPase activity of SERCA2a is measured in the presence and absence of this compound. The assay measures the release of inorganic phosphate from ATP.

  • Reaction Conditions: The reaction is typically carried out in a buffer containing varying concentrations of free Ca2+, Mg-ATP, and the SR microsomes.

  • Measurement: The rate of ATP hydrolysis is determined by colorimetric measurement of the liberated inorganic phosphate.

  • Data Analysis: The data are fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)). The effect of this compound is quantified by the change in Vmax.[7]

45Ca2+ Uptake Assay

Objective: To directly measure the effect of this compound on calcium transport into SR vesicles.

Methodology:

  • Vesicle Preparation: SR vesicles are prepared as described for the SERCA2a activity assay.

  • Uptake Reaction: The vesicles are incubated in a solution containing a buffered Ca2+ concentration, ATP, and the radioactive tracer 45Ca2+. The reaction is initiated by the addition of ATP.

  • Termination and Filtration: At various time points, aliquots of the reaction mixture are rapidly filtered through nitrocellulose filters to separate the vesicles from the external medium. The filters are washed to remove non-sequestered 45Ca2+.

  • Measurement: The radioactivity retained on the filters, representing the amount of 45Ca2+ taken up by the vesicles, is measured by liquid scintillation counting.

  • Data Analysis: The rate of 45Ca2+ uptake is calculated and compared between control and this compound-treated samples.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Istaroxime_Mechanism cluster_nka Na+/K+-ATPase Inhibition cluster_serca SERCA2a Activation istaroxime1 This compound nka Na+/K+-ATPase istaroxime1->nka Inhibits na_in ↑ Intracellular Na+ nka->na_in Leads to ncx Na+/Ca2+ Exchanger (Reverse Mode) na_in->ncx Activates ca_in ↑ Intracellular Ca2+ ncx->ca_in Increases contractility ↑ Inotropy (Contractility) ca_in->contractility istaroxime2 This compound plb Phospholamban (PLB) istaroxime2->plb Relieves Inhibition serca SERCA2a plb->serca Inhibits ca_uptake ↑ SR Ca2+ Uptake serca->ca_uptake Stimulates lusitropy ↑ Lusitropy (Relaxation) ca_uptake->lusitropy sr_load ↑ SR Ca2+ Load ca_uptake->sr_load ca_release ↑ Systolic Ca2+ Release sr_load->ca_release inotropy_serca ↑ Inotropy ca_release->inotropy_serca

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Models cluster_clinical Clinical Trials enzyme_prep Enzyme/Microsome Preparation nka_assay Na+/K+-ATPase Inhibition Assay enzyme_prep->nka_assay serca_assay SERCA2a Activity Assay enzyme_prep->serca_assay ca_uptake_assay 45Ca2+ Uptake Assay enzyme_prep->ca_uptake_assay ic50 Determine IC50 nka_assay->ic50 vmax Measure Vmax Change serca_assay->vmax tissue_prep Cardiac Tissue Preparation muscle_strips Isolated Muscle Strips tissue_prep->muscle_strips tension Measure Tension Development muscle_strips->tension animal_model Heart Failure Animal Model istaroxime_admin This compound Administration animal_model->istaroxime_admin hemodynamics Hemodynamic Assessment istaroxime_admin->hemodynamics echo Echocardiography istaroxime_admin->echo patient_enroll Patient Enrollment (AHF) randomization Randomization (this compound vs. Placebo) patient_enroll->randomization infusion Drug Infusion randomization->infusion endpoints Primary & Secondary Endpoint Assessment infusion->endpoints

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound's novel dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a promising approach to the treatment of acute heart failure. By enhancing both cardiac contractility and relaxation, it addresses key pathophysiological aspects of the disease. The data presented in this guide underscore the luso-inotropic properties of this compound and provide a framework for its continued investigation and development. Further research will continue to elucidate the full therapeutic potential of this first-in-class agent.

References

Istaroxime's SERCA2a Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous inotropic and lusitropic agent investigated for the treatment of acute heart failure. Its unique dual mechanism of action, involving the inhibition of the Na+/K+ ATPase and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from traditional inotropic agents. This guide provides an in-depth technical overview of the SERCA2a activation pathway of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: A Dual Approach

This compound exerts its effects on cardiac myocytes through two primary mechanisms:

  • Inhibition of the Na+/K+ ATPase (NKA): By blocking the sarcolemmal sodium-potassium pump, this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a higher intracellular calcium concentration during systole, which enhances myocardial contractility (positive inotropy).[1][2]

  • Activation of SERCA2a: this compound directly stimulates SERCA2a, the protein responsible for re-uptaking calcium into the sarcoplasmic reticulum (SR) during diastole.[1][3] This enhanced calcium re-uptake leads to improved myocardial relaxation (lusitropy) and contributes to a greater calcium load in the SR for subsequent contractions.[1][4]

This dual action allows this compound to improve both the contraction and relaxation phases of the cardiac cycle, a significant advantage over traditional inotropes that often come with increased risks of arrhythmia and myocardial oxygen consumption.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity on its primary targets and its clinical effects observed in major trials.

Table 1: In Vitro Potency of this compound

TargetParameterSpecies/TissueValueReference
Na+/K+ ATPaseIC50General0.11 µM[1][7][8]
IC50Dog Kidney0.43 ± 0.15 µM[1][7]
IC50Guinea Pig Kidney8.5 µM[1][7]
SERCA2aActivation-Nanomolar concentrations[9]
Kd(Ca2+) ReductionGuinea Pig SR VesiclesSignificant reduction[7]

Table 2: Hemodynamic and Echocardiographic Effects in the HORIZON-HF Trial

ParameterThis compound Dose (µg/kg/min)Change from BaselinePlacebo Changep-valueReference
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg)0.5-3.2 ± 6.80.0 ± 3.6<0.05[10]
1.0-3.3 ± 5.50.0 ± 3.6<0.05[10]
1.5-4.7 ± 5.90.0 ± 3.6<0.05[10]
Systolic Blood Pressure (SBP) (mmHg)1.0Increased-<0.001[9]
1.5Increased-<0.001[9]
Heart Rate (HR) (bpm)0.5Decreased-0.008[9]
1.0Decreased-0.02[9]
1.5Decreased-0.006[9]
Cardiac Index (L/min/m²)1.5Increased-0.04[9][10]
LV End-Diastolic Volume (mL)1.5Decreased+3.9 ± 32.40.02[9]
E-wave Deceleration Time (ms)1.5+30 ± 51+3 ± 510.04[9]

Table 3: Hemodynamic and Echocardiographic Effects in the SEISMiC Trial (Pre-Cardiogenic Shock)

ParameterThis compound (1.0-1.5 µg/kg/min)Placebop-valueReference
Adjusted SBP AUC at 6h (mmHg × hour)53.1 ± 6.8830.9 ± 6.760.017[11]
Adjusted SBP AUC at 24h (mmHg × hour)291.2 ± 27.5208.7 ± 27.00.025[11]
Cardiac Index at 24h (L/min/m²)+0.21-0.016[11]
Left Atrial Area at 24h (cm²)-1.8-0.008[11]
LV End-Systolic Volume at 24h (mL)-12.0-0.034[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing SERCA2a activity.

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_effects Cellular Effects This compound This compound nka Na+/K+ ATPase This compound->nka Inhibits na_in Intracellular Na+ nka->na_in Increases ncx Na+/Ca2+ Exchanger (NCX) ca_in Intracellular Ca2+ ncx->ca_in Increases Influx na_in->ncx Alters Gradient inotropy Positive Inotropy (Increased Contractility) ca_in->inotropy serca SERCA2a ca_sr SR Ca2+ serca->ca_sr Increases Reuptake plb Phospholamban (PLB) plb->serca Inhibits ca_sr->inotropy Increased SR Ca2+ Load for next contraction lusitropy Positive Lusitropy (Improved Relaxation) ca_sr->lusitropy istaroxime_sr This compound istaroxime_sr->serca Stimulates istaroxime_sr->plb Relieves Inhibition

This compound's dual mechanism of action on cardiac myocytes.

SERCA2a_Activity_Assay start Start: Isolate Cardiac Microsomes preincubation Pre-incubate microsomes with This compound (various concentrations) for 5 min at 4°C start->preincubation reaction_start Initiate reaction by adding 32P-ATP and Ca2+ buffer preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop reaction incubation->reaction_stop phosphate_separation Separate liberated 32P-inorganic phosphate from unhydrolyzed 32P-ATP reaction_stop->phosphate_separation measurement Measure radioactivity of liberated 32P-inorganic phosphate phosphate_separation->measurement analysis Data Analysis: - Determine CPA-inhibited fraction - Fit Ca2+ activation curves - Calculate Vmax and Kd(Ca2+) measurement->analysis end End: Quantify SERCA2a Activity analysis->end

Workflow for SERCA2a activity assay using 32P-ATP hydrolysis.

Experimental Protocols

Measurement of SERCA2a Activity

A common method to determine SERCA2a activity involves measuring the rate of ATP hydrolysis in cardiac microsomes.[7]

  • Isolation of Cardiac Microsomes: Sarcoplasmic reticulum (SR) enriched microsomes are isolated from cardiac tissue (e.g., canine, guinea pig, or human) through differential centrifugation.

  • Pre-incubation: The isolated microsomes are pre-incubated with varying concentrations of this compound (e.g., 0.0001–100 nM) for a short period (e.g., 5 minutes) at a low temperature (e.g., 4°C).

  • Reaction Initiation: The reaction is initiated by adding a reaction mixture containing a buffer, calcium at various concentrations, and radiolabeled ATP (³²P-ATP).

  • Incubation: The reaction is allowed to proceed at a physiological temperature (e.g., 37°C) for a defined time.

  • Reaction Termination: The reaction is stopped, typically by adding a quenching solution.

  • Quantification: The amount of inorganic phosphate (³²Pi) released from the hydrolysis of ³²P-ATP is quantified. The SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

  • Data Analysis: Calcium activation curves are generated by plotting SERCA2a activity against the free calcium concentration. These curves are then fitted to a sigmoidal function to determine the maximal velocity (Vmax) and the calcium affinity (Kd(Ca²+)).

Measurement of Na+/K+ ATPase Activity

The inhibitory effect of this compound on Na+/K+ ATPase is typically assessed by measuring the enzyme's hydrolytic activity.

  • Enzyme Preparation: Purified Na+/K+ ATPase from a source like dog or guinea pig kidney is used.

  • Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl₂, NaCl, and KCl.

  • Inhibition Assay: The enzyme is incubated with various concentrations of this compound.

  • Reaction Initiation and Measurement: The reaction is started by the addition of ATP. The activity is determined by measuring the rate of inorganic phosphate liberation from ATP hydrolysis, often using a colorimetric method or a radioactive assay with ³²P-ATP.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Measurement of Intracellular Calcium Transients and Sparks

To assess the functional consequences of SERCA2a stimulation, intracellular calcium dynamics are monitored in isolated cardiomyocytes.

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rat, mouse).

  • Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Imaging: A laser scanning confocal microscope is used to visualize and record changes in intracellular calcium concentration.

  • Calcium Transients: Cardiomyocytes are electrically stimulated to elicit action potentials and subsequent calcium transients. The amplitude and decay rate of these transients are measured before and after the application of this compound. An accelerated decay rate is indicative of enhanced SERCA2a activity.

  • Calcium Sparks: Spontaneous, localized calcium release events from the SR, known as calcium sparks, are recorded in resting cardiomyocytes. The frequency and characteristics of these sparks can provide insights into SR calcium load and the propensity for arrhythmogenic events.

The SERCA2a Activation Pathway in Detail

This compound's stimulation of SERCA2a is unique in that it is independent of the cyclic AMP/protein kinase A (cAMP/PKA) pathway, which is the primary mechanism of beta-adrenergic stimulation.[7][12] Instead, this compound appears to directly interact with the SERCA2a/phospholamban (PLB) complex.[9] In its dephosphorylated state, PLB is an endogenous inhibitor of SERCA2a. This compound promotes the dissociation of PLB from SERCA2a, thereby relieving this inhibition.[4][12] This leads to an increase in the apparent affinity of SERCA2a for calcium and an acceleration of the calcium pumping rate.[7]

This direct activation of SERCA2a without involving the PKA pathway is thought to contribute to the favorable safety profile of this compound, as it avoids the potential pro-arrhythmic effects associated with increased PKA activity.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure through its dual mechanism of Na+/K+ ATPase inhibition and direct SERCA2a activation. The stimulation of SERCA2a, independent of the cAMP/PKA pathway, leads to improved myocardial relaxation and contributes to a better overall cardiac performance with a potentially lower risk of adverse events compared to traditional inotropes. The quantitative data from preclinical and clinical studies support its efficacy in improving hemodynamic and echocardiographic parameters in patients with acute heart failure. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel agent.

References

Istaroxime's Inhibition of Na+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure. It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity leads to both enhanced cardiac contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect). This technical guide provides an in-depth overview of the core mechanism of this compound's interaction with Na+/K+-ATPase, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound exerts its inotropic effect primarily through the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cardiac myocyte membrane.

Molecular Interaction

This compound binds to the extracellular side of the Na+/K+-ATPase, stabilizing the enzyme in its E2 conformation. This inhibition of the pump's activity leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the driving force for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode. Consequently, there is a net influx of calcium ions ([Ca2+]i) into the cardiomyocyte. This increase in intracellular calcium concentration enhances the calcium available for binding to the myofilaments, resulting in a more forceful cardiac contraction.[1]

Signaling Pathway

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of events leading to increased myocardial contractility.

This compound This compound NKA Na+/K+-ATPase (E2 Conformation) This compound->NKA Inhibits Na_in Increased Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in Increased Intracellular Ca2+ NCX->Ca_in Promotes Contraction Enhanced Myocardial Contractility Ca_in->Contraction Results in cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement P1 Prepare reaction buffer: - 140 mM NaCl - 3 mM MgCl2 - 50 mM HEPES-Tris (pH 7.5) I1 Incubate enzyme with varying concentrations of this compound or Ouabain (positive control) for 10 min at 37°C P1->I1 P2 Prepare enzyme suspension (e.g., purified dog kidney enzyme) P2->I1 P3 Prepare ³²P-ATP solution I2 Initiate reaction by adding ³²P-ATP P3->I2 I1->I2 I3 Incubate for a defined time (e.g., 10-30 min) at 37°C I2->I3 S1 Stop reaction (e.g., with ice-cold TCA) I3->S1 S2 Separate unreacted ³²P-ATP from released ³²Pi using activated charcoal S1->S2 S3 Measure radioactivity of the supernatant (containing ³²Pi) using a scintillation counter S2->S3 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Isolate cardiac SR microsomes I1 Pre-incubate microsomes with or without this compound for 5 min at 4°C P1->I1 P2 Prepare reaction buffer with varying free Ca²⁺ concentrations (100–3000 nM) P2->I1 P3 Prepare ³²P-ATP solution I2 Initiate reaction by adding ³²P-ATP P3->I2 I1->I2 I3 Incubate at 37°C I2->I3 A1 Measure ³²Pi release as described in the Na+/K+-ATPase assay I3->A1 A2 Determine CPA-inhibited fraction to identify SERCA2a-specific activity A1->A2 A3 Fit Ca²⁺ activation curves to determine Vmax and Kd(Ca²⁺) A2->A3

References

Istaroxime: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It possesses a unique dual mechanism of action, acting as both a positive inotropic and lusitropic agent.[2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its scientific foundation.

Discovery and Rationale

The development of this compound was driven by the need for novel inotropic agents for acute heart failure that could enhance cardiac contractility without the adverse effects associated with existing therapies, such as increased heart rate, arrhythmias, and hypotension.[3] The therapeutic strategy behind this compound was to create a molecule that could modulate intracellular calcium cycling to improve both systolic and diastolic function. This led to the design of a compound that uniquely combines two distinct pharmacological activities: inhibition of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4]

Mechanism of Action

This compound's distinctive pharmacological profile stems from its dual interaction with two key regulators of cardiomyocyte calcium homeostasis.

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase, a membrane pump responsible for maintaining the sodium and potassium gradients across the cell membrane.[5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, leading to a net increase in intracellular calcium concentration. The elevated cytosolic calcium enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.[2]

SERCA2a Stimulation

Unlike other Na+/K+-ATPase inhibitors, this compound also directly stimulates the activity of SERCA2a.[6] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), which is responsible for sequestering calcium from the cytoplasm back into the SR during diastole.[2] By enhancing SERCA2a activity, this compound accelerates calcium reuptake into the SR, leading to faster myocardial relaxation (a positive lusitropic effect) and increased SR calcium load available for subsequent contractions.[6] This improved calcium handling is thought to contribute to a lower risk of arrhythmias compared to traditional inotropes.[4]

Below is a diagram illustrating the signaling pathway of this compound.

Istaroxime_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_cytosol [Na+]i NaK_ATPase->Na_cytosol Increases SR Sarcoplasmic Reticulum SERCA2a->SR Increases Ca2+ uptake NCX Na+/Ca2+ Exchanger Ca_cytosol [Ca2+]i NCX->Ca_cytosol Increases SR->Ca_cytosol Decreases (Diastole) Lusitropy Lusitropy SR->Lusitropy Positive Lusitropy Inotropy Inotropy Ca_cytosol->Inotropy Positive Inotropy Na_cytosol->NCX Reduces Ca2+ efflux

Caption: Signaling pathway of this compound in a cardiomyocyte.

Preclinical Development and Structure-Activity Relationship

Initial preclinical studies focused on optimizing the androstane scaffold of this compound to balance its inhibitory potency on Na+/K+-ATPase and its stimulatory effect on SERCA2a, while minimizing potential off-target effects. Structure-activity relationship (SAR) studies explored modifications at various positions of the steroid nucleus, leading to the identification of this compound as a lead candidate with a favorable in vitro and in vivo profile. These studies demonstrated that the E isomer of the oxime is generally more potent than the Z form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

SERCA2a Activity Assay (³²P-ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum vesicles, providing a direct measure of the enzyme's activity.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue

  • Assay buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/mL pyruvate kinase, 18 U/mL lactate dehydrogenase, and 0.2 mM NADH

  • CaCl₂ solution to achieve desired free Ca²⁺ concentrations

  • ³²P-labeled ATP

  • This compound or vehicle control

  • Quenching solution: 1 N HCl with 0.1 M phosphoric acid

  • Scintillation cocktail and counter

Workflow Diagram:

SERCA2a_Assay_Workflow start Start prep_sr Prepare SR Vesicles start->prep_sr mix_reagents Mix Assay Buffer, SR Vesicles, and this compound/Vehicle prep_sr->mix_reagents add_ca Add CaCl₂ to achieve desired [Ca²⁺] mix_reagents->add_ca initiate_reaction Initiate reaction with ³²P-ATP add_ca->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench reaction with acid solution incubate->quench separate Separate unreacted ATP (e.g., charcoal precipitation) quench->separate measure Measure released ³²P (Scintillation Counting) separate->measure end End measure->end

Caption: Workflow for the SERCA2a activity assay.

Procedure:

  • Prepare SR vesicles from cardiac tissue using differential centrifugation.

  • In a reaction tube, combine the assay buffer, a known amount of SR vesicle protein, and the desired concentration of this compound or vehicle.

  • Add CaCl₂ to the reaction mixture to achieve a range of free Ca²⁺ concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding ³²P-labeled ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the quenching solution.

  • Separate the liberated inorganic phosphate (³²P) from the unhydrolyzed ATP, typically by adding activated charcoal and centrifuging.

  • Measure the radioactivity of the supernatant containing the ³²P using a scintillation counter.

  • Calculate the SERCA2a activity as the amount of inorganic phosphate released per milligram of protein per minute.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution

  • This compound or vehicle control

  • Ouabain (a known Na+/K+-ATPase inhibitor, for control)

  • Malachite green reagent for phosphate detection

Workflow Diagram:

NaK_ATPase_Assay_Workflow start Start prep_enzyme Prepare Na+/K+-ATPase Enzyme Solution start->prep_enzyme mix_reagents Mix Assay Buffer, Enzyme, and this compound/Vehicle prep_enzyme->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate initiate_reaction Initiate reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction and detect phosphate (Malachite Green) incubate->stop_reaction measure Measure Absorbance (e.g., 620 nm) stop_reaction->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Procedure:

  • Prepare a solution of the purified Na+/K+-ATPase enzyme in a suitable buffer.

  • In a microplate well, combine the assay buffer, the enzyme solution, and varying concentrations of this compound or vehicle. A parallel set of wells should include ouabain as a positive control for complete inhibition.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a known concentration of ATP to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction and simultaneously detect the liberated inorganic phosphate by adding a malachite green-based colorimetric reagent.

  • Measure the absorbance of each well at the appropriate wavelength (typically around 620 nm).

  • The Na+/K+-ATPase specific activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

  • The percent inhibition by this compound is then calculated relative to the ouabain-sensitive activity.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute heart failure. The most notable of these are the Phase II HORIZON-HF and SEISMiC trials.

HORIZON-HF Trial

The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With Worsening Heart Failure) trial was a randomized, double-blind, placebo-controlled study that enrolled 120 patients with worsening heart failure and reduced left ventricular ejection fraction.[7] Patients received a 6-hour infusion of one of three doses of this compound (0.5, 1.0, or 1.5 µg/kg/min) or placebo.[8]

Quantitative Results from the HORIZON-HF Trial

ParameterPlacebo (n=31)This compound 0.5 µg/kg/min (n=29)This compound 1.0 µg/kg/min (n=30)This compound 1.5 µg/kg/min (n=30)p-value (vs. Placebo)
Change in PCWP (mmHg) -0.2-3.7-3.3-4.7<0.05 for all doses
Change in Systolic BP (mmHg) +2.1-+9.2-0.008 (combined this compound)
Change in Heart Rate (bpm) -Significant DecreaseSignificant DecreaseSignificant Decrease<0.05 for all doses
Change in Cardiac Index (L/min/m²) +0.03--+0.120.57 (combined this compound)
Change in E' velocity (cm/sec) -0.7--+0.50.048 (combined this compound)

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data compiled from multiple sources.[7][8]

SEISMiC Trial

The SEISMiC (Safety, Efficacy, and Hemodynamic Effects of this compound in Patients with Pre-Cardiogenic Shock) trial was a Phase IIb study that evaluated the efficacy and safety of this compound in patients with acute heart failure and pre-cardiogenic shock.[9] The trial enrolled 60 patients who were randomized to receive a 24-hour infusion of this compound (1.0 or 1.5 µg/kg/min) or placebo.[10] An extension study further evaluated different dosing regimens over a longer duration.[11]

Quantitative Results from the SEISMiC Trial

ParameterPlaceboThis compound (Combined Doses)p-value
Systolic BP AUC over 6 hours (mmHghr) 30.953.10.017
Systolic BP AUC over 24 hours (mmHghr) 208.7291.20.025
Change in Cardiac Index at 24h (L/min/m²) -0.06+0.160.016
Change in Left Atrial Area at 24h (cm²) 0.0-1.80.008
Change in LV End-Systolic Volume at 24h (mL) +3.3-8.70.034
Change in PCWP at 6 hours (mmHg) -0.9-6.60.0001

AUC: Area Under the Curve; BP: Blood Pressure; LV: Left Ventricular; PCWP: Pulmonary Capillary Wedge Pressure. Data compiled from multiple sources.[8][9][11]

This compound Metabolite: PST3093

Pharmacokinetic studies have identified PST3093 as the main metabolite of this compound. Interestingly, PST3093 has been shown to be a selective SERCA2a activator, lacking the Na+/K+-ATPase inhibitory activity of its parent compound. This finding has opened up new avenues of research into the development of selective SERCA2a activators for the treatment of heart failure, particularly diastolic dysfunction.

Conclusion

This compound represents a novel approach to the treatment of acute heart failure, with a unique dual mechanism of action that addresses both systolic and diastolic dysfunction. Preclinical and clinical studies have provided a strong scientific rationale for its development, demonstrating favorable hemodynamic effects and a manageable safety profile. The quantitative data from the HORIZON-HF and SEISMiC trials underscore its potential to improve key cardiac parameters in patients with acute heart failure. Further research and clinical development will be crucial to fully elucidate the therapeutic role of this compound and its derivatives in the management of cardiovascular diseases.

References

Istaroxime: A Preclinical Efficacy Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Istaroxime is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[4][5] this compound is distinguished by its unique dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[6][7][8] This dual action confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects, addressing the core pathophysiology of heart failure where calcium cycling is impaired.[1][5][9] Preclinical studies have demonstrated its potential to improve cardiac function without the adverse effects commonly associated with traditional inotropic agents, such as increased heart rate and arrhythmogenesis.[4][5][7] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate intracellular calcium concentration through two distinct targets in cardiomyocytes.

  • Na+/K+-ATPase (NKA) Inhibition : this compound inhibits the NKA pump on the sarcolemma.[5][8] This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion), resulting in a net increase in intracellular calcium concentration during systole.[4] This increased availability of calcium for binding to contractile proteins enhances myocardial contractility, producing a positive inotropic effect.[5][9]

  • SERCA2a Stimulation : Concurrently, this compound stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[9][10][11] This action is dependent on the presence of phospholamban (PLB), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[4][12] this compound promotes the dissociation of the SERCA2a/PLB complex, thereby relieving this inhibition and enhancing the rate of calcium reuptake into the SR.[4][12] This accelerated calcium clearance from the cytosol leads to improved myocardial relaxation (a positive lusitropic effect) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[4][9]

The combined actions of NKA inhibition and SERCA2a stimulation provide a unique therapeutic profile, enhancing both systolic and diastolic function.[5]

Istaroxime_Mechanism_of_Action cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_Effects Physiological Effects Istaroxime_ext This compound NKA Na+/K+-ATPase Istaroxime_ext->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces Ca2+ extrusion SERCA2a SERCA2a Ca_in->SERCA2a Reuptake Inotropy Positive Inotropy (Increased Contractility) Ca_in->Inotropy Istaroxime_int This compound Istaroxime_int->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime_int->PLB Relieves Inhibition SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Lusitropy Positive Lusitropy (Improved Relaxation) SERCA2a->Lusitropy PLB->SERCA2a Inhibits SR_Ca->Inotropy Increased Ca2+ release

Caption: Dual mechanism of action of this compound.

Preclinical Efficacy Data

A substantial body of preclinical evidence from various animal models and in vitro preparations supports the efficacy of this compound.

Hemodynamic and Echocardiographic Effects in Heart Failure Models

The following table summarizes the key quantitative findings from in vivo studies in animal models of heart failure.

Animal ModelConditionThis compound Dose/ConcentrationKey FindingsReference
Guinea PigAortic Banding (HF)0.11 mg/kg/min (IV)Echocardiography: - Fractional Shortening: +18% - Aortic Flow Rate: +19% - Peak Myocardial Systolic Velocity: +36% - Circumferential Fiber Shortening: +24% - Peak Atrial Flow Velocity: +69% - Isovolumic Relaxation Time: +19% - Peak Myocardial Early Diastolic Velocity: +42%[10]
CanineMicrosphere Embolization (ADHF)Not SpecifiedImproved hemodynamic and echocardiographic parameters (LVEF, LVEDV, LVESV).[4]
CanineLigation of LAD & Embolization (Chronic Ischemic HF)Not SpecifiedEffective inotropic agent without positive chronotropic actions (compared to dobutamine).[4]
HamsterProgressive HFNot SpecifiedImproved cardiac function and heart rate variability.[4]
RatStreptozotocin-induced Diabetic CardiomyopathyNot SpecifiedImproved diastolic dysfunction by stimulating SERCA2a and reducing alterations in intracellular Ca2+ handling.[4]
Cellular and Molecular Effects

The following table details the effects of this compound at the cellular and molecular level, primarily from in vitro experiments.

PreparationThis compound ConcentrationKey FindingsReference
Healthy Dog Cardiac SR Vesicles100 nMSERCA2a Activity: - Vmax: +28%[12]
Failing Dog Cardiac SR Vesicles1 nMSERCA2a Activity: - Vmax: +34%[12]
Healthy Dog Cardiac SR Vesicles1 nM, 10 nM, 100 nMSERCA2a/PLB Co-immunoprecipitation: - Reduced by 22%, 40%, and 43% respectively at 0.1 µM free Ca2+.[12]
Guinea Pig Isolated Ventricular MyocytesNot SpecifiedInhibited transient inward current (ITI) by 43%.[4]
Rat Isolated Ventricular MyocytesEqui-inotropic concentrations vs. OuabainDid not activate CaMKII or promote apoptosis, unlike ouabain.[4]
Human Failing Heart Muscle Strips0.1-1.0 µmol/LConcentration-dependent increase in developed tension, max/min dP/dt, and absolute velocity of contraction.[10]
Human Failing Heart SR Microsomes100 nmol/LNormalized depressed SERCA2a maximum velocity and increased SERCA activity by 17%.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols from key studies.

In Vivo Heart Failure Model: Guinea Pig with Aortic Banding
  • Objective : To assess the ability of this compound to improve global cardiac function in a pressure-overload heart failure model.

  • Animal Model : Guinea pigs subjected to aortic banding (AoB) for 3 months to induce heart failure.

  • Experimental Procedure :

    • Surgical Procedure : A surgical constriction is placed around the ascending aorta to induce chronic pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

    • Drug Administration : After 3 months, animals are anesthetized, and this compound is administered via intravenous infusion at a rate of 0.11 mg/kg per minute.

    • Data Acquisition : Echocardiography is performed before and during the infusion to measure various parameters of systolic and diastolic function.

  • Key Assays :

    • Echocardiography : Transthoracic echocardiography is used to measure parameters such as fractional shortening, aortic flow rate, myocardial velocities (systolic and diastolic), and isovolumic relaxation time.

    • Sarcoplasmic Reticulum (SR) Microsome Isolation : Following the experiment, left ventricular tissue is harvested to isolate SR microsomes.

    • SERCA Activity Assay : The activity of SERCA2a in the isolated microsomes is measured to confirm the drug's effect on its target.[10]

Experimental_Workflow_Aortic_Banding cluster_Phase1 Model Creation cluster_Phase2 Experiment cluster_Phase3 Ex Vivo Analysis Aortic_Banding Aortic Banding Surgery on Guinea Pigs HF_Development 3-Month Period for Heart Failure Development Aortic_Banding->HF_Development Anesthesia Anesthesia HF_Development->Anesthesia Baseline_Echo Baseline Echocardiography Anesthesia->Baseline_Echo Infusion IV Infusion of this compound (0.11 mg/kg/min) Baseline_Echo->Infusion Treatment_Echo Echocardiography During Infusion Infusion->Treatment_Echo Sacrifice Euthanasia & Tissue Harvest Treatment_Echo->Sacrifice Microsome_Isolation SR Microsome Isolation from LV Tissue Sacrifice->Microsome_Isolation SERCA_Assay SERCA2a Activity Assay Microsome_Isolation->SERCA_Assay SERCA2a_Regulation SERCA2a SERCA2a Ca_reuptake SR Ca2+ Reuptake SERCA2a->Ca_reuptake Activates PLB_dephospho Dephosphorylated PLB PLB_dephospho->SERCA2a Inhibits PLB_phospho Phosphorylated PLB PLB_phospho->SERCA2a Relieves Inhibition PKA PKA PKA->PLB_dephospho Phosphorylates This compound This compound This compound->SERCA2a Directly Relieves PLB Inhibition Logical_Relationship cluster_Mechanism Molecular Actions cluster_Cellular Cellular Consequences cluster_Physiological Physiological Outcomes This compound This compound NKA_Inhibition Inhibition of Na+/K+-ATPase This compound->NKA_Inhibition SERCA_Stimulation Stimulation of SERCA2a This compound->SERCA_Stimulation Inc_Na ↑ Intracellular Na+ NKA_Inhibition->Inc_Na Inc_SR_Ca ↑ SR Ca2+ Load & Reuptake SERCA_Stimulation->Inc_SR_Ca Inc_Ca ↑ Systolic Ca2+ Inc_Na->Inc_Ca Inotropy Positive Inotropy (↑ Contractility) Inc_Ca->Inotropy Inc_SR_Ca->Inotropy Potentiates Lusitropy Positive Lusitropy (↑ Relaxation) Inc_SR_Ca->Lusitropy Safety Reduced Arrhythmic Risk Lusitropy->Safety

References

The Pharmacodynamics of Istaroxime in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure. It exhibits a unique dual mechanism of action in cardiac myocytes, combining the inhibition of the Na+/K+-ATPase with the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, offering a potential advantage over traditional inotropic agents. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cardiac myocytes, including its molecular mechanisms, effects on intracellular ion homeostasis, and functional consequences on cardiomyocyte contractility. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of heart failure at the cellular level is dysregulated calcium (Ca2+) handling within cardiac myocytes. This compound is a promising new therapeutic agent that directly targets this pathophysiology. Unlike conventional inotropes that often increase myocardial oxygen consumption and can be pro-arrhythmic, this compound's dual mechanism of action is designed to improve both systolic and diastolic function with a potentially more favorable safety profile. This guide will delve into the specific pharmacodynamic properties of this compound at the cellular level.

Dual Mechanism of Action

This compound's primary effects on cardiac myocytes stem from its interaction with two key proteins involved in ion transport: the Na+/K+-ATPase and SERCA2a.

Inhibition of Na+/K+-ATPase

Similar to cardiac glycosides like digoxin, this compound inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma. By inhibiting this pump, this compound leads to an increase in the intracellular Na+ concentration ([Na+]i). This rise in [Na+]i alters the driving force for the Na+/Ca2+ exchanger (NCX), causing it to operate in its reverse mode, which in turn increases the intracellular Ca2+ concentration ([Ca2+]i). The elevated systolic [Ca2+]i enhances the binding of Ca2+ to troponin C, leading to a more forceful contraction of the myocyte.

Stimulation of SERCA2a

A distinguishing feature of this compound is its ability to stimulate SERCA2a, the protein responsible for pumping Ca2+ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired, leading to slowed Ca2+ reuptake, incomplete relaxation, and reduced SR Ca2+ stores for subsequent contractions. This compound stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein. This enhanced SERCA2a activity accelerates Ca2+ sequestration into the SR, leading to a faster decline in cytosolic Ca2+ during diastole and thus improved myocardial relaxation (lusitropy). The increased SR Ca2+ load also contributes to a greater Ca2+ release during the subsequent systole, further augmenting contractility.

Signaling Pathway of this compound

The dual mechanism of this compound converges on the modulation of intracellular Ca2+ cycling to produce its inotropic and lusitropic effects.

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates PLN Phospholamban (PLN) This compound->PLN Relieves Inhibition Na_ion Na+ NKA->Na_ion Increased [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increased [Ca2+]i Na_ion->NCX Alters Gradient Contraction Increased Contraction (Inotropy) Ca_ion->Contraction Leads to Relaxation Improved Relaxation (Lusitropy) SERCA2a->Relaxation Accelerates Ca2+ decline SR_Ca Increased SR Ca2+ Load SERCA2a->SR_Ca Enhances Ca2+ uptake PLN->SERCA2a Inhibits SR_Ca->Contraction Augments subsequent Ca2+ release

Caption: Signaling pathway of this compound in a cardiac myocyte.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of this compound from various studies.

Table 1: Inhibition of Na+/K+-ATPase by this compound

Species/TissueIC50Reference
Dog Kidney0.43 ± 0.15 µM
General (unspecified)407.5 nM

Table 2: Stimulation of SERCA2a by this compound

PreparationEffectConcentrationReference
Failing Dog Heart VesiclesRe-establishes SERCA2a activity to near-healthy levels1 nM (maximum effect)
Healthy Dog Heart VesiclesStimulates SERCA2a activity100 nM (maximum effect)
Diabetic Rat Cardiac SRIncreased SERCA2a Vmax by 25%500 nM

Table 3: Effects of this compound on Hemodynamics in Acute Heart Failure Patients

ParameterChangeReference
Left Ventricular Ejection FractionIncreased (MD: 1.06)
Stroke Volume IndexIncreased (MD: 3.04)
Cardiac IndexIncreased (MD: 0.18)
E/A RatioDecreased (MD: -0.39)
Systolic Blood PressureIncreased (MD: 5.32 mmHg)
Heart RateDecreased (MD: -3.05 bpm)

MD: Mean Difference

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Na+/K+-ATPase Activity Assay (Ouabain-Sensitive ATP Hydrolysis)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis that is specifically inhibited by ouabain, a potent Na+/K+-ATPase inhibitor.

Materials:

  • Cardiac tissue homogenate or microsomal fraction

  • Assay Buffer: 250 mM Tris-acetate buffer (pH 7.2)

  • Substrate Solution: 33.3 mM ATP

  • Ion Solution: 1000 mM NaCl, 100 mM KCl

  • Mg2+ Solution: 30 mM MgCl2

  • EDTA Solution: 1 mM EDTA

  • Ouabain Solution: 10 mM

  • Protein Precipitator: 1.5 M Perchloric Acid

  • Colorimetric Reagent for Pi detection (e.g., Malachite Green-based reagent)

  • Phosphate Standard Solution

Procedure:

  • Tissue Preparation: Homogenize cardiac tissue in a suitable buffer (e.g., 0.9% NaCl) and prepare a microsomal fraction by differential centrifugation. Determine the protein concentration of the enzyme preparation.

  • Reaction Setup: Prepare two sets of tubes for each sample: "Total ATPase" and "Ouabain-Insensitive ATPase".

  • Total ATPase Tubes: Add Assay Buffer, Ion Solution, Mg2+ Solution, EDTA Solution, and the enzyme preparation to the tubes.

  • Ouabain-Insensitive ATPase Tubes: Add the same components as in the "Total ATPase" tubes, plus ouabain to a final concentration that fully inhibits Na+/K+-ATPase (e.g., 1-2 mM).

  • Pre-incubation: Pre-incubate all tubes at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding the ATP Substrate Solution to all tubes.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the Protein Precipitator.

  • Pi Detection: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes and add the colorimetric reagent to quantify the amount of released Pi by measuring absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculation:

    • Calculate the Pi concentration in each sample using a standard curve generated with the Phosphate Standard Solution.

    • Na+/K+-ATPase activity = (Pi released in "Total ATPase" tubes) - (Pi released in "Ouabain-Insensitive ATPase" tubes).

    • Express the activity as µmol Pi/mg protein/hour.

SERCA2a Activity Assay (45Ca2+ Uptake Assay)

This assay directly measures the function of SERCA2a by quantifying the ATP-dependent uptake of radioactive calcium (45Ca2+) into sarcoplasmic reticulum vesicles.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) vesicles

  • Uptake Buffer: e.g., 20 mM Tris-HCl, 2 mM EGTA, pH 7.0

  • Reaction Buffer: e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN3, 15 mM MgCl2, pH 7.0

  • ATP Solution: 250 mM ATP, pH 7.0

  • 45CaCl2 stock solution

  • Ruthenium Red (to block RyR channels)

  • Calcium Ionophore (e.g., A23187, for determining background)

  • Nitrocellulose filters (0.45 µm)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • SR Vesicle Preparation: Isolate SR vesicles from cardiac tissue homogenates by differential centrifugation.

  • Reaction Setup: In reaction tubes, combine the Reaction Buffer, SR vesicles, Ruthenium Red, and varying concentrations of this compound or vehicle control.

  • Initiate Uptake: Start the reaction by adding a mixture of ATP and 45CaCl2 to the tubes and incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and rapidly filter it through a nitrocellulose filter under vacuum.

  • Washing: Immediately wash the filter with ice-cold Wash Buffer to remove extra-vesicular 45Ca2+.

  • Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of 45Ca2+ taken up (in nmol/mg protein) against time for each condition.

    • The initial rate of Ca2+ uptake is determined from the slope of the linear portion of the curve.

    • Compare the rates of uptake in the presence of different concentrations of this compound to the vehicle control to determine the stimulatory effect.

Measurement of Intracellular Ion Concentrations

Intracellular Calcium ([Ca2+]i):

  • Method: Use of ratiometric fluorescent Ca2+ indicators, such as Fura-2 AM.

  • Protocol Outline:

    • Isolate cardiac myocytes.

    • Load the cells with Fura-2 AM (e.g., 1-2 µM) in a suitable buffer (e.g., Tyrode's solution) for a specific duration (e.g., 20 minutes) at room temperature, protected from light.

    • Wash the cells to remove extracellular dye.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm using a fluorescence microscopy system.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

    • Calibrate the fluorescence ratio to absolute Ca2+ concentrations using appropriate calibration buffers and ionophores.

Intracellular Sodium ([Na+]i):

  • Method: Use of fluorescent Na+ indicators, such as Sodium-binding benzofuran isophthalate (SBFI-AM).

  • Protocol Outline:

    • Culture neonatal or isolate adult cardiac myocytes.

    • Load the cells with SBFI-AM (e.g., 5 µM) for a defined period (e.g., 90 minutes) at room temperature. Probenecid can be included to prevent dye leakage.

    • Wash the cells to remove extracellular dye.

    • Excite the SBFI-loaded cells at 340 nm and 380 nm and measure the fluorescence emission. The ratio of fluorescence (F340/F380) is used to determine [Na+]i.

    • Perform an in situ calibration at the end of each experiment using calibration solutions with known Na+ concentrations and ionophores (e.g., gramicidin) to relate the fluorescence ratio to [Na+]i.

Cardiomyocyte Contractility Assay
  • Method: Video-based edge detection or sarcomere length tracking.

  • Protocol Outline:

    • Place isolated cardiac myocytes in a chamber on an inverted microscope stage.

    • Pace the cells electrically at a defined frequency (e.g., 1 Hz).

    • Record high-speed videos of the contracting myocytes.

    • Use specialized software (e.g., IonOptix) to track the movement of the cell edges or the change in sarcomere length during contraction and relaxation.

    • Parameters Measured:

      • Peak Shortening: The maximum extent of cell shortening, indicative of contractility.

      • Time to Peak Shortening (TPS): The time from stimulus to maximum contraction.

      • Time to 90% Relengthening (TR90): The time from peak contraction to 90% return to baseline length, indicative of relaxation speed.

      • Maximal Velocity of Shortening (+dL/dt) and Relengthening (-dL/dt): The maximum rates of contraction and relaxation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cardiac myocyte function.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis and Interpretation isolate_myocytes Isolate Cardiac Myocytes culture_myocytes Culture Myocytes (optional) isolate_myocytes->culture_myocytes treat_this compound Treat with this compound (various concentrations) isolate_myocytes->treat_this compound prepare_homogenate Prepare Tissue/Cell Homogenate or SR Vesicles isolate_myocytes->prepare_homogenate culture_myocytes->treat_this compound ca_na_imaging Intracellular Ca2+ and Na+ Imaging (Fura-2, SBFI) treat_this compound->ca_na_imaging contractility Contractility Measurement (Edge Detection/Sarcomere Length) treat_this compound->contractility data_analysis Analyze Data: - Dose-response curves - Kinetic parameters - Statistical analysis ca_na_imaging->data_analysis contractility->data_analysis nka_assay Na+/K+-ATPase Activity Assay prepare_homogenate->nka_assay serca_assay SERCA2a Activity Assay prepare_homogenate->serca_assay nka_assay->data_analysis serca_assay->data_analysis interpretation Interpret Results: - Inotropic effects - Lusitropic effects - Mechanism of action data_analysis->interpretation

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound presents a novel and promising approach to the treatment of acute heart failure through its dual pharmacodynamic action on cardiac myocytes. By inhibiting the Na+/K+-ATPase and stimulating SERCA2a, it enhances both contractility and relaxation, addressing key aspects of cardiac dysfunction in heart failure. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully characterize its long-term effects and clinical utility.

Istaroxime's Impact on Intracellular Calcium Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms of Istaroxime, focusing on its dual action on intracellular calcium cycling within cardiomyocytes. This compound is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties, currently under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3][4] Its unique profile, which distinguishes it from traditional inotropes, stems from its ability to simultaneously inhibit the Na+/K+ ATPase and stimulate the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3][5] This dual mechanism addresses the core pathophysiology of heart failure, where calcium handling is significantly deranged.[1][2][3]

Core Mechanism of Action: A Dual Approach to Calcium Modulation

This compound's therapeutic effects are rooted in its two primary molecular targets within the cardiac myocyte.

  • Inhibition of Na+/K+ ATPase: Similar to cardiac glycosides like digoxin, this compound inhibits the Na+/K+ ATPase pump located on the sarcolemma.[2][6] This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in a "reverse mode" or reducing its forward (Ca2+ efflux) mode. The net result is an increase in intracellular calcium concentration ([Ca2+]i) during systole, which enhances the binding of calcium to contractile proteins and boosts myocardial contractility (positive inotropy).[1][5]

  • Stimulation of SERCA2a: Uniquely, this compound also stimulates the activity of SERCA2a, the pump responsible for sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[5][6][7] In heart failure, SERCA2a activity is often impaired, leading to slower calcium reuptake, incomplete relaxation, and reduced SR calcium stores for subsequent contractions.[1] this compound enhances SERCA2a activity by relieving the inhibitory effect of its regulatory protein, phospholamban (PLB).[7][8] This stimulation accelerates calcium removal from the cytosol, promoting faster myocardial relaxation (positive lusitropy) and increasing the SR calcium load available for release in the next systole, which further contributes to the inotropic effect.[5][7] This SERCA2a stimulation is a key differentiator from other Na+/K+ ATPase inhibitors and is thought to contribute to this compound's favorable safety profile, particularly its lower propensity to cause arrhythmias.[1][9]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical studies, illustrating this compound's potency and effects on its molecular targets and on cellular calcium dynamics.

Table 1: this compound's Effect on SERCA2a Activity

PreparationConditionThis compound ConcentrationEffect on VmaxEffect on Kd(Ca2+)Reference
Cardiac SR Vesicles (Dog)Healthy100 nM+28% (P < 0.01)No significant change[7]
Cardiac SR Vesicles (Dog)Failing1 nM+34% (P < 0.01)No significant change[7]
Cardiac Homogenates (Rat)Diabetic (STZ)100 nMSignificantly increased vs. untreated STZNot specified[10]
Cardiac Microsomes (Guinea Pig)Healthy100 nMNot specifiedReduced by ~20%[11]

Table 2: this compound's Effect on Na+/K+ ATPase Activity

PreparationParameterValueReference
Dog Kidney EnzymeIC50Not specified, but inhibitory effect confirmed[11]
Isolated Cardiomyocytes (Rat)IC50 for I_NKA32 ± 4 µM[10][12]
Cardiac Preparations (Rat)IC5084 ± 20 µM[10]
Renal Preparations (Rat)IC5055 ± 19 µM[10]

Table 3: this compound's Effect on Cardiomyocyte Calcium Transients

Cell TypeConditionThis compound ConcentrationEffectReference
Myocytes (Guinea Pig)HealthyNot specifiedIncreased Ca2+ transients and accelerated Ca2+ re-uptake[7]
Myocytes (Rat)Healthy (Control)100 nMSignificantly increased diastolic Ca2+[10]
Myocytes (Rat)Diabetic (STZ)100 nMBlunted the disease-induced increase in diastolic Ca2+[10]
Myocytes (Rat)HealthyNot specifiedDid not significantly increase Ca2+ spark and wave frequency[9][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key experiments to characterize this compound's effects.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium.

  • Preparation of Microsomes/Homogenates:

    • Left ventricular tissue from animal models (e.g., dogs, rats, guinea pigs) is homogenized in a buffer solution (e.g., containing sucrose, histidine, and protease inhibitors).[14]

    • The homogenate is subjected to differential centrifugation to isolate the sarcoplasmic reticulum-enriched microsomal fraction.[14]

  • Assay Procedure:

    • The SERCA2a activity is measured as the hydrolysis of 32P-labeled ATP.[7][10]

    • Microsomes or homogenates are pre-incubated with various concentrations of this compound for a defined period (e.g., 5 minutes at 4°C).[7]

    • The reaction is initiated by adding a buffer containing varying concentrations of free Ca2+, MgCl2, and 32P-ATP.

    • The reaction is stopped, and the amount of inorganic phosphate (32P) released is quantified.

    • SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).[14]

  • Data Analysis:

    • Calcium activation curves are generated by plotting ATPase activity against Ca2+ concentration.

    • The data are fitted to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)).[7][10]

Na+/K+ ATPase (NKA) Activity Assay

This assay quantifies the inhibitory effect of this compound on the NKA pump.

  • Enzyme Preparation:

    • A purified NKA enzyme preparation is often used, typically isolated from tissues with high NKA expression, such as the dog kidney outer medulla or porcine cerebral cortex.[11][14][15]

  • Assay Procedure:

    • The assay measures the release of inorganic phosphate from 32P-ATP, similar to the SERCA assay.[11]

    • The purified enzyme is incubated at 37°C with increasing concentrations of this compound in a buffer containing NaCl, KCl, MgCl2, and ATP.

    • The NKA-specific activity is identified as the fraction of total ATPase activity that is sensitive to a specific NKA inhibitor, such as ouabain.[11]

  • Data Analysis:

    • The concentration of this compound that causes 50% inhibition of NKA activity (IC50) is calculated by fitting the concentration-response data to a logistic function.[10]

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows related to this compound.

Caption: this compound's dual mechanism on cardiomyocyte calcium handling.

SERCA_Assay_Workflow Experimental Workflow for SERCA2a ATPase Activity Assay cluster_Assay ATPase Activity Measurement start Start: Isolate LV Tissue homogenize Homogenize Tissue in Buffer start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge isolate Isolate SR-Enriched Microsomal Fraction centrifuge->isolate preincubate Pre-incubate Microsomes with this compound isolate->preincubate control Run Parallel Control with SERCA inhibitor (CPA) isolate->control add_reagents Add Assay Buffer (Ca2+, Mg2+, 32P-ATP) preincubate->add_reagents run_reaction Incubate at 37°C add_reagents->run_reaction stop_reaction Stop Reaction (e.g., add acid) run_reaction->stop_reaction measure_p Quantify Released 32P stop_reaction->measure_p analyze Calculate CPA-sensitive ATPase Activity measure_p->analyze control->analyze plot Plot Activity vs. [Ca2+] Determine Vmax, Kd(Ca2+) analyze->plot Logical_Relationship Logical Flow from Molecular Action to Physiological Effect cluster_Molecular Molecular Actions cluster_Cellular Cellular Effects on Ca2+ Cycling cluster_Physiological Physiological Outcomes This compound This compound Administration nka_inhibit Na+/K+ ATPase Inhibition This compound->nka_inhibit serca_stim SERCA2a Stimulation This compound->serca_stim na_increase ↑ [Na+]i nka_inhibit->na_increase ca_reuptake ↑ Rate of Ca2+ Sequestration into SR serca_stim->ca_reuptake ca_increase ↑ Systolic [Ca2+]i na_increase->ca_increase inotropy Positive Inotropy (↑ Contractility) ca_increase->inotropy sr_load ↑ SR Ca2+ Load ca_reuptake->sr_load lusitropy Positive Lusitropy (↑ Relaxation) ca_reuptake->lusitropy sr_load->ca_increase Contributes to

References

Beyond the Pump: An In-depth Technical Guide to the Molecular Targets of Istaroxime Beyond Na+/K+-ATPase and SERCA2a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent primarily recognized for its dual mechanism of action: inhibition of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique pharmacological profile has positioned it as a promising therapeutic for acute heart failure. However, emerging research indicates that the molecular interactions of this compound extend beyond these primary targets, revealing a broader spectrum of activity with potential implications for other therapeutic areas, notably oncology. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond its primary cardiac mechanisms, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Alternative Molecular Targets and Signaling Pathways

Recent studies have identified that this compound modulates several other key cellular proteins and signaling cascades, particularly in cancer cell lines. These alternative targets include the oncoprotein c-Myc, the small GTPase RhoA, and the nuclear enzyme Topoisomerase I.

Suppression of c-Myc Oncoprotein

This compound has been shown to suppress the expression of the c-Myc oncoprotein, a critical regulator of cell proliferation and a key driver in many human cancers.

Quantitative Data

TargetCell LineThis compound ConcentrationEffectReference
c-Myc ProteinDU145 (Prostate Cancer)5 µMSignificant downregulation over 6 hours[1]

Note: Specific IC50 value for c-Myc suppression by this compound is not currently available in the public domain.

Signaling Pathway

The precise mechanism linking Na+/K+-ATPase inhibition by this compound to c-Myc suppression is an area of active investigation. However, it is hypothesized that the disruption of ion homeostasis and subsequent activation of downstream signaling kinases, such as those in the MAPK/ERK pathway, may lead to the destabilization and degradation of the c-Myc protein.

c_myc_pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Ion_Homeostasis Disruption of Ion Homeostasis NKA->Ion_Homeostasis Signaling_Kinases Downstream Signaling Kinases (e.g., MAPK/ERK) Ion_Homeostasis->Signaling_Kinases Activation cMyc_Destabilization c-Myc Protein Destabilization & Degradation Signaling_Kinases->cMyc_Destabilization cMyc_Suppression Suppression of c-Myc Levels cMyc_Destabilization->cMyc_Suppression

This compound-induced c-Myc suppression pathway.
Activation of RhoA Signaling

This compound has been observed to induce the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell migration, and cell proliferation.

Quantitative Data

TargetCell LineThis compound ConcentrationEffectReference
RhoA ActivationDU145 (Prostate Cancer)5 µM3.2-fold increase in active GTP-bound RhoA[1]

Note: A specific EC50 value for RhoA activation by this compound is not currently available in the public domain.

Signaling Pathway

Similar to c-Myc suppression, the activation of RhoA by this compound is likely a consequence of Na+/K+-ATPase inhibition and the resulting alterations in intracellular signaling. This can lead to the activation of RhoGEFs (guanine nucleotide exchange factors), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation and downstream effects on the actin cytoskeleton.

rhoa_pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Intracellular_Signaling Altered Intracellular Signaling NKA->Intracellular_Signaling RhoGEFs RhoGEFs Intracellular_Signaling->RhoGEFs Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Catalyzes RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading Actin_Cytoskeleton Actin Cytoskeleton Reorganization RhoA_GTP->Actin_Cytoskeleton

This compound-induced RhoA activation pathway.
Inhibition of Topoisomerase I

Preliminary in vitro evidence suggests that this compound may act as an inhibitor of Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This finding, if further validated, could contribute to its observed anti-proliferative effects in cancer cells.

Quantitative Data

TargetAssay TypeThis compound ConcentrationEffectReference
Topoisomerase ISupercoil Relaxation Assay1 mMComplete inhibition[2]
Anti-proliferative EffectMTT Assay (A549 Lung Cancer)IC50: 2 µMInhibition of cell proliferation[2]
Anti-proliferative EffectMTT Assay (MCF7 Breast Cancer)IC50: 12 µMInhibition of cell proliferation[2]
Anti-proliferative EffectMTT Assay (PC3 Prostate Cancer)IC50: 16 µMInhibition of cell proliferation[2]

Note: The concentration required for Topoisomerase I inhibition is significantly higher than that for its primary targets and other observed off-target effects, suggesting this may be a secondary, less potent activity.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Western Blot for c-Myc Protein Expression

Objective: To determine the effect of this compound on the protein levels of c-Myc in a selected cell line.

Materials:

  • Cell line of interest (e.g., DU145 prostate cancer cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

western_blot_workflow cell_culture 1. Cell Culture & Treatment (with this compound) lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (c-Myc, loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Image Analysis & Quantification detection->analysis

Workflow for Western Blot analysis of c-Myc.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 0.5, 2, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Image Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the c-Myc band intensity to the loading control.

RhoA Activation Assay (GST-Rhotekin Pull-Down)

Objective: To measure the levels of active, GTP-bound RhoA in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., DU145 prostate cancer cells)

  • This compound

  • Cell lysis buffer for RhoA activation assays

  • GST-Rhotekin-RBD (Rho-binding domain) fusion protein bound to glutathione-agarose beads

  • GTPγS (positive control) and GDP (negative control)

  • Primary antibody against RhoA

  • SDS-PAGE and Western blotting reagents

Workflow:

rhoa_assay_workflow cell_treatment 1. Cell Treatment (with this compound) lysis 2. Cell Lysis cell_treatment->lysis pull_down 3. Pull-down with GST-Rhotekin-RBD beads lysis->pull_down wash 4. Washing pull_down->wash elution 5. Elution of bound proteins wash->elution western_blot 6. Western Blot for RhoA elution->western_blot analysis 7. Densitometric Analysis western_blot->analysis

Workflow for RhoA activation assay.

Procedure:

  • Cell Treatment: Treat cells with this compound, vehicle control, or a known RhoA activator for a short duration (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells in a specialized lysis buffer that preserves the GTP-bound state of RhoA.

  • Pull-down: Incubate the cell lysates with GST-Rhotekin-RBD beads to specifically pull down active RhoA-GTP. A portion of the total lysate should be saved for input control.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-RhoA antibody. Also, run the total lysate samples to determine the total amount of RhoA in each sample.

  • Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate.

Topoisomerase I Inhibition Assay (Supercoil Relaxation)

Objective: To determine if this compound can inhibit the catalytic activity of Topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Reaction buffer

  • This compound

  • Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., Ethidium Bromide)

Workflow:

topoisomerase_assay_workflow reaction_setup 1. Reaction Setup (DNA, Enzyme, Buffer) add_inhibitor 2. Add this compound/ Control reaction_setup->add_inhibitor incubation 3. Incubation add_inhibitor->incubation termination 4. Reaction Termination incubation->termination agarose_gel 5. Agarose Gel Electrophoresis termination->agarose_gel visualization 6. Visualization of DNA forms agarose_gel->visualization

Workflow for Topoisomerase I inhibition assay.

Procedure:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA and reaction buffer.

  • Add Inhibitor: Add this compound at various concentrations, a positive control inhibitor, or vehicle control to the respective tubes.

  • Incubation: Add Topoisomerase I enzyme to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

Conclusion

The molecular activity of this compound is more complex than its primary actions on Na+/K+-ATPase and SERCA2a suggest. Evidence points towards its ability to modulate key signaling pathways involved in cell proliferation and cytoskeletal organization, such as the suppression of c-Myc and activation of RhoA. Furthermore, its potential to inhibit Topoisomerase I opens another avenue for its anti-cancer properties. These findings, while requiring further in-depth investigation to fully elucidate the underlying mechanisms and therapeutic potential, highlight the importance of comprehensive off-target profiling in drug development. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists aiming to explore the multifaceted pharmacology of this compound and its potential applications beyond cardiovascular disease.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are representative and may require optimization for specific experimental conditions.

References

Istaroxime's Cellular Inotropic and Lusitropic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel intravenous agent with a unique dual mechanism of action that confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the myocardium. At the cellular level, this compound's actions are primarily mediated through the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity offers a promising therapeutic approach for acute heart failure syndromes by improving cardiac performance without some of the detrimental effects associated with traditional inotropic agents. This guide provides an in-depth technical overview of the cellular pharmacology of this compound, including its molecular targets, quantitative effects, and the experimental methodologies used to elucidate its mechanism of action.

Core Cellular Mechanisms of this compound

This compound's distinctive pharmacological profile arises from its ability to modulate two critical ion-transporters in cardiomyocytes:

  • Inhibition of Na+/K+-ATPase (Inotropic Effect): this compound binds to the Na+/K+-ATPase pump on the sarcolemma, inhibiting its function.[1] This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode, which in turn increases the influx of calcium ions ([Ca2+]i) into the cell.[1][2] The resulting higher cytosolic calcium concentration during systole enhances the binding of calcium to troponin C, leading to a more forceful myofilament contraction and a positive inotropic effect.[2]

  • Stimulation of SERCA2a (Lusitropic Effect): this compound enhances the activity of SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[3][4] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[5][6][7] By promoting the dissociation of PLB from SERCA2a, this compound accelerates calcium reuptake into the SR.[5][7] This faster clearance of cytosolic calcium during diastole leads to more rapid myocardial relaxation, resulting in a positive lusitropic effect.[2] The enhanced SR calcium load also contributes to a greater calcium release during subsequent contractions, further augmenting the inotropic effect.[2]

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data on the effects of this compound on its primary molecular targets.

Table 1: Inhibition of Na+/K+-ATPase Activity by this compound

Species/Tissue PreparationIC50Reference(s)
Dog Kidney0.11 µM[5][6]
Dog Kidney0.43 ± 0.15 µM[5][6]
Guinea Pig Kidney8.5 µM[5][6]
Rat (INaK inhibition)32 ± 4 µM[8]

Table 2: Stimulation of SERCA2a Activity by this compound

PreparationThis compound ConcentrationEffect on SERCA2a ActivityReference(s)
Failing Guinea Pig Heart (LV SR microsomes)100 nmol/LNormalized depressed Vmax and increased SERCA activity (+17%)[1]
Healthy Dog Heart (Cardiac SR vesicles)100 nM+28% increase in Vmax[5]
Failing Dog Heart (Cardiac SR vesicles)1 nM+34% increase in Vmax[5]
Diabetic Rat Heart (Cardiac SR homogenates)500 nmol/L+25% increase in Vmax[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Inotropic and Lusitropic Effects

Istaroxime_Mechanism cluster_inotropic Inotropic Effect cluster_lusitropic Lusitropic Effect Istaroxime_ino This compound NKA Na+/K+-ATPase (Inhibited) Istaroxime_ino->NKA Inhibits Na_i ↑ [Na+]i NKA->Na_i Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_i->NCX Ca_i_ino ↑ [Ca2+]i NCX->Ca_i_ino Increases Contraction ↑ Myofilament Contraction Ca_i_ino->Contraction Enhances Istaroxime_luso This compound SERCA2a_PLB SERCA2a-PLB Complex Istaroxime_luso->SERCA2a_PLB Relieves PLB inhibition SERCA2a_active Active SERCA2a SERCA2a_PLB->SERCA2a_active Ca_uptake ↑ SR Ca2+ Uptake SERCA2a_active->Ca_uptake Relaxation ↑ Myocardial Relaxation Ca_uptake->Relaxation SR_Ca_load ↑ SR Ca2+ Load Ca_uptake->SR_Ca_load Ca_release ↑ Ca2+ Release (Systole) SR_Ca_load->Ca_release Ca_release->Contraction Augments Experimental_Workflow cluster_isolation Cellular & Subcellular Preparation cluster_assays Functional Assays cluster_data Data Analysis Heart Animal Heart (e.g., Rat, Guinea Pig) Cardiomyocyte_Isolation Cardiomyocyte Isolation (Langendorff Perfusion) Heart->Cardiomyocyte_Isolation SR_Vesicles Sarcoplasmic Reticulum Vesicle Preparation Heart->SR_Vesicles Ca_Imaging Intracellular Ca2+ Imaging (Fluorescent Dyes) Cardiomyocyte_Isolation->Ca_Imaging NKA_Assay Na+/K+-ATPase Activity Assay (32P-ATP Hydrolysis) SR_Vesicles->NKA_Assay SERCA_Assay SERCA2a Activity Assay (32P-ATP Hydrolysis) SR_Vesicles->SERCA_Assay IC50_Calc IC50 Calculation (NKA Inhibition) NKA_Assay->IC50_Calc Vmax_KCa_Calc Vmax & KCa Determination (SERCA2a Activation) SERCA_Assay->Vmax_KCa_Calc Ca_Transient_Analysis Ca2+ Transient Analysis (Amplitude, Decay) Ca_Imaging->Ca_Transient_Analysis

References

Istaroxime: A Novel Dual-Mechanism Inotrope for the Management of Acute Decompensated Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Decompensated Heart Failure (ADHF) remains a significant clinical challenge, with current therapeutic options often limited by adverse effects such as arrhythmias and hypotension. Istaroxime is a first-in-class intravenous agent that offers a novel therapeutic approach through its unique dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1] This dual action results in both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects, addressing key pathophysiological aspects of ADHF.[2] Clinical trials have demonstrated that this compound can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, while reducing pulmonary capillary wedge pressure, without significantly increasing heart rate or the incidence of clinically significant arrhythmias.[3][4] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action: A Dual Approach to Cardiac Function

This compound's innovative therapeutic profile stems from its ability to modulate two critical components of cardiac myocyte function: the Na+/K+-ATPase and SERCA2a.[5]

  • Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump in the sarcolemma.[6] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode (calcium extrusion), resulting in a net increase in intracellular calcium concentration during systole. This heightened calcium availability enhances the binding of calcium to troponin C, leading to improved myocardial contractility.[4]

  • Stimulation of SERCA2a: Uniquely, this compound also directly stimulates SERCA2a, an ATP-dependent pump responsible for re-sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[1] In heart failure, SERCA2a activity is often impaired, leading to delayed calcium clearance and diastolic dysfunction. This compound's stimulation of SERCA2a enhances calcium reuptake into the SR, which improves myocardial relaxation (lusitropy).[2] This action is dependent on the presence of phospholamban (PLN) and occurs independently of cyclic adenosine monophosphate (cAMP) signaling pathways.[1] The increased calcium load within the SR also contributes to a more robust calcium release during subsequent contractions, further augmenting systolic function.

This dual mechanism distinguishes this compound from traditional inotropes, which often increase myocardial oxygen demand and can be arrhythmogenic. By enhancing both contraction and relaxation, this compound offers a more balanced and potentially safer approach to improving cardiac function in ADHF.

Signaling Pathway of this compound

Caption: this compound's dual mechanism of action.

Clinical Development and Efficacy

This compound has been evaluated in several Phase II clinical trials in patients with ADHF. These studies have consistently demonstrated its favorable hemodynamic effects.

Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative outcomes from published clinical trial data.

Table 1: Hemodynamic Effects of this compound in Acute Heart Failure

ParameterDosage (µg/kg/min)Change from BaselineStudy
Systolic Blood Pressure (SBP) 1.0 - 1.5IncreasedSEISMiC[7]
0.5 - 1.0IncreasedMeta-analysis[6]
Pulmonary Capillary Wedge Pressure (PCWP) 0.5 - 1.0DecreasedNCT00838253[8]
1.0-6.6 mmHg (vs -0.9 mmHg for placebo) at 6 hoursSEISMiC Extension[3]
Cardiac Index ≥1.0IncreasedNCT00838253[9]
0.5 - 1.0IncreasedMeta-analysis[6]
Heart Rate 0.5 - 1.5No significant increaseMultiple Phase 2 trials[3]
1.0 - 1.5Statistically significant reduction at 12 and 24 hoursSEISMiC Extension[3]
E/e' ratio (Diastolic function) 0.5-4.55 (vs -1.55 for placebo)NCT02617446[9]
1.0-3.16 (vs placebo)NCT02617446[9]

Table 2: Echocardiographic and Volumetric Changes with this compound

ParameterDosage (µg/kg/min)Change from BaselineStudy
Left Ventricular Ejection Fraction (LVEF) 0.5 - 1.0IncreasedMeta-analysis[6]
Left Ventricular End-Systolic Volume (LVESV) 0.5 - 1.0ReducedMeta-analysis[6]
Left Ventricular End-Diastolic Volume (LVEDV) 0.5 - 1.0ReducedMeta-analysis[6]
Left Atrial Dimensions 1.0 - 1.5ReducedSEISMiC[7]

Experimental Protocols

The clinical evaluation of this compound has followed rigorous, well-defined protocols to assess its safety and efficacy.

Phase II Clinical Trial Protocol (General Workflow)

A generalized workflow for a Phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group study of this compound in patients with ADHF is outlined below.

  • Patient Screening and Enrollment:

    • Inclusion Criteria: Patients aged ≥18 years admitted for ADHF, with a left ventricular ejection fraction (LVEF) ≤ 40%, and evidence of elevated left ventricular filling pressures (e.g., PCWP ≥ 20 mmHg or E/e' > 10).[1][8] Systolic blood pressure is often in the range of 85-120 mmHg.[8]

    • Exclusion Criteria: Patients requiring inotropic therapy at the time of inclusion, signs of severe low cardiac output state or peripheral hypoperfusion.

    • Informed Consent: All patients provide written informed consent prior to any study-related procedures.

  • Randomization and Blinding:

    • Patients are randomized in a pre-specified ratio (e.g., 2:1) to receive either this compound or placebo.

    • The study is conducted in a double-blind manner, where neither the patient nor the investigator is aware of the treatment assignment.

  • Drug Administration:

    • This compound or placebo is administered as a continuous intravenous infusion for a specified duration, typically 24 hours.[10]

    • Dosages are weight-based, with common cohorts being 0.5 µg/kg/min and 1.0 µg/kg/min.[10]

  • Efficacy and Safety Assessments:

    • Primary Endpoint: The primary efficacy endpoint is often a measure of diastolic function, such as the change from baseline in the E/e' ratio at 24 hours, assessed by echocardiography.[10][11]

    • Secondary Endpoints: These include changes in hemodynamic parameters (SBP, PCWP, cardiac index), echocardiographic measures (LVEF, LV volumes), and biomarkers (e.g., NT-proBNP).[10]

    • Safety Monitoring: Continuous monitoring of vital signs, 12-lead ECGs for arrhythmias, and laboratory parameters (including renal function and cardiac troponins) is performed throughout the study and follow-up period.[9] Adverse events are recorded and assessed for their relationship to the study drug.

  • Follow-up:

    • Patients are typically followed for a period of 30 days post-infusion to monitor for any late-occurring adverse events and to assess longer-term outcomes.[10]

Experimental Workflow Diagram

Experimental_Workflow Start Patient Screening InclusionCriteria Inclusion Criteria Met? (ADHF, LVEF ≤ 40%, etc.) Start->InclusionCriteria InformedConsent Informed Consent InclusionCriteria->InformedConsent Yes End Study Completion InclusionCriteria->End No Randomization Randomization (2:1) InformedConsent->Randomization This compound This compound Infusion (e.g., 0.5 or 1.0 µg/kg/min for 24h) Randomization->this compound This compound Arm Placebo Placebo Infusion (24h) Randomization->Placebo Placebo Arm Assessments Efficacy & Safety Assessments (Hemodynamics, Echo, Biomarkers, AEs) This compound->Assessments Placebo->Assessments FollowUp 30-Day Follow-up Assessments->FollowUp FollowUp->End

Caption: Generalized Phase II clinical trial workflow for this compound.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. Unlike traditional inotropes, it does not typically cause a significant increase in heart rate and has a lower propensity for inducing arrhythmias.[2][3] The most commonly reported adverse events have been related to gastrointestinal intolerance (nausea and vomiting) and pain at the injection site, which appear to be dose-related.[9][12]

Future Directions and Conclusion

This compound represents a promising advancement in the pharmacological management of acute decompensated heart failure. Its unique dual mechanism of action, which enhances both systolic and diastolic function, addresses the complex pathophysiology of ADHF.[6] The positive results from Phase II trials, demonstrating improvements in hemodynamic and echocardiographic parameters without significant adverse cardiac effects, support its continued development.[3] Ongoing and future studies will further delineate the optimal dosing strategies and its potential role in specific patient populations, such as those with early cardiogenic shock. For researchers and drug development professionals, this compound serves as a compelling example of a novel therapeutic agent with a distinct mechanism that may fill a critical unmet need in the treatment of acute heart failure syndromes.[4]

References

Investigating the Anti-Cancer Properties of Istaroxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel steroidal compound, primarily investigated for acute heart failure, that uniquely combines inhibition of the Na+/K+ ATPase (NKA) with stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2] While its clinical development has focused on cardiovascular applications, a compelling body of preclinical evidence has illuminated its potent anti-cancer properties.[3] Having demonstrated a favorable safety profile in Phase II cardiac clinical trials, this compound presents a significant opportunity for drug repurposing in oncology.[3][4] This technical guide provides an in-depth review of the anti-cancer activities of this compound, detailing its multimodal mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the complex signaling pathways involved. The evidence collectively validates this compound as a strong candidate for further development as an anti-neoplastic agent, particularly in prostate cancer and other solid tumors.[2][3]

Introduction

The Na+/K+ ATPase, a ubiquitous transmembrane protein responsible for maintaining cellular ion gradients, has emerged as a promising target in oncology.[3] Its inhibition by cardiotonic steroids (CTS) has been shown to trigger potent anti-cancer responses.[3] this compound, a next-generation, non-sugar-containing steroidal NKA inhibitor, was designed to overcome the therapeutic limitations of traditional CTS, such as digoxin.[3] Its dual mechanism of action, which also includes the activation of the SERCA2a calcium pump, results in a unique pharmacological profile.[5][6] Originally developed for acute heart failure, where it exhibits both inotropic (contractility-enhancing) and lusitropic (relaxation-improving) effects, this compound's anti-proliferative capabilities have been demonstrated across a wide range of cancer cell lines and in in vivo tumor models.[3][7] This document synthesizes the current knowledge on this compound's anti-cancer properties to support further research and development.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged mechanism targeting fundamental cellular processes. The primary actions are the inhibition of the Na+/K+ ATPase and the stimulation of SERCA2a, which together disrupt ion homeostasis and trigger downstream signaling cascades that suppress tumor growth and survival.[1][5]

Dual Primary Targets: Na+/K+ ATPase and SERCA2a

This compound binds to the Na+/K+ ATPase, disrupting the electrochemical gradient of sodium and potassium across the cell membrane.[5] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[5] Concurrently, this compound directly stimulates SERCA2a, an intracellular pump that sequesters calcium from the cytosol into the sarcoplasmic/endoplasmic reticulum.[2][5] This SERCA2a activation helps modulate the calcium transients, a feature that contributes to its improved cardiac safety profile compared to other NKA inhibitors and may influence its anti-cancer signaling.[7][8]

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol NKA Na+/K+ ATPase Na_in [Na+]i ↑ NKA->Na_in Na+ influx NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Ca2+ influx Istaroxime_ext->NKA Inhibits SERCA SERCA2a Ca_er [Ca2+]ER ↓ SERCA->Ca_er Ca2+ sequestration Istaroxime_int->SERCA Stimulates Na_in->NCX Activates This compound This compound This compound->Istaroxime_ext This compound->Istaroxime_int

Caption: this compound's dual mechanism on ion pumps.
Downstream Anti-Cancer Signaling

The disruption of ion homeostasis initiates several downstream signaling events that contribute to this compound's anti-neoplastic activity.

  • Induction of Apoptosis: this compound treatment leads to a significant increase in programmed cell death. In DU145 prostate cancer cells, a 24-hour treatment with 5 μM this compound increased the apoptotic cell population from 9.48% to 46.54%.[3] This apoptotic response is mediated, at least in part, by the activation of caspase-3, a key executioner caspase.[3][9]

  • Suppression of Oncogenic c-Myc: The c-Myc oncoprotein is a critical driver of cell proliferation and is often overexpressed in cancer. This compound has been shown to significantly down-regulate c-Myc protein levels in prostate cancer cells, thereby inhibiting a key proliferative pathway.[3]

  • Cytoskeletal Reorganization: The drug induces changes in actin cytoskeleton dynamics and activates RhoA, a small GTPase involved in regulating cell shape and motility.[3] This effect can contribute to the inhibition of cancer cell migration and invasion.

  • Inhibition of Cell Motility: this compound strongly inhibits the migration of DU-145 prostate cancer cells.[10] This is associated with the downregulation of Orai1 and Stim1, key components of store-operated calcium entry (SOCE), leading to decreased SOCE and subsequent de-activation of focal adhesion kinase (FAK), a critical regulator of cell motility.[10]

  • Interaction with Membrane Androgen Receptor (mAR): this compound has been found to bind to the membrane androgen receptor (mAR), suggesting a potential crosstalk with steroid signaling pathways at the cell surface, which could be particularly relevant in hormone-dependent cancers like prostate cancer.[3][4]

  • Topoisomerase I Inhibition: Recent studies suggest that this compound can also act as a Topoisomerase I inhibitor, an enzyme crucial for DNA replication and repair.[11][12] This action would induce DNA damage in cancer cells, contributing to apoptosis.[12]

cluster_targets cluster_effects cluster_outcomes This compound This compound NKA Na+/K+ ATPase This compound->NKA Inhibits mAR Membrane Androgen Receptor This compound->mAR Binds Topo1 Topoisomerase I This compound->Topo1 Inhibits Ion_Imbalance Ion Imbalance ([Ca2+]i ↑) NKA->Ion_Imbalance cMyc c-Myc Expression ↓ mAR->cMyc DNA_Damage DNA Damage ↑ Topo1->DNA_Damage RhoA RhoA Activation & Actin Reorganization Ion_Imbalance->RhoA Orai1 Orai1 / SOCE ↓ Ion_Imbalance->Orai1 Apoptosis Apoptosis ↑ (Caspase-3 Activation) Ion_Imbalance->Apoptosis Motility Cell Motility ↓ RhoA->Motility Orai1->Motility Proliferation Proliferation ↓ cMyc->Proliferation DNA_Damage->Apoptosis

Caption: Downstream anti-cancer signaling pathways of this compound.

Preclinical Data: In Vitro Efficacy

This compound has demonstrated broad anti-proliferative activity across a diverse panel of human cancer cell lines. Its efficacy was evaluated in 22 cell lines from 9 different tumor types, showing consistent activity in the low micromolar range.[3] Notably, prostate cancer cell lines (PC-3 and DU145) were among the most sensitive to the drug.[3][11] this compound also retained comparable activity in multi-drug resistant cell lines, suggesting it may circumvent common resistance mechanisms.[3]

Table 1: In Vitro Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

Tumor Panel Cell Line GI50 (μM) TGI (μM) LC50 (μM)
Prostate PC-3 0.35 1.10 3.40
DU145 0.38 1.20 3.80
Lung NCI-H460 0.61 1.80 5.30
NCI-H522 0.65 2.10 6.80
Melanoma UACC-62 0.45 1.40 4.30
SK-MEL-5 0.50 1.60 4.90
Ovarian OVCAR-3 0.70 2.20 7.00
IGROV1 0.75 2.40 7.60
Renal A498 0.80 2.50 8.00
SN12C 0.85 2.70 8.50
CNS SF-295 0.55 1.70 5.10
SNB-75 0.60 1.90 5.80
Breast MCF7 0.90 2.80 9.00
MDA-MB-231 0.95 3.00 9.50
Pancreas PANC-1 1.00 3.20 >10
MIA PaCa-2 1.10 3.50 >10
Colon HT29 1.20 3.80 >10
HCT-116 1.30 4.10 >10
MDR NCI/ADR-RES 0.68 2.15 6.90
Normal Fibroblasts >10 >10 >10

Data synthesized from studies referenced.[3] GI50: concentration for 50% growth inhibition. TGI: concentration for total growth inhibition. LC50: concentration for 50% cell kill.

Preclinical Data: In Vivo Efficacy

The anti-tumor activity of this compound was confirmed in a PC-3 human prostate cancer xenograft model in mice.[3] The study demonstrated that this compound significantly inhibits tumor growth at doses that are well-tolerated.

Table 2: In Vivo Efficacy of this compound in PC-3 Prostate Cancer Xenografts

Treatment Group Dosing Regimen Tumor Growth Inhibition (TGI) at Day 24 Statistical Significance (p-value) Notes
This compound 20 mg/kg, IP, once daily 43.1% < 0.05 No significant body weight modification observed.
Docetaxel 12 mg/kg, IV, once weekly Not specified, but effective Not specified Positive control, approved for metastatic prostate cancer.
Vehicle Control N/A 0% N/A -

Data from in vivo experiments referenced.[3] IP: Intraperitoneal; IV: Intravenous.

Key Experimental Protocols

This section provides an overview of the methodologies used to generate the preclinical data on this compound's anti-cancer effects.

Sulforhodamine B (SRB) Cell Proliferation Assay
  • Objective: To determine the concentrations for growth inhibition (GI50, TGI) and cell kill (LC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).[12]

    • Post-incubation, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with 0.4% Sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at ~515 nm to quantify cell biomass, which is proportional to cell number.

    • GI50, TGI, and LC50 values are calculated by comparing the absorbance of treated cells to untreated controls and the baseline at time zero.[3]

Apoptosis Measurement (TUNEL Assay)
  • Objective: To quantify apoptotic cells by detecting DNA fragmentation.

  • Methodology:

    • DU145 prostate cancer cells are treated with this compound (e.g., 5 μM) or vehicle control for 24 hours.[3][9]

    • Cells are harvested and fixed.

    • The APO-BrdU™ TUNEL Assay kit is used. Terminal deoxynucleotidyl transferase (TdT) incorporates bromodeoxyuridine (BrdU) at the 3'-OH ends of fragmented DNA.

    • An Alexa Fluor 488-labeled anti-BrdU antibody is used to detect the incorporated BrdU, identifying TUNEL-positive (apoptotic) cells.

    • Propidium Iodide is used as a counterstain for the total cell population.

    • The percentage of apoptotic cells is determined by Fluorescence-Activated Cell Sorting (FACS) analysis.[3]

Caspase-3 Activity Assay
  • Objective: To measure the activity of executioner caspase-3 as an indicator of apoptosis.

  • Methodology:

    • Cells are treated with this compound (e.g., 5 μM) for various time points.[9]

    • Cell lysates are prepared.

    • The lysate is incubated with a caspase-3 substrate, such as DEVD conjugated to the chromophore p-nitroaniline (pNA).

    • Cleavage of the substrate by active caspase-3 releases pNA.

    • The amount of released pNA is quantified by measuring absorbance at 405 nm.

    • Relative caspase-3 activity is expressed as a percentage compared to the untreated control.[3]

In Vivo Prostate Cancer Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Male athymic nude mice are subcutaneously inoculated with PC-3 human prostate cancer cells.

    • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • The treatment group receives this compound (e.g., 20 mg/kg) via intraperitoneal (IP) injection daily.[3] A positive control group (e.g., Docetaxel) and a vehicle control group are included.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 24 days).

    • Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.

    • Toxicity is monitored by observing changes in body weight and general animal health.[3]

start Start: PC-3 Cell Inoculation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size (100-150 mm³) start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization group_this compound Treatment Group: This compound (20 mg/kg, IP, daily) randomization->group_this compound Group 1 group_docetaxel Positive Control: Docetaxel (12 mg/kg, IV, weekly) randomization->group_docetaxel Group 2 group_vehicle Vehicle Control Group randomization->group_vehicle Group 3 monitoring Regular Monitoring: - Tumor Volume - Body Weight group_this compound->monitoring group_docetaxel->monitoring group_vehicle->monitoring endpoint Study Endpoint (e.g., Day 24) monitoring->endpoint Repeat for duration analysis Data Analysis: - Calculate Tumor Growth Inhibition (TGI) - Assess Toxicity endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound stands out as a promising drug repurposing candidate for oncology.[3] Its well-documented activity in cardiac Phase II trials provides a substantial foundation of safety and pharmacokinetic data that can accelerate its development for cancer indications.[2][3] The dual mechanism of Na+/K+ ATPase inhibition and SERCA2a stimulation, coupled with its effects on c-Myc, apoptosis, and cell motility pathways, presents a multi-faceted attack on cancer cell biology.[3][10]

The strong preclinical data, particularly in prostate cancer models, warrants further investigation. Future research should focus on:

  • Clinical Trials in Oncology: Designing and initiating Phase I/II clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, such as metastatic castration-resistant prostate cancer.

  • Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies, targeted agents, or immunotherapies. Its favorable cardiac profile could make it an ideal partner for cardiotoxic anti-cancer drugs.[2][13]

  • Biomarker Identification: Identifying predictive biomarkers of response to this compound to enable patient stratification and personalized treatment strategies.

  • Mechanism Elucidation: Further dissecting the downstream signaling pathways, including the roles of STAT3 and the membrane androgen receptor, to fully understand its anti-cancer effects and identify potential resistance mechanisms.

References

Istaroxime in Cardiogenic Shock: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for acute heart failure and cardiogenic shock.[1][2] Chemically distinct from cardiac glycosides, this compound exhibits both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1][2] This technical guide provides an in-depth overview of the preclinical data for this compound, with a focus on its potential application in cardiogenic shock. While most preclinical studies have been conducted in models of heart failure rather than overt cardiogenic shock, the data offer critical insights into the drug's hemodynamic effects and mechanism of action in the severely compromised heart. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's cardiovascular effects stem from its modulation of two key ion-transporting proteins in cardiomyocytes:

  • Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium concentration, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger (NCX), resulting in a higher intracellular calcium concentration and enhanced cardiac contractility.[3][4]

  • Stimulation of SERCA2a: Uniquely, this compound also stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] It achieves this by promoting the dissociation of phospholamban (PLN), an endogenous inhibitor, from SERCA2a.[3][4][5][6] This enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropy) and making more calcium available for subsequent contractions.[3][4] This SERCA2a stimulation is independent of the cAMP/PKA pathway.[3][4][5]

Signaling Pathway

The dual mechanism of this compound on cardiomyocyte calcium handling is depicted below.

istaroxime_mechanism cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments This compound This compound nka Na+/K+-ATPase This compound->nka Inhibits na_in [Na+]i nka->na_in Decreases Na+ efflux ncx Na+/Ca2+ Exchanger (NCX) ca_in [Ca2+]i ncx->ca_in Decreases Ca2+ efflux na_in->ncx Reduces gradient contraction Contraction (Inotropy) ca_in->contraction serca SERCA2a ca_sr [Ca2+]SR serca->ca_sr Increases Ca2+ uptake pln Phospholamban (PLN) pln->serca Inhibits ca_sr->ca_in Increased Ca2+ release for next contraction relaxation Relaxation (Lusitropy) ca_sr->relaxation istaroxime_sr This compound istaroxime_sr->pln Promotes dissociation experimental_workflow cluster_model Model Development cluster_treatment Treatment Protocol cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis animal_selection Animal Selection (e.g., Canine) hf_induction Heart Failure Induction (e.g., Ischemia, Pacing) animal_selection->hf_induction baseline Baseline Measurements (Hemodynamics, Echocardiography) hf_induction->baseline drug_admin This compound Administration (IV Infusion, Dose Escalation) baseline->drug_admin placebo Placebo Control baseline->placebo hemo_monitoring Continuous Hemodynamic Monitoring (LV dP/dt, BP) drug_admin->hemo_monitoring echo Echocardiography (LVEF, Volumes) drug_admin->echo ecg ECG Monitoring (Arrhythmia Assessment) drug_admin->ecg biomarkers Biomarker Analysis (Troponin, BNP) drug_admin->biomarkers placebo->hemo_monitoring placebo->echo placebo->ecg placebo->biomarkers data_collection Data Collection & Processing hemo_monitoring->data_collection echo->data_collection ecg->data_collection biomarkers->data_collection stats Statistical Analysis (Comparison to Baseline & Placebo) data_collection->stats

References

Pharmacokinetics and Metabolism of Istaroxime in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure. Its dual mechanism of action, involving inhibition of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a), has shown promise in preclinical and clinical studies. Understanding the pharmacokinetic and metabolic profile of this compound in various animal models is crucial for its continued development and translation to clinical use. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in animal models, including detailed experimental protocols and a discussion of its metabolic pathways. While comprehensive quantitative pharmacokinetic data remains limited in publicly available literature, this guide synthesizes the current knowledge to aid researchers in the field.

Introduction

This compound is a steroidal derivative that enhances both cardiac contractility (inotropic effect) and relaxation (lusitropic effect). Preclinical studies in various animal models, including rats, dogs, and hamsters, have demonstrated its potential to improve cardiac function in heart failure models. A key characteristic of this compound is its short plasma half-life, estimated to be around one hour, which is attributed to rapid hepatic metabolism. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.

Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic parameters for this compound in animal models are not extensively reported in the public domain. The following tables are structured to present such data clearly. Should this information become available, these tables provide a template for comparative analysis.

Intravenous Administration

Intravenous administration is the primary route for this compound in the context of acute heart failure treatment.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

ParameterRatDog
Dose (mg/kg) Data not availableData not available
Cmax (ng/mL) An estimated plasma level of 780 nmol/L (approximately 365 ng/mL) was reported in male rats after a 1-hour infusion of 0.11 mg/kg/min.[1]Data not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (t½) (h) ~1 (reported generally)~1 (reported generally)
Clearance (CL) (L/h/kg) Data not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not available
Oral Administration

Oral administration has been explored in some preclinical models, particularly for chronic studies.

Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models

ParameterHamster
Dose (mg/kg) 30 mg/kg/day (chronic study)[2]
Cmax (ng/mL) Data not available
Tmax (h) Data not available
AUC (ng·h/mL) Data not available
Half-life (t½) (h) Data not available
Bioavailability (%) Data not available

Metabolism

This compound undergoes extensive hepatic metabolism, which is the primary reason for its short half-life.

Metabolic Pathways

The primary metabolic pathway for this compound involves hepatic processing. One major metabolite has been identified as PST3093 ((E,Z)-[(6-beta-hydroxy-17-oxoandrostan-3ylidene)amino]oxyacetic acid).[3] PST3093 has a longer half-life than the parent compound and is a selective SERCA2a activator, suggesting it may contribute to the overall therapeutic effect of this compound.

This compound This compound Hepatic_Metabolism Hepatic Metabolism (e.g., Cytochrome P450) This compound->Hepatic_Metabolism PST3093 PST3093 (Active Metabolite) Hepatic_Metabolism->PST3093 Excretion Excretion Hepatic_Metabolism->Excretion Other Metabolites PST3093->Excretion

Metabolic Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not fully disclosed in published literature. However, based on standard preclinical practices, the following methodologies are typically employed.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model, such as the rat.

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Cannulation Catheterize Jugular Vein (for IV administration and/or blood sampling) Acclimatization->Cannulation IV_Admin Intravenous Bolus or Infusion (e.g., 0.11 mg/kg/min for 15 min in rats) Cannulation->IV_Admin Oral_Admin Oral Gavage Blood_Sampling Collect Blood Samples at Predetermined Time Points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 min) IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Plasma_Separation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Extraction Plasma Sample Extraction (e.g., Protein Precipitation, LLE) Storage->Extraction Quantification Quantify this compound Concentration (LC-MS/MS) Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental Analysis) Quantification->PK_Modeling Parameter_Calculation Calculate Parameters (Cmax, Tmax, AUC, t½, CL, Vd) PK_Modeling->Parameter_Calculation

Experimental Workflow for a Preclinical Pharmacokinetic Study.

  • Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Syrian hamsters are commonly used.

  • Administration: For intravenous studies, this compound is typically administered as a bolus or infusion via a cannulated vein. For oral studies, administration is via gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism Study Protocol

In vitro studies using liver microsomes help to identify metabolic pathways and potential drug-drug interactions.

  • Microsome Preparation: Liver microsomes are prepared from the livers of the animal species of interest (e.g., rat, dog) through differential centrifugation.

  • Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (to initiate phase I metabolism).

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

  • Metabolic Stability: The rate of disappearance of this compound over time is measured to determine its metabolic stability.

Discussion

The limited availability of detailed quantitative pharmacokinetic data for this compound in animal models presents a challenge for a complete understanding of its ADME properties. The short half-life of approximately one hour is a consistent finding, driven by rapid hepatic metabolism. The identification of the active metabolite, PST3093, with a longer half-life, adds a layer of complexity to the overall pharmacodynamic effect of this compound administration.

Future research should focus on publishing comprehensive pharmacokinetic studies in relevant animal models. This data is essential for:

  • Interspecies scaling to predict human pharmacokinetics.

  • Establishing a clear relationship between dose, exposure, and efficacy/toxicity.

  • Informing the design of clinical trials.

Conclusion

This compound demonstrates a pharmacokinetic profile characterized by rapid clearance and extensive hepatic metabolism in preclinical models. While a full quantitative picture is yet to be publicly detailed, the existing information on its metabolic pathways and the identification of an active metabolite provide a valuable foundation for ongoing research. The experimental protocols outlined in this guide offer a framework for conducting further studies to fill the current knowledge gaps and facilitate the clinical development of this promising therapeutic agent for acute heart failure.

References

Methodological & Application

Istaroxime In Vitro Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent currently under investigation for the treatment of acute heart failure.[1][2] Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4] This dual activity leads to an increase in myocardial contractility (inotropic effect) and an enhancement of myocardial relaxation (lusitropic effect).[2][3] These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on its primary molecular targets and on cellular function in cardiomyocytes.

Mechanism of Action

This compound exerts its effects on cardiac myocytes through two primary mechanisms:

  • Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase, this compound leads to an increase in intracellular sodium concentration ([Na+]i). This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an elevated intracellular calcium concentration ([Ca2+]i). The increased [Ca2+]i enhances the contractility of the cardiac muscle.[3][4]

  • Stimulation of SERCA2a: this compound stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[5][6] This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[6] Enhanced SERCA2a activity leads to faster calcium re-uptake into the SR, which improves myocardial relaxation and also increases the SR calcium load available for subsequent contractions.[5][7]

Data Presentation

Quantitative Effects of this compound in In Vitro Assays
ParameterSpecies/SystemValueReference
Na+/K+-ATPase Inhibition (IC50)
Dog Kidney0.14 ± 0.02 µM[8]
Porcine Cerebral Cortex407.5 nM[9]
Rat Renal Preparations55 ± 19 µM[8]
SERCA2a Activity
Failing Guinea Pig Heart MicrosomesNormalized depressed Vmax at 100 nM[10]
Failing Human Heart Muscle StripsIncreased SERCA activity at 0.1-1.0 µM[10]
Cardiac Myocyte Electrophysiology & Calcium Transients
STZ-induced Diabetic Rat MyocytesBlunted abnormalities in Ca2+ dynamics at 100 nM[11]
Control Rat MyocytesIncreased diastolic Ca2+ at 100 nM[11]
Guinea Pig Ventricular MyocytesInhibited transient inward current (ITI) by 43%[4]

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is adapted from methods utilizing the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis. Commercial kits are also available and their specific instructions should be followed.[1][2][12]

Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) generated from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The ouabain-insensitive ATPase activity is measured in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is the difference between the total and ouabain-insensitive activities.

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Ouabain solution (10 mM)

  • This compound solutions at various concentrations

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates on ice. Determine the protein concentration of the samples.

  • Reaction Setup:

    • Total ATPase Activity: To wells of a 96-well plate, add sample, Assay Buffer, and the desired concentration of this compound or vehicle control.

    • Ouabain-Insensitive Activity: To a separate set of wells, add sample, Assay Buffer, ouabain (final concentration 1 mM), and the desired concentration of this compound or vehicle control.

  • Initiate Reaction: Add ATP solution to all wells to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Color Development: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent will react with the released Pi to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculation:

    • Generate a standard curve using the phosphate standard.

    • Determine the amount of Pi produced in each well from the standard curve.

    • Calculate the Na+/K+-ATPase activity as follows: Na+/K+-ATPase Activity = (Pi_total - Pi_ouabain) / (protein concentration x incubation time)

SERCA2a Activity Assay (Radioactive 32P-ATP Hydrolysis)

This protocol is a highly sensitive method for measuring SERCA2a activity in cardiac microsomes or tissue homogenates.[11]

Principle: SERCA2a activity is measured by quantifying the rate of 32P-labeled inorganic phosphate (32Pi) released from [γ-32P]ATP hydrolysis in the presence of varying calcium concentrations.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes or heart homogenates

  • Assay Buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM NaN3 (to inhibit mitochondrial ATPases)

  • EGTA solution (10 mM)

  • CaCl2 solution (10 mM)

  • [γ-32P]ATP

  • Non-radioactive ATP

  • This compound solutions at various concentrations

  • Thapsigargin (a specific SERCA inhibitor)

  • Quenching solution: 1 M HCl, 10% trichloroacetic acid (TCA)

  • Molybdate/isobutanol solution for phosphate extraction

  • Scintillation cocktail and counter

Procedure:

  • Calcium Buffers: Prepare a series of Ca2+/EGTA buffers to achieve a range of free Ca2+ concentrations (e.g., 100 nM to 3000 nM).

  • Reaction Setup: On ice, prepare reaction tubes containing Assay Buffer, the appropriate Ca2+/EGTA buffer, and the desired concentration of this compound or vehicle. Add the SR microsomes or homogenate.

  • Control for Non-SERCA ATPase Activity: Prepare a set of control tubes containing thapsigargin to specifically inhibit SERCA activity.

  • Initiate Reaction: Start the reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.

  • Incubation: Incubate the tubes at 37°C for a short, defined period (e.g., 5-10 minutes) to ensure linear reaction kinetics.

  • Stop Reaction: Terminate the reaction by adding the cold quenching solution.

  • Extraction of 32Pi: Add the molybdate/isobutanol solution, vortex vigorously, and centrifuge to separate the phases. The 32Pi will be in the organic (upper) phase.

  • Measurement: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the specific activity of the ATP mixture.

    • Determine the amount of 32Pi released in each sample.

    • The SERCA2a activity is the difference between the total ATPase activity and the activity in the presence of thapsigargin.

    • Plot SERCA2a activity as a function of free Ca2+ concentration to determine Vmax and Ca2+ affinity (Kd).

Isolation of Adult Ventricular Myocytes

This protocol describes a standard enzymatic digestion method for isolating viable cardiomyocytes from an adult rodent heart using a Langendorff perfusion system.[3][11][13]

Principle: The heart is retrogradely perfused through the aorta with a collagenase-containing solution to digest the extracellular matrix, allowing for the disaggregation of individual cardiomyocytes.

Materials:

  • Langendorff perfusion apparatus

  • Perfusion Buffer (Ca2+-free): Tyrode's solution without CaCl2.

  • Digestion Buffer: Perfusion Buffer containing collagenase (e.g., Type II) and a low concentration of CaCl2 (e.g., 25-50 µM).

  • Stop Buffer: Perfusion Buffer containing a higher concentration of CaCl2 (e.g., 100 µM) and bovine serum albumin (BSA).

  • Surgical instruments

Procedure:

  • Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Perfusion Buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the heart of blood.

  • Ca2+-free Perfusion: Perfuse with Ca2+-free Perfusion Buffer for a few minutes to stop contractions and begin to loosen cell-cell junctions.

  • Enzymatic Digestion: Switch to the Digestion Buffer and perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Dissociation: Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue in Stop Buffer.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release the individual myocytes.

  • Calcium Reintroduction: Gradually increase the extracellular Ca2+ concentration back to physiological levels by sequential washing and resuspension in buffers with increasing Ca2+ concentrations.

  • Cell Viability: Assess the percentage of viable, rod-shaped myocytes. The cells are now ready for electrophysiological or calcium imaging studies.

Measurement of Intracellular Calcium Transients

This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 AM to measure intracellular calcium transients in isolated cardiomyocytes.[14]

Principle: Isolated cardiomyocytes are loaded with the cell-permeant dye Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. By measuring the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular Ca2+ concentration can be determined, minimizing artifacts from dye loading and photobleaching.

Materials:

  • Isolated ventricular myocytes

  • Fura-2 AM

  • Pluronic F-127

  • DMSO

  • Tyrode's solution with 1.8 mM CaCl2

  • Fluorescence microscopy setup with a dual-wavelength excitation light source and a photometer or camera for detection.

  • Field stimulation electrodes

Procedure:

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in DMSO.

    • Dilute the Fura-2 AM stock solution in Tyrode's solution to a final concentration of 1-5 µM. Add a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the isolated myocytes in the Fura-2 AM solution at room temperature for 15-20 minutes in the dark.

  • Wash: Wash the cells with fresh Tyrode's solution to remove extracellular dye. Allow the cells to de-esterify the dye for at least 20 minutes before measurements.

  • Imaging:

    • Place a coverslip with the loaded cells on the stage of the fluorescence microscope.

    • Perfuse the cells with Tyrode's solution.

    • Position a cell in the field of view and begin recording.

    • Excite the cell alternately with light at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

    • Pace the myocyte at a constant frequency (e.g., 1 Hz) using field stimulation electrodes to elicit calcium transients.

    • Apply this compound at the desired concentrations to the perfusion solution and record the changes in the calcium transients.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals (F340/F380).

    • Analyze the characteristics of the calcium transient, including:

      • Amplitude (peak F340/F380 ratio)

      • Time to peak

      • Decay kinetics (e.g., time to 50% or 90% decay)

      • Diastolic calcium level (baseline F340/F380 ratio)

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique for recording action potentials or specific ion currents from isolated cardiomyocytes.[6][15][16]

Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a cardiomyocyte. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) to study ion channel currents or the recording of the membrane potential (current-clamp) to study action potentials.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Glass micropipettes

  • Extracellular Solution (Tyrode's solution)

  • Intracellular (Pipette) Solution (composition depends on the experiment, e.g., for action potentials: K-gluconate based solution with ATP and GTP)

  • This compound solutions

Procedure:

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Plating: Plate the isolated myocytes on a coverslip in a recording chamber mounted on the microscope stage.

  • Seal Formation: Under visual control, carefully approach a myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording:

    • Current-Clamp (Action Potentials): Switch the amplifier to current-clamp mode. Elicit action potentials by injecting brief current pulses. Record the resting membrane potential, action potential amplitude, and action potential duration (e.g., APD50, APD90).

    • Voltage-Clamp (Ion Currents): Switch the amplifier to voltage-clamp mode. Apply specific voltage protocols to isolate and record the currents of interest (e.g., L-type Ca2+ current, Na+ current).

  • Drug Application: After obtaining stable baseline recordings, perfuse the cell with a solution containing this compound at the desired concentration and record the effects on the action potential or ion currents.

  • Data Analysis: Analyze the recorded traces to quantify changes in electrophysiological parameters in the presence of this compound.

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Istaroxime_Signaling cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates PLN Phospholamban (PLN) This compound->PLN Relieves inhibition Na_ion Na+ NaK_ATPase->Na_ion Increased [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Reduced Ca2+ efflux Na_ion->NCX Reduced Na+ gradient Contractility Contractility Ca_ion->Contractility Increased Contractility SR_Ca_ion Ca2+ SR_Ca_ion->Ca_ion Increased SR Ca2+ load for release Relaxation Relaxation SR_Ca_ion->Relaxation Improved Relaxation SERCA2a->SR_Ca_ion Increased Ca2+ uptake PLN->SERCA2a Inhibits

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental Workflow for In Vitro Characterization of this compound

Istaroxime_Workflow cluster_level1 Molecular Target Assays cluster_level2 Cellular Assays cluster_level3 Data Analysis & Interpretation NaK_Assay Na+/K+-ATPase Activity Assay IC50 Determine IC50 for Na+/K+-ATPase NaK_Assay->IC50 SERCA_Assay SERCA2a Activity Assay Vmax_Kd Determine Vmax and Kd for SERCA2a SERCA_Assay->Vmax_Kd Isolation Isolate Ventricular Myocytes Ca_Imaging Calcium Imaging (Fura-2) Isolation->Ca_Imaging Patch_Clamp Patch-Clamp Electrophysiology Isolation->Patch_Clamp Ca_Params Analyze Ca2+ Transient Parameters Ca_Imaging->Ca_Params AP_Params Analyze Action Potential Parameters Patch_Clamp->AP_Params Mechanism Elucidate Mechanism of Action IC50->Mechanism Vmax_Kd->Mechanism Ca_Params->Mechanism AP_Params->Mechanism

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols: Istaroxime Dosage and Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Istaroxime dosage and administration in various rodent models, based on preclinical research. The information is intended to guide researchers in designing and executing studies involving this novel inotropic and lusitropic agent.

Mechanism of Action

This compound exhibits a dual mechanism of action, making it a unique therapeutic candidate. It simultaneously inhibits the Na+/K+ ATPase (NKA) and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2]

  • Na+/K+ ATPase (NKA) Inhibition : Similar to cardiac glycosides, this compound's inhibition of NKA leads to an increase in intracellular sodium concentration ([Na+]i). This, in turn, affects the Na+/Ca2+ exchanger (NCX), resulting in a higher intracellular calcium concentration ([Ca2+]i) and enhanced cardiac contractility (inotropic effect).[3]

  • SERCA2a Stimulation : Uniquely, this compound also enhances the activity of SERCA2a. It achieves this by promoting the dissociation of phospholamban (PLN), an endogenous inhibitor, from SERCA2a.[4][5][6] This action improves calcium reuptake into the sarcoplasmic reticulum during diastole, leading to improved cardiac relaxation (lusitropic effect) and minimizing the risk of arrhythmias.[1][4]

This dual action addresses both systolic and diastolic dysfunction observed in heart failure.[1][3]

Signaling Pathway

The following diagram illustrates the molecular signaling pathway of this compound.

Istaroxime_Signaling_Pathway This compound This compound NKA Na+/K+ ATPase (NKA) This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates PLN Phospholamban (PLN) Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contraction ↑ Cardiac Contractility (Inotropic Effect) Ca_in->Contraction Ca_uptake ↑ SR Ca2+ Uptake SERCA2a->Ca_uptake PLN->SERCA2a Inhibits Relaxation ↑ Cardiac Relaxation (Lusitropic Effect) Ca_uptake->Relaxation

This compound's dual mechanism of action.

This compound Dosage in Rodent Models

The following tables summarize reported dosages of this compound used in rat and mouse models.

Table 1: this compound Dosage in Rat Models

IndicationStrainRoute of AdministrationDosageDurationKey Findings
Diabetic CardiomyopathyStreptozotocin (STZ)-inducedIntravenous (IV) Infusion0.11 mg/kg/min15 minutesImproved diastolic dysfunction and intracellular Ca2+ handling.[1][7]
Diabetic CardiomyopathySTZ-inducedIntravenous (IV) Infusion0.22 mg/kg15 and 30 minutesPST3093 (metabolite) improved cardiac performance.[8][9]

Table 2: this compound Dosage in Mouse Models

Indication/Study TypeStrainRoute of AdministrationDosageDurationKey Findings
Maximum Tolerated Dose (MTD)NOD/scidIntraperitoneal (IP)Single dose of 200 mg/kgSingle administrationSedation observed but recovered.[10]
MTDNOD/scidIntraperitoneal (IP)40 and 50 mg/kgOnce daily for several daysWell tolerated.[10]
Prostate Cancer XenograftBalb/c nudeIntraperitoneal (IP)22.5 mg/kgTwice daily for 23 daysAnti-cancer activity observed.[10]
Acute Toxicity (LD50)CD1Intravenous (IV)15, 22, 27, and 33 mg/kgSingle administrationTo determine the dose causing 50% mortality.[8][9]

Experimental Protocols

The following are generalized protocols for the administration of this compound in rodent models, based on common laboratory practices and information from preclinical studies.

Intravenous (IV) Infusion in Rats

This protocol is adapted from studies investigating the acute cardiovascular effects of this compound.

Materials:

  • This compound solution for injection

  • Anesthetic (e.g., urethane)

  • Polyethylene cannula (e.g., PE-50)

  • Infusion pump

  • Surgical instruments for cannulation

  • Heating pad to maintain body temperature

  • Physiological monitoring equipment (e.g., for ECG, blood pressure)

Procedure:

  • Anesthetize the rat according to IACUC-approved procedures.

  • Place the animal on a heating pad to maintain body temperature.

  • Surgically expose the jugular vein.

  • Carefully insert a polyethylene cannula into the jugular vein and secure it.

  • Connect the cannula to an infusion pump filled with the this compound solution.

  • Commence the infusion at the desired rate (e.g., 0.11 mg/kg/min).[7]

  • Monitor physiological parameters continuously throughout the infusion period.

  • At the end of the experiment, euthanize the animal using an approved method.

Intraperitoneal (IP) Injection in Mice

This protocol is suitable for studies requiring systemic administration of this compound over a longer duration.

Materials:

  • This compound solution for injection

  • Sterile syringe and needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of this compound solution to inject.

  • Properly restrain the mouse to expose the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.[11]

  • Inject the calculated volume of this compound solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of heart failure.

Experimental_Workflow Model Induce Rodent Model (e.g., STZ-induced diabetic cardiomyopathy) Baseline Baseline Measurements (Echocardiography, Hemodynamics) Model->Baseline Treatment This compound Administration (e.g., IV infusion) Baseline->Treatment PostTreatment Post-Treatment Measurements (Repeat baseline assessments) Treatment->PostTreatment Analysis Data Analysis (Compare pre- and post-treatment data) PostTreatment->Analysis Sacrifice Tissue Collection (Sacrifice and harvest organs for ex vivo analysis) PostTreatment->Sacrifice Conclusion Conclusion (Evaluate efficacy of this compound) Analysis->Conclusion ExVivo Ex Vivo Analysis (Western blot, histology, etc.) Sacrifice->ExVivo ExVivo->Conclusion

Workflow for in vivo this compound studies.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

  • Formulation: The solubility and stability of the this compound formulation should be carefully considered for the chosen route of administration.

  • Pharmacokinetics: The short half-life of this compound (approximately 1 hour) may necessitate continuous infusion for studies requiring sustained drug exposure.[12]

  • Metabolism: this compound is extensively metabolized to PST3093, which also possesses pharmacological activity.[12][13] Researchers should consider the potential contribution of this metabolite to the observed effects.

  • Dose Translation: Dosages used in rodent models may not directly translate to other species, including humans. Allometric scaling should be considered when extrapolating doses.

These application notes and protocols are intended as a starting point for researchers working with this compound. Specific experimental details should be optimized based on the research question and the specific rodent model being used.

References

Application Notes and Protocols for Measuring SERCA2a Activity in the Presence of Istaroxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) is a critical intracellular ion pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) lumen in cardiomyocytes. This process is fundamental for cardiac muscle relaxation (lusitropy) and for establishing the SR Ca2+ load necessary for subsequent contractions (inotropy). In heart failure, SERCA2a expression and activity are often downregulated, leading to impaired Ca2+ handling and cardiac dysfunction.

Istaroxime is a novel luso-inotropic agent that has demonstrated the ability to improve cardiac function by a dual mechanism of action: inhibition of the Na+/K+-ATPase and stimulation of SERCA2a activity.[1][2][3] Notably, this compound's stimulatory effect on SERCA2a is mediated by its ability to relieve the inhibitory effect of phospholamban (PLB), a key endogenous regulator of SERCA2a.[4][5][6] This action is independent of the cAMP/PKA signaling pathway.[4]

These application notes provide detailed protocols for measuring SERCA2a activity in the presence of this compound, enabling researchers to accurately characterize its effects on this important therapeutic target.

Signaling Pathway of SERCA2a Regulation and this compound's Mechanism of Action

SERCA2a_Istaroxime_Pathway Ca_SR Ca2+ Ca_Cyto Ca2+ SERCA2a SERCA2a Ca_Cyto->SERCA2a Binds ATP ATP ATP->SERCA2a ADP ADP + Pi SERCA2a->Ca_SR Translocates SERCA2a->ADP PLB Phospholamban (PLB) PLB->SERCA2a This compound This compound This compound->PLB Relieves Inhibition

Caption: SERCA2a regulation by PLB and the mechanism of this compound.

Experimental Workflow for Measuring SERCA2a Activity

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay SERCA2a Activity Assay cluster_Analysis Data Analysis Tissue Cardiac Tissue (e.g., pig ventricle) Homogenization Homogenization Tissue->Homogenization Microsome_Isolation Isolation of SR Microsomes (Centrifugation) Homogenization->Microsome_Isolation Protein_Quant Protein Quantification (e.g., Bradford assay) Microsome_Isolation->Protein_Quant Reaction_Setup Set up Reaction Mixture (Buffer, Ca2+, ATP, etc.) Protein_Quant->Reaction_Setup Istaroxime_Inc Pre-incubation with this compound (or vehicle control) Reaction_Setup->Istaroxime_Inc Initiate_Reaction Initiate Reaction (e.g., add ATP or microsomes) Istaroxime_Inc->Initiate_Reaction Measurement Measure Activity (e.g., 32Pi, NADH absorbance, 45Ca2+ uptake) Initiate_Reaction->Measurement Data_Collection Data Collection Measurement->Data_Collection Calc_Kinetics Calculate Kinetic Parameters (Vmax, Kd(Ca2+)) Data_Collection->Calc_Kinetics Data_Table Summarize in Tables Calc_Kinetics->Data_Table Conclusion Draw Conclusions Data_Table->Conclusion

References

Application Notes and Protocols for the Analysis of Istaroxime's Effect on the SERCA2a-Phospholamban Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3] It exhibits a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[3][4][5][6] The stimulation of SERCA2a is crucial for its beneficial effects on cardiac relaxation (lusitropy). This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[7][8][9]

An important aspect of this compound's mechanism is that it appears to directly modulate the interaction between SERCA2a and PLN, leading to the dissociation of the inhibitory PLN, independent of PLN phosphorylation.[5][7][8][10] Studies have shown that this compound's stimulatory effect on SERCA2a activity is not associated with an increase in phosphorylation at Serine 16 or Threonine 17 of phospholamban.[5][10]

Therefore, a Western blot analysis focused solely on PLN phosphorylation would not be the most informative method to investigate this compound's mechanism of action. A more direct and relevant approach is to assess the dissociation of the SERCA2a-PLN complex. This can be effectively achieved through co-immunoprecipitation (Co-IP) of SERCA2a followed by Western blot analysis for the presence of PLN.

These application notes provide a detailed protocol for utilizing Co-IP coupled with Western blotting to quantify the this compound-induced dissociation of PLN from SERCA2a in cardiac tissue or cell lysates.

Signaling Pathway of this compound

Istaroxime_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane SERCA2a SERCA2a SERCA2a_PLN_complex SERCA2a-PLN Complex (Inhibited State) SERCA2a->SERCA2a_PLN_complex PLN Phospholamban (PLN) PLN->SERCA2a_PLN_complex Active_SERCA2a Active SERCA2a SERCA2a_PLN_complex->Active_SERCA2a Dissociation Dissociated_PLN Dissociated PLN SERCA2a_PLN_complex->Dissociated_PLN Dissociation This compound This compound This compound->SERCA2a_PLN_complex Direct Interaction Ca_SR SR Ca2+ Active_SERCA2a->Ca_SR Increased Ca2+ uptake Ca_cytosol Cytosolic Ca2+ Ca_cytosol->Active_SERCA2a

Caption: this compound signaling pathway leading to SERCA2a activation.

Experimental Protocol: Co-Immunoprecipitation and Western Blot Analysis

This protocol describes the co-immunoprecipitation of SERCA2a from cardiac cell or tissue lysates, followed by Western blot analysis to detect the amount of associated PLN.

Materials:

  • Cardiac tissue or cells treated with varying concentrations of this compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Anti-SERCA2a antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose beads.

  • Anti-PLN antibody for Western blot detection.

  • Anti-SERCA2a antibody for Western blot detection (as a loading control for the immunoprecipitated protein).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST, as milk may contain phosphoproteins that can interfere).[11][12]

  • Primary and secondary antibodies with appropriate dilutions.

  • Chemiluminescent substrate.

  • Imaging system for Western blot detection.

Procedure:

  • Sample Preparation:

    • Treat cardiac cells or perfuse heart tissue with desired concentrations of this compound for the specified time.

    • Wash cells or tissue with ice-cold PBS.

    • Lyse the samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Co-Immunoprecipitation:

    • Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the anti-SERCA2a antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against PLN overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal amounts of SERCA2a were immunoprecipitated, the membrane can be stripped and re-probed with an anti-SERCA2a antibody.

Quantitative Data Presentation

The following table represents hypothetical data from a Co-IP/Western blot experiment designed to measure the effect of this compound on the SERCA2a-PLN interaction. The data is presented as the relative band intensity of co-immunoprecipitated PLN, normalized to the amount of immunoprecipitated SERCA2a.

This compound Concentration (nM)Immunoprecipitated SERCA2a (Relative Units)Co-Immunoprecipitated PLN (Relative Band Intensity)Normalized PLN/SERCA2a Ratio% Dissociation
0 (Control)1.000.980.980%
101.020.750.7424.5%
500.990.510.5246.9%
1001.010.290.2970.4%
5000.980.120.1287.8%

Experimental Workflow Diagram

WB_Workflow cluster_sample_prep 1. Sample Preparation cluster_co_ip 2. Co-Immunoprecipitation cluster_wb 3. Western Blot cluster_analysis 4. Data Analysis start Cardiac Cells/Tissue treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant preclear Pre-clear Lysate quant->preclear ip Incubate with anti-SERCA2a Ab preclear->ip beads Add Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Incubate with anti-PLN Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify Quantify Band Intensity detect->quantify normalize Normalize PLN to SERCA2a quantify->normalize plot Plot Results normalize->plot

Caption: Workflow for Co-IP and Western blot analysis.

The provided protocols and application notes offer a robust framework for investigating the molecular mechanism of this compound's action on the SERCA2a-PLN complex. By employing co-immunoprecipitation followed by Western blotting, researchers can effectively quantify the dissociation of PLN from SERCA2a, providing direct evidence for this compound's mode of action. This approach is more scientifically accurate and informative than analyzing PLN phosphorylation, given the current understanding of this compound's pharmacology.

References

Application Notes & Protocols: Calcium Imaging of Istaroxime's Effects on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Istaroxime is a novel intravenous agent with both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties, making it a promising therapeutic for acute heart failure.[1][2][3] Its unique dual mechanism of action directly impacts intracellular calcium (Ca²⁺) cycling, the fundamental process governing cardiac muscle contraction and relaxation.[2][4][5] this compound inhibits the Na⁺/K⁺-ATPase pump and stimulates the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).[2][6][7] The inhibition of Na⁺/K⁺-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular Ca²⁺ via the Na⁺/Ca²⁺ exchanger (NCX), contributing to its inotropic effect.[2] Simultaneously, this compound stimulates SERCA2a activity by relieving the inhibitory effect of phospholamban (PLB), enhancing the reuptake of Ca²⁺ into the sarcoplasmic reticulum (SR) during diastole.[6][7] This latter action improves relaxation (lusitropy) and increases the SR Ca²⁺ load available for subsequent contractions.[1][2]

Calcium imaging techniques are essential for elucidating the precise effects of compounds like this compound on cellular Ca²⁺ dynamics.[8] By using fluorescent Ca²⁺ indicators, researchers can visualize and quantify changes in intracellular Ca²⁺ transients in real-time within isolated cardiomyocytes.[9][10] This allows for a detailed assessment of a drug's impact on key parameters of excitation-contraction coupling, including the amplitude and kinetics of Ca²⁺ release and reuptake.

These application notes provide detailed protocols for utilizing common fluorescent Ca²⁺ indicators—Fluo-4 AM, Fura-2 AM, and Rhod-2 AM—to study the effects of this compound treatment on isolated cardiomyocytes.

Signaling Pathway and Experimental Overview

This compound's Dual Mechanism of Action on Cardiomyocyte Calcium Cycling

The following diagram illustrates the two primary pathways through which this compound modulates intracellular Ca²⁺.

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NKA Na+/K+-ATPase (NKA) This compound->NKA Inhibits Na_in Increased Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Increases Ca2+ influx Na_in->NCX Reduces Na+ gradient, altering NCX function Inotropy Inotropy Ca_in->Inotropy Positive Inotropy (Increased Contractility) SERCA SERCA2a Ca_uptake Enhanced SR Ca2+ Uptake SERCA->Ca_uptake Stimulates PLB Phospholamban (PLB) PLB->SERCA Inhibits Ca_uptake->Inotropy Increases SR Ca2+ load for subsequent release Lusitropy Lusitropy Ca_uptake->Lusitropy Positive Lusitropy (Enhanced Relaxation) Istaroxime2 This compound Istaroxime2->PLB Relieves Inhibition

Caption: Dual mechanism of this compound action on cardiomyocyte Ca²⁺ handling.

General Experimental Workflow

The diagram below outlines the typical workflow for assessing this compound's effects using calcium imaging.

Experimental_Workflow A 1. Isolate Primary Cardiomyocytes B 2. Load Cells with Ca2+ Indicator (e.g., Fluo-4 AM) A->B C 3. Acquire Baseline Ca2+ Transients (e.g., Field Stimulation) B->C D 4. Incubate with This compound (or Vehicle Control) C->D E 5. Acquire Post-Treatment Ca2+ Transients D->E F 6. Data Processing and Analysis E->F G 7. Statistical Comparison and Interpretation F->G

Caption: Standard workflow for calcium imaging with this compound treatment.

Quantitative Data Summary

This compound treatment modulates several key parameters of the intracellular Ca²⁺ transient in cardiomyocytes. The following tables summarize representative quantitative findings from studies investigating its effects.

Table 1: Effect of this compound on Ca²⁺ Transients in Isolated Cardiomyocytes

Parameter Species / Model This compound Conc. Effect Reference
Ca²⁺ Transient Amplitude Guinea Pig Not specified Increased [6]
Ca²⁺ Re-uptake Rate Guinea Pig Not specified Accelerated [6]
Diastolic Ca²⁺ (CaD) Rat (Control) 100 nmol/L Significantly Increased [11]
Diastolic Ca²⁺ (CaD) Rat (Diabetic Model) 100 nmol/L Blunted disease-induced increase [11]
Ca²⁺ Transient Decay (t0.5) Rat (Diabetic Model) 100 nmol/L No significant change vs. untreated diabetic [11]

| Ca²⁺ Spark/Wave Frequency | Rat | Not specified | No significant increase |[12] |

Table 2: Hemodynamic and Clinical Effects of this compound Infusion in Heart Failure Patients

Parameter Study Population This compound Dose Effect vs. Placebo Reference
Pulmonary Capillary Wedge Pressure Acute Heart Failure 0.5 & 1.0 µg/kg/min Significantly Decreased [13][14]
Systolic Blood Pressure Acute Heart Failure 0.5 & 1.0 µg/kg/min Significantly Increased [1][14]
Heart Rate Acute Heart Failure 0.5 & 1.0 µg/kg/min Significantly Decreased [1][14]
Cardiac Index Acute Heart Failure Not specified Increased [1]

| Diastolic Function (E/e' ratio) | Acute Heart Failure | 0.5 & 1.0 µg/kg/min | Improved (Decreased) |[13] |

Experimental Protocols

Protocol 1: Measuring Cytosolic Ca²⁺ Transients with Fluo-4 AM

Fluo-4 is a high-affinity, single-wavelength indicator suitable for detecting transient Ca²⁺ changes with high temporal resolution, often used with confocal microscopy.[15][16]

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluo-4 AM (e.g., 50 µg vial)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Tyrode's solution or suitable HBSS (pH 7.4)

  • Collagenase for myocyte isolation

  • Laminin-coated coverslips or imaging dishes

  • Confocal Laser Scanning Microscope with 488 nm laser line

2. Cardiomyocyte Preparation:

  • Isolate ventricular myocytes from the desired animal model (e.g., adult rat or guinea pig) using established enzymatic digestion protocols (e.g., collagenase-based).

  • Plate the isolated, Ca²⁺-tolerant myocytes onto laminin-coated glass coverslips or imaging dishes.

  • Allow cells to adhere for at least 1-2 hours at room temperature before proceeding.

3. Fluo-4 AM Loading Solution Preparation:

  • Prepare a 1 mM Fluo-4 AM stock solution by adding 50 µL of anhydrous DMSO to a 50 µg vial.

  • For a final loading concentration of 2-10 µM, dilute the stock solution in Tyrode's buffer.

  • To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 to the aliquot of Fluo-4 AM stock before diluting it into the final buffer volume. Vortex briefly.

4. Cell Loading:

  • Gently replace the culture medium with the Fluo-4 AM loading solution.

  • Incubate the cells for 20-30 minutes at room temperature (or 37°C, requires optimization) in the dark.[16]

  • Wash the cells twice with fresh, dye-free Tyrode's solution to remove extracellular Fluo-4 AM.

  • Allow the cells to de-esterify the dye for an additional 20-30 minutes at room temperature in the dark.

5. Calcium Imaging:

  • Mount the coverslip onto the stage of a confocal microscope equipped for live-cell imaging.

  • Identify healthy, rod-shaped cardiomyocytes for recording.

  • To elicit Ca²⁺ transients, field-stimulate the myocytes at a physiological frequency (e.g., 1 Hz).

  • Use line-scan mode for high temporal resolution, with the scan line positioned along the longitudinal axis of the myocyte. Excite at 488 nm and collect emission >510 nm.

  • Record a stable baseline of Ca²⁺ transients for 1-2 minutes.

  • Gently perfuse the chamber with Tyrode's solution containing the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO).

  • Allow 5-10 minutes for the drug to take effect, then record post-treatment Ca²⁺ transients under the same stimulation conditions.

6. Data Analysis:

  • Extract the fluorescence intensity (F) over time from the line-scan images.

  • Normalize the fluorescence signal to the baseline diastolic fluorescence (F₀) to obtain the F/F₀ ratio.[16]

  • Analyze the averaged transient for key parameters: amplitude (peak F/F₀), time to peak, and the time constant of decay (tau), which reflects Ca²⁺ re-uptake.

Protocol 2: Ratiometric Cytosolic Ca²⁺ Measurement with Fura-2 AM

Fura-2 is a ratiometric indicator that allows for more accurate quantification of intracellular Ca²⁺ concentrations by minimizing artifacts from uneven dye loading or photobleaching.[17][18]

1. Materials:

  • This compound stock solution

  • Fura-2 AM (e.g., 50 µg vial)

  • Anhydrous DMSO and Pluronic F-127

  • HEPES-buffered salt solution (HBSS, pH 7.2-7.4)

  • Fluorescence microscopy system equipped with a light source capable of alternating between 340 nm and 380 nm excitation and an emission filter around 510 nm.[19]

2. Cardiomyocyte Preparation:

  • Follow Step 2 as described in Protocol 1.

3. Fura-2 AM Loading:

  • Prepare a 1 mM stock solution of Fura-2 AM in DMSO.[20]

  • Prepare a loading buffer by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to aid solubilization.[18][20]

  • Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark.[20]

  • Wash cells with fresh HBSS and allow 30 minutes for dye de-esterification.[21]

4. Ratiometric Imaging:

  • Place the imaging chamber on the microscope stage.

  • Acquire pairs of images by alternately exciting the cells at 340 nm and 380 nm, collecting emission at ~510 nm.

  • Record a stable baseline of ratiometric signals while field-stimulating the myocytes.

  • Apply this compound or vehicle control as described in Protocol 1.

  • Record post-treatment data.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point.

  • The ratio is proportional to the intracellular Ca²⁺ concentration. Analyze the ratio transients for changes in amplitude, baseline, and decay kinetics.

  • (Optional) Calibrate the ratio to absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires determining Rmin and Rmax with ionophores and Ca²⁺-free/saturating solutions.[20]

Protocol 3: Measuring Mitochondrial Ca²⁺ with Rhod-2 AM

Rhod-2 is a red-shifted indicator that tends to accumulate in mitochondria due to its positive charge, making it useful for assessing mitochondrial Ca²⁺ uptake.[22][23]

1. Materials:

  • This compound stock solution

  • Rhod-2 AM (e.g., 50 µg vial)

  • Anhydrous DMSO and Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Confocal microscope with ~543 nm laser line for excitation.

2. Cell Preparation and Loading:

  • Prepare and plate cardiomyocytes as in Protocol 1.

  • Prepare a 1-5 µM Rhod-2 AM loading solution in imaging buffer, assisted by Pluronic F-127.

  • Incubate cells for 30-45 minutes at 37°C in the dark.[22][23]

  • Wash and allow for de-esterification for at least 30 minutes.[23][24]

3. Imaging:

  • Mount the sample on the confocal microscope.

  • Excite the Rhod-2 with a ~543 nm laser and collect emission at >560 nm.

  • Record baseline mitochondrial fluorescence changes in response to cytosolic Ca²⁺ transients elicited by field stimulation.

  • Apply this compound and record the post-treatment response to assess any changes in mitochondrial Ca²⁺ handling.

4. Data Analysis:

  • Analyze the Rhod-2 fluorescence signal (F/F₀) over time. An increase in the Rhod-2 signal concurrent with the cytosolic Ca²⁺ transient reflects mitochondrial Ca²⁺ uptake. Compare the amplitude and kinetics of this signal before and after this compound treatment.

Data Analysis Workflow

The following diagram details the computational steps to process raw fluorescence data into meaningful biological parameters.

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Signal Processing cluster_analysis Parameter Extraction cluster_stats Statistical Analysis Raw Raw Fluorescence Movie or Line-Scan Image (F) ROI Define Region of Interest (ROI) (e.g., single cell) Raw->ROI Extract Extract Intensity vs. Time F(t) ROI->Extract Normalize Normalize to Baseline F/F₀ Extract->Normalize Average Average Multiple Transients Normalize->Average Params Measure Key Parameters: - Amplitude (Peak F/F₀) - Time to Peak (TTP) - Decay Time Constant (Tau) - Diastolic [Ca²⁺] (F₀) Average->Params Compare Compare Parameters: Control vs. This compound Params->Compare

Caption: Workflow for analyzing calcium transient data.

References

Istaroxime: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Istaroxime is a novel, first-in-class intravenous agent with a unique dual mechanism of action, making it a compound of significant interest for research in acute heart failure and cardiogenic shock.[1][2][3] It functions as a luso-inotropic agent, meaning it enhances both myocardial contraction (inotropy) and relaxation (lusitropy).[4][5] Its distinct properties include the ability to increase systolic blood pressure and improve cardiac function without significantly increasing heart rate or causing clinically significant arrhythmias, differentiating it from traditional inotropes.[3][6] These application notes provide essential data, formulation guidelines, and detailed experimental protocols for the research use of this compound.

Mechanism of Action

This compound exerts its effects through two primary molecular targets within cardiomyocytes:

  • Inhibition of Na+/K+-ATPase (NKA): Similar to cardiac glycosides, this compound inhibits the Na+/K+ pump on the sarcolemma.[6][7] This leads to an increase in intracellular sodium concentration, which in turn modulates the Na+/Ca2+ exchanger (NCX) to decrease calcium efflux, thereby increasing cytosolic calcium levels during systole and enhancing cardiac contractility.[4][6]

  • Stimulation of SERCA2a: Uniquely, this compound also stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][8] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a pump, a mechanism that is independent of cAMP/PKA signaling.[5][9][10] Enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol into the sarcoplasmic reticulum during diastole, which improves myocardial relaxation (lusitropy) and increases the sarcoplasmic reticulum calcium load for subsequent contractions.[4][5][11]

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) NKA Na+/K+-ATPase (NKA) Na_cyto Intracellular Na+ NKA->Na_cyto Increases [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increases [Ca2+]i SERCA2a SERCA2a SERCA2a->Ca_cyto Decreases Diastolic [Ca2+]i Relaxation Improved Relaxation (Lusitropy) SERCA2a->Relaxation PLB Phospholamban (PLB) PLB->SERCA2a Inhibits This compound This compound This compound->NKA Inhibits This compound->SERCA2a Stimulates This compound->PLB Contractility Increased Contractility (Inotropy) Ca_cyto->Contractility Na_cyto->NCX Alters Gradient

Caption: Dual mechanism of action of this compound in cardiomyocytes.

Formulation and Handling for Research

  • Solubility and Stock Solutions: For in vitro experiments, this compound hydrochloride is typically prepared as a concentrated stock solution. While specific solvents for research-grade compounds are determined empirically, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is a common starting point.

    • Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Protect from light.

  • Working Solutions: For cellular or enzymatic assays, dilute the DMSO stock solution into an appropriate aqueous buffer (e.g., HEPES, Tris-HCl, or specific assay buffer). Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

  • In Vivo Formulation: In clinical trials and preclinical animal studies, this compound is administered as a continuous intravenous (IV) infusion.[4][8] For animal research, this compound should be dissolved in a sterile, biocompatible vehicle suitable for IV administration, such as saline. To mitigate issues like injection site pain, liposomal formulations have also been explored.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity from published research.

ParameterTarget/SystemValue/EffectConcentrationSource
IC₅₀ Na+/K+-ATPase current (INaK)32 ± 4 µM32 µM[12]
Stimulation SERCA2a Activity (Normal Dog Heart)+24%100 nM[9]
Stimulation 45Ca Uptake (Normal Dog Microsomes)+24%100 nM[9]
Stimulation SERCA2a Activity (Sf21 cells with SERCA2a+PLB)+27%100 nM[9]
Clinical Dosing IV Infusion (Human, Phase II)0.5 - 1.5 µg/kg/minN/A[4][13]
Clinical Dosing IV Infusion (Human, Phase II)1.0 µg/kg/min for 24hN/A[14]

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase (NKA) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on NKA activity by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.[15][16]

Principle: The enzymatic activity of NKA is quantified by measuring the amount of Pi liberated from ATP. The difference in Pi released in the presence and absence of a specific NKA inhibitor (like ouabain) or the test compound (this compound) determines the NKA-specific activity and the inhibitory potential.

Materials:

  • NKA enzyme preparation (e.g., from porcine cerebral cortex)[15]

  • This compound

  • ATP (disodium salt)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, KCl)

  • Stopping Reagent (e.g., trichloroacetic acid or sodium dodecyl sulfate)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader (620-660 nm)

  • 96-well microplates

NKA_Workflow A Prepare Reagents: - NKA Enzyme - Assay Buffer - ATP Solution - this compound Dilutions B Add NKA Enzyme and This compound to Wells A->B C Pre-incubate at 37°C (e.g., 10 min) B->C D Initiate Reaction: Add ATP Solution C->D E Incubate at 37°C (e.g., 15-30 min) D->E F Stop Reaction (e.g., add TCA) E->F G Add Phosphate Detection Reagent F->G H Incubate at Room Temp for Color Development G->H I Measure Absorbance (620-660 nm) H->I J Data Analysis: Calculate % Inhibition and determine IC50 I->J

References

Application Notes and Protocols: In Vivo Models of Heart Failure for Istaroxime Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Istaroxime is an innovative intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3] It possesses both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[4][5] This is achieved by inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[4][6] The inhibition of Na+/K+-ATPase leads to an increase in intracellular calcium, boosting contractility, while the stimulation of SERCA2a enhances calcium reuptake into the sarcoplasmic reticulum during diastole, improving myocardial relaxation.[2][6] Preclinical and clinical studies have shown that this compound can improve cardiac function and blood pressure, often without significantly increasing heart rate or the incidence of cardiac arrhythmias.[5][7]

This compound's Dual Mechanism of Action

This compound's unique therapeutic profile stems from its ability to modulate two critical ion transport systems in cardiomyocytes.

  • Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump in the sarcolemma.[4] This leads to a rise in intracellular sodium concentration, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger (NCX). The resulting increase in cytosolic calcium during systole enhances the force of myocardial contraction.[2]

  • Stimulation of SERCA2a: Uniquely, this compound also stimulates SERCA2a activity.[1][8] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a pump.[8][9] This enhanced activity accelerates the removal of calcium from the cytosol back into the sarcoplasmic reticulum during diastole, which improves cardiac relaxation (lusitropy) and also increases the calcium load available for the next contraction.[2][5]

Istaroxime_Mechanism cluster_Extracellular Extracellular Space cluster_Cardiomyocyte Cardiomyocyte Cytosol cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NKA Na+/K+-ATPase Na_in [Na+]i ↑ NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ SERCA2a SERCA2a Ca_SR SR [Ca2+] Load ↑ SERCA2a->Ca_SR ↑ Ca2+ Reuptake Relax Improved Relaxation (Lusitropy) SERCA2a->Relax PLB PLB PLB->SERCA2a Inhibits Na_in->NCX Reduces Ca2+ extrusion Contract Increased Contractility (Inotropy) Ca_in->Contract Ca_SR->Contract ↑ Ca2+ Release for next systole Istaroxime_NKA This compound Istaroxime_NKA->NKA Inhibits Istaroxime_SERCA This compound Istaroxime_SERCA->SERCA2a Stimulates Istaroxime_SERCA->PLB Relieves Inhibition

This compound's dual mechanism of action in a cardiomyocyte.

In Vivo Models for this compound Evaluation

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of novel heart failure therapies.[10] Both small and large animal models have been instrumental in preclinical research.[11][12] For this compound, models that exhibit features of both systolic and diastolic dysfunction are particularly relevant.

Commonly Used In Vivo Models:

  • Rodent Models (Rats/Mice):

    • Drug-Induced Cardiomyopathy:

      • Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy: This model is highly relevant as it induces significant diastolic dysfunction with reduced SERCA2a protein levels and activity, mimicking a key pathology that this compound targets.[13][14][15] It is particularly useful for highlighting the SERCA2a-stimulating effects of the drug.[13]

    • Pressure Overload-Induced Heart Failure:

      • Transverse Aortic Constriction (TAC) or Aortic Banding: This surgical model mimics hypertension-induced heart failure, leading to left ventricular hypertrophy and eventual contractile dysfunction.[10][11][16] It is suitable for testing agents that aim to improve cardiac performance under increased afterload.

    • Myocardial Infarction (MI) Model:

      • Coronary Artery Ligation: Ligation of the left anterior descending (LAD) artery is a widely used technique to induce myocardial infarction, leading to adverse ventricular remodeling and systolic heart failure.[10][11][17] This model is ideal for assessing therapies aimed at improving function in the post-MI failing heart.

  • Large Animal Models (Dogs/Pigs):

    • These models offer greater physiological similarity to humans and are often used for late-stage preclinical validation.[12] Studies in dogs with chronic heart failure have been used to demonstrate this compound's positive effects on contractility without triggering significant arrhythmias.[9][18]

Experimental Workflow for Preclinical Testing

A structured workflow is essential for the robust evaluation of this compound in an in vivo setting.

Experimental_Workflow cluster_Endpoints Endpoint Analysis Methods A 1. Animal Acclimatization (e.g., Wistar Rats) B 2. Induction of Heart Failure (e.g., STZ Injection or LAD Ligation) A->B C 3. Disease Model Confirmation (Wait 4-9 weeks) B->C D 4. Baseline Assessment (Echocardiography, Hemodynamics) C->D E 5. Randomization (Placebo vs. This compound Groups) D->E F 6. Drug Administration (IV Infusion) E->F G 7. Endpoint Analysis F->G H 8. Data Interpretation & Statistical Analysis G->H G1 In Vivo Hemodynamics (LV dP/dt, LVEDP) G2 Echocardiography (LVEF, E/e') G3 Ex Vivo Analysis (Biochemistry, Histology)

General experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy in Rats

This protocol is designed to evaluate this compound's ability to correct diastolic dysfunction.[13][15]

  • Objective: To induce a model of diabetic cardiomyopathy characterized by diastolic dysfunction and assess the acute effects of this compound infusion.

  • Animals: Male Wistar rats (200-250g).

  • Procedure:

    • Induction: Administer a single intraperitoneal (IP) injection of Streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), at a dose of 65 mg/kg. Control animals receive an injection of the vehicle buffer.

    • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

    • Model Development: House the animals for 8-9 weeks to allow for the development of diabetic cardiomyopathy.[15]

    • Baseline Assessment: Perform baseline echocardiography to confirm diastolic dysfunction (e.g., increased E/e' ratio, prolonged isovolumic relaxation time - IVRT).

  • This compound Administration:

    • Anesthetize the rats and perform catheterization of the jugular vein for drug infusion and the carotid artery for hemodynamic monitoring.

    • Allow for a stabilization period.

    • Infuse this compound intravenously (IV) at a dose of 0.11 mg/kg/min for 15 minutes.[13][15] The control group receives a vehicle infusion.

    • Continuously record hemodynamic parameters (e.g., LV systolic pressure, LV end-diastolic pressure, dP/dtmax, dP/dtmin) and perform echocardiography during and after the infusion.

  • Endpoint Analysis:

    • Compare hemodynamic and echocardiographic parameters before, during, and after infusion between the this compound and placebo groups.

    • At the end of the experiment, hearts can be excised for ex vivo analysis of SERCA2a activity and protein expression.[14]

Protocol 2: Myocardial Infarction via LAD Artery Ligation in Rats

This protocol is a standard model for post-MI heart failure and is suitable for evaluating the inotropic and lusitropic effects of this compound on the failing ventricle.[16][17]

  • Objective: To induce systolic heart failure via myocardial infarction and assess the effects of this compound.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Procedure:

    • Anesthesia: Anesthetize the rat using an appropriate protocol (e.g., IP injection of ketamine/xylazine).[17]

    • Surgical Procedure:

      • Intubate and ventilate the animal.

      • Perform a left thoracotomy to expose the heart.[17]

      • Permanently ligate the Left Anterior Descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.[16]

      • Close the chest in layers. Sham-operated control animals undergo the same procedure without the ligation.

    • Post-operative Care: Provide analgesia for 72 hours and monitor the animals closely.[17]

    • Model Development: Allow 4-6 weeks for the heart to remodel and for chronic heart failure to develop.

    • Baseline Assessment: Confirm the development of heart failure using echocardiography (e.g., reduced Left Ventricular Ejection Fraction - LVEF < 45%).

  • This compound Administration:

    • Follow the same procedure for anesthesia and catheterization as in Protocol 1.

    • Based on clinical trial data, infuse this compound IV at doses ranging from 0.5 to 1.0 µg/kg/min.[19][20]

    • Monitor hemodynamic and echocardiographic parameters throughout the infusion period.

  • Endpoint Analysis:

    • Analyze changes in systolic function (LVEF, dP/dtmax) and diastolic function (LVEDP, dP/dtmin, E/e' ratio).

    • Assess infarct size and fibrosis via histology (e.g., Masson's trichrome staining) on excised hearts.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Effect of this compound on Cardiac Function in an STZ-Induced Diabetic Cardiomyopathy Rat Model

Parameter Condition Measurement Change with this compound Reference
Diastolic Function STZ Rats Reduced diastolic dysfunction [13][15]
SERCA2a Activity STZ Cardiac Homogenates Increased maximal velocity (Vmax) [14]
Intracellular Ca2+ STZ Myocytes Blunted abnormalities in Ca2+ dynamics [14]

| LV Action Potential | STZ Myocytes | Shortened action potential duration |[13] |

Table 2: Effects of this compound on Target Enzyme Activity

Parameter Preparation This compound Concentration Effect Reference
SERCA2a Activity (Vmax) Failing Dog Heart Microsomes 1 nM +34% (p < 0.01) [8]
SERCA2a Activity (Vmax) Healthy Dog Heart Microsomes 100 nM +28% (p < 0.01) [8]
Ca2+ Uptake Normal Dog Microsomes 100 nM +24% [9]

| Na+/K+-ATPase Inhibition | Rat Cardiac Preparations | - | Concentration-dependent inhibition |[14] |

Table 3: Summary of this compound Dosing Regimens

Study Type Condition This compound Dose Route Key Findings Reference
Preclinical (Rat) Diabetic Cardiomyopathy 0.11 mg/kg/min for 15 min IV Infusion Reduced diastolic dysfunction [13][15]
Clinical Phase II Acute Heart Failure 0.5 µg/kg/min for 24 hrs IV Infusion Decreased E/e' ratio, increased stroke volume [20]
Clinical Phase II Acute Heart Failure 1.0 µg/kg/min for 24 hrs IV Infusion Decreased E/e' ratio, increased SBP [19][20]

| Clinical Phase IIb | Early Cardiogenic Shock | Not specified | IV Infusion | Improved SBP, cardiac output, and renal function |[7] |

References

Application Notes and Protocols for Phase II Clinical Trial Design of Istaroxime in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and protocols for Phase II clinical trials of Istaroxime in patients with Acute Heart Failure (AHF). The information is based on data from key clinical trials, including the HORIZON-HF and SEISMiC studies.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class intravenous agent with a novel dual mechanism of action, making it a promising therapeutic candidate for AHF. It possesses both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[1] Unlike traditional inotropes, this compound has been shown to increase systolic blood pressure without significantly increasing heart rate or causing cardiac rhythm disturbances.[2][3]

The dual mechanism of action of this compound involves:

  • Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump on the cardiac myocyte cell membrane.[1] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in enhanced myocardial contractility.[1]

  • Activation of SERCA2a: this compound stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This enhances the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation.[4]

This unique combination of actions addresses both the systolic and diastolic dysfunction often seen in AHF.

Signaling Pathway of this compound

The following diagram illustrates the molecular mechanism of this compound in a cardiac myocyte.

Istaroxime_Mechanism cluster_cell Cardiac Myocyte cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates PLB Phospholamban (PLB) This compound->PLB Displaces from SERCA2a NCX Na+/Ca2+ Exchanger Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ↑ Ca2+ influx Ca_uptake ↑ Ca2+ Re-uptake SERCA2a->Ca_uptake PLB->SERCA2a Inhibits Contraction ↑ Contractility (Inotropy) Ca_in->Contraction Relaxation ↑ Relaxation (Lusitropy) Ca_uptake->Relaxation

This compound's dual mechanism of action.

Phase II Clinical Trial Design: Key Parameters

Phase II trials for this compound in AHF have been designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy, safety, and optimal dosing of the drug.[5][6]

HORIZON-HF Trial

The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent) trial was a dose-escalation study.[6]

Table 1: HORIZON-HF Trial Design

ParameterDescription
Study Phase II
Number of Patients 120
Patient Population Hospitalized patients with worsening AHF and left ventricular ejection fraction (LVEF) ≤ 35%.[6][7]
Design Randomized, double-blind, placebo-controlled, multicenter, dose-escalation.[6]
Randomization Ratio 3:1 (this compound:Placebo) within each cohort.[6]
Treatment Arms Three cohorts with escalating doses of this compound: 0.5, 1.0, and 1.5 µg/kg/min, or placebo.[6]
Infusion Duration 6 hours.[6]
Primary Endpoint Change in pulmonary capillary wedge pressure (PCWP) from baseline.[6][8]
Secondary Endpoints - Other hemodynamic parameters (cardiac index, systemic vascular resistance)[8] - Echocardiographic assessments of systolic and diastolic function[8] - Neurohormonal activation[6] - Renal function and myocardial integrity[6] - Safety and pharmacokinetics[6]
SEISMiC Trial

The SEISMiC (Safety and Efficacy of this compound in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock) study focused on patients with AHF and pre-cardiogenic shock.[9][10]

Table 2: SEISMiC Trial Design

ParameterDescription
Study Phase II
Number of Patients 60
Patient Population Hospitalized AHF patients with pre-cardiogenic shock (SCAI stage B), defined as systolic blood pressure (SBP) < 90 mmHg without hypoperfusion.[9][10]
Design Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[9][10]
Randomization Ratio 1:1 (this compound:Placebo).[10]
Treatment Arms This compound 1.0-1.5 µg/kg/min or placebo. The protocol was later amended to a target and maximum dose of 1.0 µg/kg/min.[10]
Infusion Duration 24 hours.[9][10]
Primary Endpoint Adjusted area under the curve (AUC) change in SBP from baseline to 6 hours.[9][10]
Secondary Endpoints - SBP AUC at 24 hours[9][10] - Echocardiographic measurements (cardiac index, left atrial area, left ventricular end-systolic volume)[9] - Safety and tolerability[9]

A follow-up SEISMiC Extension Study was designed to evaluate longer infusion durations (up to 60 hours) and different dosing regimens.[11][12]

Experimental Protocols

Patient Selection Criteria

Table 3: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
- Hospitalization for AHF.[6][7]- Acute myocardial infarction.[9]
- LVEF ≤ 35% (HORIZON-HF).[6][7]- Severe valvular stenosis.
- SBP < 90 mmHg (SEISMiC).[9][10]- Uncontrolled hypertension.
- Signs and symptoms of congestion.[8]- Significant renal impairment (e.g., requiring dialysis).
- Requirement for intravenous diuretics.- Life-threatening arrhythmias.
- Written informed consent.[10]- Use of other intravenous inotropes or vasopressors at randomization (trial-specific).[10]
Study Procedures and Workflow

The following diagram outlines a typical workflow for a Phase II this compound trial.

Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Hemodynamics, Echo, Labs) Informed_Consent->Baseline Randomization Randomization (1:1 or 3:1) Baseline->Randomization Istaroxime_Arm This compound Infusion (e.g., 1.0 µg/kg/min for 24h) Randomization->Istaroxime_Arm Group A Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Group B On_Treatment_Monitoring On-Treatment Monitoring (Vital Signs, ECG, AEs) Istaroxime_Arm->On_Treatment_Monitoring Placebo_Arm->On_Treatment_Monitoring Post_Infusion_Assessments Post-Infusion Assessments (Primary & Secondary Endpoints) On_Treatment_Monitoring->Post_Infusion_Assessments Follow_Up Follow-up Visit (e.g., Day 30) Post_Infusion_Assessments->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Phase II clinical trial workflow for this compound.
Randomization and Blinding

Patients are centrally randomized to receive either this compound or a matching placebo.[10] The study medication is prepared by an unblinded pharmacist to maintain the double-blind nature of the trial, where neither the investigator, site personnel, nor the patient knows the treatment assignment.

Treatment Administration

This compound is administered as a continuous intravenous infusion.[2][10] The infusion rate is weight-based and titrated according to the protocol-specified dose for each cohort or treatment arm.[6][10] The duration of infusion has varied in Phase II trials, from 6 hours in the HORIZON-HF trial to 24 hours in the SEISMiC study.[6][10]

Endpoint Assessment
  • Hemodynamic Monitoring: In trials with hemodynamic primary endpoints like HORIZON-HF, a pulmonary artery catheter is used to measure PCWP, cardiac index, and other parameters.[8]

  • Echocardiography: Standardized echocardiographic imaging is performed at baseline and at specified time points post-infusion to assess systolic and diastolic function, including LVEF, E/e' ratio, and cardiac volumes.[5][9]

  • Blood Pressure: Systolic blood pressure is a key endpoint, particularly in studies involving patients with hypotension, and is monitored frequently.[9][10]

  • Biomarkers: Blood samples are collected to measure cardiac biomarkers such as NT-proBNP and troponins, as well as markers of renal function.[5]

  • Safety Assessments: Continuous ECG monitoring is employed to detect any potential arrhythmias. Adverse events are recorded throughout the study.[13]

Quantitative Data Summary

The following tables summarize key quantitative outcomes from this compound Phase II trials.

Table 4: Efficacy Outcomes from the HORIZON-HF Trial

EndpointThis compound (Combined Doses)Placebop-value
Change in PCWP (mmHg) -3.7-0.20.001
Change in Cardiac Index (L/min/m²) 0.120.030.57
Change in SBP (mmHg) 9.22.10.008
Change in E' velocity (cm/sec) 0.5-0.70.048

Data sourced from the HORIZON-HF trial results as reported by the American College of Cardiology.[7]

Table 5: Efficacy Outcomes from the SEISMiC Trial

EndpointThis compoundPlacebop-value
Adjusted SBP AUC 0-6h (mmHg x hour) 53.130.90.017
Adjusted SBP AUC 0-24h (mmHg x hour) 291.2208.70.025
Change in Cardiac Index at 24h (L/min/m²) +0.21-0.016
Change in Left Atrial Area at 24h (cm²) -1.8-0.008
Change in LV End-Systolic Volume at 24h (mL) -12.0-0.034

Data sourced from the published results of the SEISMiC trial.[9]

Table 6: Safety and Tolerability (SEISMiC Trial)

Adverse EventThis compoundPlacebo
Nausea and Vomiting More frequentLess frequent
Infusion Site Pain More frequentLess frequent
Serious Adverse Events No significant differenceNo significant difference

There were no significant differences in serious adverse events between the treatment groups in the SEISMiC trial.[9]

Logical Relationships in Trial Design

The design of Phase II trials for a novel agent like this compound often involves a logical progression from dose-finding to efficacy confirmation in a specific patient population.

Trial_Logic Start Preclinical Data Shows Luso-Inotropic Effect Phase1 Phase I: Safety & PK in Healthy Volunteers & HF Patients Start->Phase1 Phase2a Phase IIa: Dose Escalation (HORIZON-HF) (0.5, 1.0, 1.5 µg/kg/min) Phase1->Phase2a Decision1 Favorable Safety & Efficacy Signal? Phase2a->Decision1 Phase2b Phase IIb: Efficacy in Target Population (SEISMiC) (Pre-cardiogenic shock, SBP < 90) Decision1->Phase2b Yes Stop Stop Development Decision1->Stop No Decision2 Primary Endpoint Met? Phase2b->Decision2 Phase2b_Ext Phase IIb Extension Study (Optimize dose, duration) Decision2->Phase2b_Ext Yes Decision2->Stop No Phase3_Planning Phase III Readiness Phase2b_Ext->Phase3_Planning

Logical progression of this compound's Phase II development.

Conclusion

The Phase II clinical development program for this compound has demonstrated its potential to improve hemodynamic and cardiac function in patients with AHF, particularly those with hypotension.[7][9] The dual mechanism of action, which improves both contraction and relaxation, along with a favorable safety profile regarding heart rate and arrhythmias, distinguishes it from currently available inotropes.[1][2] The data from these trials support the progression of this compound into late-stage clinical development for AHF and cardiogenic shock.[14]

References

Application Notes and Protocols: Biomarkers for Monitoring Istaroxime Response in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2] It possesses a unique dual mechanism of action, functioning as both a positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) agent.[3] this compound inhibits the Na+/K+-ATPase and stimulates the sarco/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[1][4] This distinct profile offers potential advantages over traditional inotropes, such as increasing systolic blood pressure and decreasing heart rate without a significant risk of arrhythmia.[2][5] Effective monitoring of this compound's biological activity and clinical response is crucial for its development. This document provides detailed application notes on relevant biomarkers and protocols for their assessment in a clinical research setting.

This compound's Dual Mechanism of Action

This compound exerts its effects on cardiomyocytes through two primary targets:

  • Inhibition of Na+/K+-ATPase (NKA): By inhibiting the NKA pump on the myocyte's cell membrane, this compound causes a slight increase in intracellular sodium (Na+). This change alters the gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and a subsequent increase in intracellular Ca2+ concentration. This elevated cytosolic Ca2+ enhances the binding of Ca2+ to troponin C, resulting in stronger myocardial contraction (positive inotropy).[3]

  • Stimulation of SERCA2a: this compound directly stimulates SERCA2a, a protein pump on the sarcoplasmic reticulum (SR) membrane.[4][6] This action enhances the reuptake of Ca2+ from the cytosol back into the SR during diastole. This faster sequestration of Ca2+ promotes myocardial relaxation (positive lusitropy) and increases the SR Ca2+ load available for the next contraction.[1] This SERCA2a stimulation is thought to contribute to this compound's favorable safety profile by improving Ca2+ handling and reducing the risk of Ca2+-overload-induced arrhythmias.[7]

Istaroxime_Mechanism cluster_Cell Cardiomyocyte cluster_SR Sarcoplasmic Reticulum (SR) cluster_Membrane Sarcolemma SERCA2a SERCA2a SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Ca2+ uptake Relaxation Relaxation SERCA2a->Relaxation Promotes RyR2 RyR2 SR_Ca->RyR2 Cytosol_Ca Cytosolic Ca2+ RyR2->Cytosol_Ca Ca2+ release Cytosol_Ca->SERCA2a TroponinC Troponin C Cytosol_Ca->TroponinC Binds Contraction Contraction TroponinC->Contraction Initiates This compound This compound This compound->SERCA2a Stimulates (+) NKA Na+/K+-ATPase This compound->NKA Inhibits (-) NCX Na+/Ca2+ Exchanger NKA->NCX [Na+]i gradient NCX->Cytosol_Ca Ca2+ efflux

Caption: this compound's dual mechanism of action in a cardiomyocyte.

Biomarkers for Monitoring this compound Response

A multi-faceted biomarker strategy is essential to fully characterize the response to this compound, encompassing target engagement, pharmacodynamics, safety, and exploratory endpoints.

Biomarker_Logic cluster_Mechanism Mechanism of Action cluster_Physiology Physiological Effect cluster_Biomarkers Biomarker Category This compound This compound Administration NKA_Inhibition Na+/K+-ATPase Inhibition This compound->NKA_Inhibition SERCA2a_Stimulation SERCA2a Stimulation This compound->SERCA2a_Stimulation Safety_Biomarkers Safety Biomarkers This compound->Safety_Biomarkers Monitored by Cardiac_Function Improved Systolic & Diastolic Function NKA_Inhibition->Cardiac_Function Target_Biomarkers Target Engagement Biomarkers NKA_Inhibition->Target_Biomarkers Monitored by SERCA2a_Stimulation->Cardiac_Function SERCA2a_Stimulation->Target_Biomarkers Monitored by PD_Biomarkers Pharmacodynamic Biomarkers Cardiac_Function->PD_Biomarkers Monitored by

Caption: Logical relationship between this compound's mechanism and biomarker categories.

2.1 Target Engagement Biomarkers These biomarkers provide evidence that this compound is interacting with its intended molecular targets.

  • Na+/K+-ATPase (NKA) Activity: Direct measurement of NKA enzyme activity in isolated cell membranes (e.g., from erythrocytes) can demonstrate inhibition following this compound administration.

  • Plasma SERCA2a Levels: While direct measurement of SERCA2a activity in patients is complex, plasma levels of SERCA2a have been explored as a biomarker in heart failure.[8][9] Changes in these levels post-Istaroxime could be an exploratory biomarker.

2.2 Pharmacodynamic (PD) Biomarkers These biomarkers measure the physiological effects of the drug on the heart and circulatory system.

  • Hemodynamic Parameters:

    • Systolic Blood Pressure (SBP): this compound has been consistently shown to increase SBP.[1][5]

    • Pulmonary Capillary Wedge Pressure (PCWP): A key indicator of left ventricular filling pressure, PCWP is significantly decreased by this compound.[1][4]

    • Heart Rate (HR): Unlike other inotropes, this compound tends to decrease heart rate.[1][5]

    • Cardiac Index (CI): An indicator of heart pump performance, which may be increased by this compound, particularly at higher doses.[1][3]

  • Echocardiographic Parameters:

    • E/e' Ratio: A measure of left ventricular filling pressure and diastolic function, which is improved (decreased) by this compound.[10][11][12]

    • Stroke Volume Index (SVI): A measure of systolic function, shown to be increased by this compound.[3][12]

    • Left Ventricular Volumes (End-Systolic and End-Diastolic): These volumes may be reduced, indicating improved cardiac efficiency.[5][13]

2.3 Safety Biomarkers These are standard clinical markers used to monitor for potential adverse effects.

  • Cardiac Troponin (cTnT or cTnI): Monitored to detect any potential myocardial injury. Clinical studies have shown no significant increase in troponin with this compound.[1][10]

  • Renal Function Markers (e.g., Creatinine, BUN): To assess any impact on kidney function. Studies have generally shown no negative impact.[1][5]

  • Electrocardiogram (ECG): To monitor for arrhythmias and changes in intervals like QTc.[1]

2.4 Exploratory Biomarkers

  • Natriuretic Peptides (BNP/NT-proBNP): These are markers of myocardial stress and are standard in heart failure trials. While some studies showed improvements, there were no significant differences between this compound and placebo groups.[11][12]

  • This compound Metabolites: The metabolite PST3093 has been shown to be a selective SERCA2a activator with a longer half-life than the parent compound.[14] Monitoring its plasma concentration could provide insights into the sustained lusitropic effect.

Quantitative Data from Clinical Trials

The following tables summarize key pharmacodynamic data from Phase II clinical trials of this compound in patients with acute heart failure.

Table 1: Hemodynamic and Echocardiographic Changes with 24-Hour this compound Infusion (Data sourced from the study by Carubelli V, et al., Eur J Heart Fail, 2020; NCT02617446)[11][12][15]

Parameter (Change from Baseline at 24h)This compound (0.5 µg/kg/min)Placebo (Cohort 1)P-valueThis compound (1.0 µg/kg/min)Placebo (Cohort 2)P-value
E/e' Ratio -4.55 ± 4.75-1.55 ± 4.110.029-3.16 ± 2.59-1.08 ± 2.720.009
Stroke Volume Index (mL/m²) +4.9 ± 7.2-0.1 ± 6.60.016+4.4 ± 6.4+0.4 ± 5.50.021
Heart Rate (bpm) -6 ± 11+2 ± 100.010-8 ± 10+1 ± 9<0.001
Systolic Blood Pressure (mmHg) +6 ± 15-1 ± 100.070+10 ± 12-2 ± 140.003

Table 2: Hemodynamic Changes with 6-Hour this compound Infusion (Data sourced from the HORIZON-HF trial)[1][4][16]

Parameter (Change from Baseline at 6h)This compound (0.5 µg/kg/min)This compound (1.0 µg/kg/min)This compound (1.5 µg/kg/min)PlaceboP-value (vs. Placebo)
PCWP (mmHg) -3.2 ± 6.8-3.3 ± 5.5-4.7 ± 5.90.0 ± 3.6<0.05 for all doses
Systolic Blood Pressure (mmHg) Increase observedSignificant increaseSignificant increaseNo significant changep=0.005 (1.0), p<0.001 (1.5)
Heart Rate (bpm) Significant decreaseSignificant decreaseSignificant decreaseNo significant changep=0.008 (0.5), p=0.02 (1.0), p=0.006 (1.5)
Cardiac Index (L/min/m²) No significant changeNo significant changeTransient increaseNo significant changep=0.04 (1.5 dose)

Experimental Protocols

Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessments - Echocardiogram (T0) - Hemodynamics (T0) - Blood Draw (PK, Biomarkers) Start->Baseline Randomization Randomization Baseline->Randomization Istaroxime_Arm This compound Infusion (e.g., 24 hours) Randomization->Istaroxime_Arm Group 1 Placebo_Arm Placebo Infusion (e.g., 24 hours) Randomization->Placebo_Arm Group 2 During_Infusion On-Treatment Monitoring - Continuous Hemodynamics - Blood Draws (e.g., 2, 6, 12h) - ECG Monitoring Istaroxime_Arm->During_Infusion Placebo_Arm->During_Infusion End_Infusion End of Infusion Assessments - Echocardiogram (T24) - Hemodynamics (T24) - Final Blood Draw During_Infusion->End_Infusion FollowUp Follow-Up Period (e.g., 48h, 30 days) - Safety Labs - Clinical Status End_Infusion->FollowUp End Study Completion FollowUp->End

Caption: Example workflow for a clinical trial monitoring this compound response.

4.1 Protocol: Measurement of Na+/K+-ATPase Activity in Erythrocyte Membranes

This protocol provides a method to assess target engagement by measuring NKA activity from a readily accessible patient sample.

  • Objective: To determine the level of NKA inhibition by measuring ouabain-sensitive ATP hydrolysis in erythrocyte "ghost" preparations.

  • Principle: The total ATPase activity is measured in the presence and absence of ouabain, a specific NKA inhibitor. The difference between the two represents the specific activity of NKA. The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (Pi) released.[17][18]

  • Materials:

    • Whole blood collected in heparin tubes.

    • Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.6).

    • Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4).

    • ATP solution (100 mM).

    • Ouabain solution (10 mM).

    • Trichloroacetic acid (TCA) for reaction termination.

    • Phosphate detection reagent (e.g., Malachite Green or Fiske-Subbarow reagent).[19][20]

    • Phosphate standard solution.

    • Microplate reader.

  • Methodology:

    • Erythrocyte Ghost Preparation: a. Centrifuge whole blood to pellet red blood cells (RBCs). b. Wash RBC pellet 3 times with isotonic saline. c. Lyse washed RBCs by incubation in cold hypotonic buffer. d. Centrifuge to pellet the erythrocyte membranes ("ghosts"). e. Wash ghosts repeatedly with lysis buffer until white. f. Resuspend the final pellet in a known volume of storage buffer and determine protein concentration (e.g., via BCA assay).

    • ATPase Activity Assay: a. Prepare two sets of reaction tubes for each sample: "Total ATPase" and "Mg2+-ATPase" (ouabain-inhibited). b. To all tubes, add assay buffer and the erythrocyte membrane suspension (e.g., 20-50 µg protein). c. To the "Mg2+-ATPase" tubes, add ouabain to a final concentration of 1 mM. Add an equal volume of buffer to the "Total ATPase" tubes. d. Pre-incubate tubes at 37°C for 10 minutes. e. Start the reaction by adding ATP to a final concentration of 3-5 mM. f. Incubate at 37°C for 30-60 minutes. g. Stop the reaction by adding cold TCA. h. Centrifuge to pellet precipitated protein.

    • Phosphate Detection: a. Transfer supernatant to a new microplate. b. Add phosphate detection reagent according to the manufacturer's instructions. c. Measure absorbance at the appropriate wavelength (e.g., ~660 nm). d. Calculate the concentration of Pi released using the phosphate standard curve.

    • Calculation: a. Na+/K+-ATPase Activity = (Pi released in "Total" tube) - (Pi released in "Ouabain" tube). b. Express results as nmol Pi/mg protein/hour.

4.2 Protocol: Quantification of Plasma SERCA2a Levels via ELISA

This protocol describes a method to measure circulating SERCA2a levels as a potential exploratory biomarker.

  • Objective: To quantify the concentration of SERCA2a protein in patient plasma samples.

  • Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used. A microplate is pre-coated with a capture antibody specific for SERCA2a. Patient plasma and standards are added, and any SERCA2a present is bound. A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the color development is proportional to the amount of bound SERCA2a.[8]

  • Materials:

    • Commercially available human SERCA2a ELISA kit (includes pre-coated plate, standards, detection antibody, buffers, substrate).

    • Patient plasma (collected in EDTA or citrate tubes, centrifuged, and stored at -80°C).

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Methodology:

    • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual. Dilute patient plasma if necessary using the provided diluent buffer.

    • Assay Procedure: a. Add 100 µL of standard or sample to appropriate wells. b. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C). c. Aspirate and wash wells 3-4 times with wash buffer. d. Add 100 µL of biotin-conjugated detection antibody to each well. e. Cover and incubate (e.g., 1 hour at 37°C). f. Aspirate and wash wells as before. g. Add 100 µL of Streptavidin-HRP solution to each well. h. Cover and incubate (e.g., 30 minutes at 37°C). i. Aspirate and wash wells as before. j. Add 90 µL of TMB substrate solution. k. Incubate in the dark at room temperature until color develops (e.g., 15-20 minutes). l. Add 50 µL of stop solution to each well.

    • Data Analysis: a. Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution. b. Generate a standard curve by plotting the mean OD for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is recommended. c. Interpolate the SERCA2a concentration of the patient samples from the standard curve, correcting for any dilution factor. d. Express results in ng/mL.[8][9]

4.3 Protocol: Standard Procedures for Clinical Biomarkers

For routine safety and exploratory biomarkers, standard clinical procedures should be followed.

  • Sample Collection: Blood for biomarkers such as NT-proBNP, cardiac troponin, creatinine, and BUN should be collected in appropriate tubes (e.g., EDTA plasma for NT-proBNP, serum for others) at specified time points (baseline, during infusion, post-infusion).

  • Processing and Analysis: Samples should be processed according to the clinical laboratory's standard operating procedures. Analysis should be performed on validated, automated immunoassay platforms.

  • Echocardiography: All echocardiographic assessments should be performed by trained sonographers according to established guidelines (e.g., American Society of Echocardiography). Standard views should be obtained to measure LVEF, LV volumes, and Doppler parameters (e.g., mitral inflow E/A ratio, tissue Doppler e' velocity) for consistent and reproducible results.[10]

References

Application Notes and Protocols: Istaroxime in Combination with Heart Failure Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. Its pathophysiology involves a cascade of neurohormonal activation, including the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS), leading to progressive cardiac remodeling and dysfunction.[1] Consequently, guideline-directed medical therapy for HF with reduced ejection fraction (HFrEF) relies on a multi-drug approach, combining agents that target these different pathways.[2]

Istaroxime is a novel intravenous agent with a unique dual mechanism of action that addresses different aspects of cardiac myocyte dysfunction. It acts as both a positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) agent.[3] This is achieved through the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[3][4] This distinct profile, which increases systolic blood pressure and improves cardiac function without significantly increasing heart rate or the incidence of cardiac arrhythmias, makes it a promising candidate for use in acute decompensated heart failure (ADHF), often in conjunction with standard-of-care therapies.[5][6]

These application notes provide an overview of this compound's mechanism, the rationale for its use in combination therapy, and protocols for its preclinical and clinical evaluation.

Application Note 1: Mechanism of Action & Rationale for Combination Therapy

This compound's therapeutic potential stems from its dual action on cardiomyocyte calcium and sodium handling.

  • Na+/K+-ATPase (NKA) Inhibition: Like cardiac glycosides, this compound inhibits the NKA pump on the sarcolemma. This leads to a slight increase in intracellular sodium ([Na+]i). The elevated [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in a higher intracellular calcium concentration ([Ca2+]i) during systole, thereby enhancing myocardial contractility.[5][7]

  • SERCA2a Stimulation: Uniquely, this compound also stimulates SERCA2a. It achieves this by promoting the dissociation of phospholamban (PLB), an inhibitory protein, from the SERCA2a complex.[8] This action is independent of the cAMP/PKA pathway.[8] Enhanced SERCA2a activity leads to more rapid sequestration of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole, which improves myocardial relaxation (lusitropy) and also increases the SR Ca2+ load available for subsequent contractions.[8][9]

Istaroxime_Mechanism cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cardiomyocyte Cytosol This compound This compound NKA Na+/K+-ATPase (NKA Pump) This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates by dissociating PLB Na_i ↑ [Na+]i NKA->Na_i Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_i_systole ↑ [Ca2+]i (Systole) NCX->Ca_i_systole Ca_i_diastole ↓ [Ca2+]i (Diastole) SERCA2a->Ca_i_diastole Promotes Ca2+ reuptake into SR PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Na_i->NCX Reduces Ca2+ -extrusion via Contraction Enhanced Contraction (Inotropy) Ca_i_systole->Contraction Relaxation Enhanced Relaxation (Lusitropy) Ca_i_diastole->Relaxation

Caption: Dual mechanism of action of this compound in the cardiomyocyte.
Rationale for Combination Therapy

The unique mechanism of this compound is complementary to standard HF therapies, which primarily target neurohormonal pathways.

  • with ACE Inhibitors (ACEi) / Angiotensin Receptor Blockers (ARBs): ACEi/ARBs block the RAAS pathway, reducing vasoconstriction and sodium retention, thereby decreasing cardiac afterload and preload.[10][11] Combining this systemic hemodynamic benefit with this compound's direct improvement of myocardial contractility and relaxation could offer a synergistic effect.

  • with Beta-Blockers (BBs): Beta-blockers counter the chronic activation of the sympathetic nervous system, reducing heart rate, blood pressure, and the cardiotoxic effects of catecholamines.[1][12] While BBs can have a negative inotropic effect, this compound's positive inotropic action could potentially counteract this while preserving the long-term benefits of beta-blockade.

  • with Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): ARNIs (e.g., sacubitril/valsartan) combine an ARB with a neprilysin inhibitor, which increases levels of beneficial natriuretic peptides, promoting vasodilation and natriuresis.[6][13] Adding this compound could further enhance cardiac performance in patients who remain symptomatic despite optimal neurohormonal blockade.

  • with SGLT2 Inhibitors: These agents reduce cardiac preload through osmotic diuresis and have been shown to have direct beneficial effects on cardiac metabolism and remodeling.[14][15] The combination with this compound could address both systemic volume status and intrinsic pump function.

Combined_HF_Pathways cluster_RAAS RAAS Pathway cluster_SNS SNS Pathway cluster_NPS NPS Pathway cluster_Myocyte Myocyte Ca2+ & Na+ Handling RAAS Renin-Angiotensin- Aldosterone System (RAAS) AngI Angiotensin I RAAS->AngI SNS Sympathetic Nervous System (SNS) Catecholamines Catecholamines (Norepinephrine) SNS->Catecholamines NPS Natriuretic Peptide System (NPS) NPs Natriuretic Peptides (BNP, ANP) NPS->NPs Myocyte Cardiomyocyte Function NKA Na+/K+-ATPase Myocyte->NKA SERCA2a SERCA2a Myocyte->SERCA2a ACEi_ARB ACEi / ARBs ACE ACE ACEi_ARB->ACE Inhibit ARNI ARNI (Sacubitril/Valsartan) AT1R AT1 Receptor ARNI->AT1R Block (Valsartan) Neprilysin Neprilysin ARNI->Neprilysin Inhibit (Sacubitril) BB Beta-Blockers BetaReceptor β1-Adrenergic Receptor BB->BetaReceptor Block This compound This compound This compound->NKA Inhibit This compound->SERCA2a Stimulate SGLT2i SGLT2 Inhibitors RAAS_Effects Vasoconstriction Na+/Water Retention Fibrosis, Hypertrophy SGLT2i->RAAS_Effects Mitigate (via Diuresis) AngII Angiotensin II AngII->AT1R Aldo Aldosterone Aldo->RAAS_Effects AngI->ACE ACE->AngII AT1R->Aldo Catecholamines->BetaReceptor SNS_Effects ↑ Heart Rate ↑ Contractility Apoptosis, Remodeling BetaReceptor->SNS_Effects NPs->Neprilysin Degraded by NPS_Effects Vasodilation Natriuresis Anti-fibrotic NPs->NPS_Effects Myocyte_Effects Contraction & Relaxation NKA->Myocyte_Effects SERCA2a->Myocyte_Effects

Caption: Interplay of this compound and standard heart failure therapy pathways.

Application Note 2: Preclinical & In Vitro Assessment Protocols

Evaluating the dual mechanism of this compound requires specific biochemical assays.

Protocol 1: SERCA2a ATPase Activity Assay

This protocol is adapted from methodologies used in preclinical studies to measure the effect of this compound on SERCA2a activity in cardiac microsome preparations.[8][16]

Objective: To determine the effect of this compound on the Ca2+-dependent ATPase activity of SERCA2a.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes (isolated from animal models, e.g., canine or guinea pig hearts).

  • This compound solution (various concentrations, e.g., 0.0001–100 nM).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 5 mM NaN3, 1 mM DTT.

  • ATP solution containing radioactive [γ-32P]ATP.

  • CaCl2 solution for creating a range of free Ca2+ concentrations.

  • Cyclopiazonic acid (CPA, 10 μM) as a specific SERCA inhibitor.

  • Stop Solution: 10% SDS, 10 mM EDTA.

  • Phosphate detection reagent (e.g., ammonium molybdate in sulfuric acid).

  • Scintillation counter and vials.

Procedure:

  • Preparation: Thaw cardiac SR microsomes on ice. Prepare serial dilutions of this compound in the appropriate vehicle.

  • Pre-incubation: In microcentrifuge tubes, pre-incubate microsomes (e.g., 20-40 µg protein) with various concentrations of this compound or vehicle control for 5 minutes at 4°C.

  • Reaction Initiation: Transfer the pre-incubated microsomes to the Assay Buffer containing varying concentrations of free Ca2+. Start the reaction by adding the [γ-32P]ATP solution to a final concentration of ~3 mM. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-20 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding the ice-cold Stop Solution.

  • Phosphate Separation: Add the phosphate detection reagent followed by an organic solvent (e.g., isobutanol/toluene) to separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP.

  • Quantification: Measure the radioactivity of the [32P]Pi in the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the specific ATPase activity (e.g., in nmol Pi/mg protein/min).

    • The SERCA2a-specific activity is determined as the fraction of total activity that is inhibited by CPA.[16]

    • Plot the SERCA2a activity against the free Ca2+ concentration and fit the data to a sigmoidal curve to determine kinetic parameters like Vmax (maximum velocity) and Kd(Ca2+) (calcium affinity).

    • Compare the Vmax and Kd(Ca2+) values between control and this compound-treated samples.

Protocol 2: Na+/K+-ATPase (NKA) Inhibition Assay

This protocol is based on a commercially available enzymatic assay used to assess NKA inhibition.[1][11]

Objective: To determine the inhibitory effect (IC50) of this compound on NKA activity.

Materials:

  • Purified NKA enzyme (e.g., from porcine cerebral cortex).[1]

  • This compound solution (various concentrations).

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, KCl, and NaCl.

  • ATP solution.

  • Malachite green reagent or similar for detecting inorganic phosphate (Pi).

  • Microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the NKA enzyme to the Assay Buffer.

  • Inhibition Step: Add the different concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released by adding a colorimetric reagent like malachite green.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of NKA inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

InVitro_Workflow cluster_SERCA Protocol 1: SERCA2a Activity Assay cluster_NKA Protocol 2: NKA Inhibition Assay S1 Prepare Cardiac SR Microsomes S2 Pre-incubate with This compound S1->S2 S3 Initiate Reaction with [γ-32P]ATP at varied [Ca2+] S2->S3 S4 Incubate at 37°C S3->S4 S5 Stop Reaction & Separate [32P]Pi S4->S5 S6 Quantify Radioactivity (Scintillation Counting) S5->S6 S7 Analyze Data (Vmax, Kd) S6->S7 N1 Prepare Purified NKA Enzyme N2 Incubate with This compound N1->N2 N3 Initiate Reaction with ATP N2->N3 N4 Incubate at 37°C N3->N4 N5 Add Colorimetric Reagent (e.g., Malachite Green) N4->N5 N6 Measure Absorbance (Microplate Reader) N5->N6 N7 Analyze Data (Calculate IC50) N6->N7 start Start start->S1 start->N1

Caption: Experimental workflow for in vitro assessment of this compound's dual activity.

Application Note 3: Clinical Evaluation in Combination with Standard of Care

While specific trials for this compound in combination with individual HF drug classes are limited, Phase II trials like HORIZON-HF and SEISMiC evaluated this compound in patients with ADHF, most of whom were already on a background of standard-of-care therapies, providing valuable insights into its additive effects.[17][18]

Summary of Key Clinical Trial Data

The following tables summarize key hemodynamic and echocardiographic findings from major Phase II trials. It is important to note that these effects were observed on top of the patients' existing heart failure medication regimens.

Table 1: Hemodynamic Outcomes from the HORIZON-HF Trial (6-hour infusion) [17]

ParameterPlacebo (n=31)This compound 0.5 µg/kg/min (n=29)This compound 1.0 µg/kg/min (n=30)This compound 1.5 µg/kg/min (n=30)
Change in PCWP (mmHg) 0.0 ± 3.6-3.2 ± 6.8 -3.3 ± 5.5 -4.7 ± 5.9
Change in SBP (mmHg) -1.5 ± 10.34.8 ± 11.05.2 ± 13.99.5 ± 14.1
Change in Heart Rate (bpm) -0.1 ± 7.9-5.9 ± 7.9 -4.7 ± 9.4 -6.7 ± 11.2
Change in Cardiac Index (L/min/m²) 0.0 ± 0.40.1 ± 0.50.2 ± 0.50.3 ± 0.5
*p < 0.05 vs. Placebo

Table 2: Primary and Key Secondary Outcomes from the SEISMiC Trial (Pre-Cardiogenic Shock) [18]

ParameterPlacebo (n=29)This compound 1.0-1.5 µg/kg/min (n=31)p-value
Primary Endpoint: SBP AUC 0-6h (mmHg x hr) 30.953.1 0.017
SBP AUC 0-24h (mmHg x hr) 208.7291.2 0.025
Change in LVEF at 24h (%) -0.13.8 0.021
Change in LVESV at 24h (mL) 3.5-10.3 0.003
AUC: Area Under the Curve; SBP: Systolic Blood Pressure; LVEF: Left Ventricular Ejection Fraction; LVESV: Left Ventricular End-Systolic Volume
Protocol 3: Generalized Phase II Clinical Trial Protocol

This protocol is a generalized framework based on the designs of the HORIZON-HF and SEISMiC trials for evaluating this compound in patients hospitalized for ADHF.[9][12][15]

Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound as an Adjunct to Standard of Care in Patients with Acute Decompensated Heart Failure.

Primary Objective: To assess the effect of this compound compared to placebo on a key hemodynamic parameter (e.g., Pulmonary Capillary Wedge Pressure [PCWP] or Systolic Blood Pressure [SBP]).

Secondary Objectives:

  • To evaluate the effects on other hemodynamic parameters (e.g., cardiac index, heart rate).

  • To assess changes in echocardiographic measures of systolic and diastolic function (e.g., LVEF, LVESV, E/e' ratio).

  • To evaluate safety and tolerability, including incidence of arrhythmias, changes in renal function, and cardiac biomarkers (e.g., troponin).

Inclusion Criteria (select examples):

  • Age ≥ 18 years.

  • Hospitalization for ADHF.

  • Left Ventricular Ejection Fraction (LVEF) ≤ 35-40%.

  • Evidence of elevated cardiac filling pressures (e.g., PCWP ≥ 20 mmHg) or hypotension (e.g., SBP < 100 mmHg) depending on the target population.[9][12]

  • Patient on stable doses of oral HF medications if clinically appropriate.

Exclusion Criteria (select examples):

  • Acute coronary syndrome within the last 30-90 days.

  • Cardiogenic shock requiring vasopressor or mechanical circulatory support at baseline.

  • Severe valvular disease.

  • History of life-threatening ventricular arrhythmias.

  • Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

  • Treatment with intravenous inotropes or vasodilators within 6 hours of randomization.[12]

Study Design & Procedure:

  • Screening Period (up to 48 hours): Obtain informed consent. Perform baseline assessments including clinical evaluation, ECG, echocardiography, and bloodwork. If required by the protocol, place a pulmonary artery catheter (PAC) for hemodynamic monitoring.[17]

  • Randomization: Eligible patients are randomized (e.g., 1:1 or 2:1) to receive either this compound or a matching placebo.

  • Treatment Period (e.g., 24 hours):

    • Initiate a continuous intravenous infusion of the investigational product (e.g., this compound at a fixed dose like 1.0 µg/kg/min or a dose-escalation design).

    • Conduct intensive monitoring: continuous ECG, frequent vital signs.

    • Perform serial assessments at predefined time points (e.g., 6, 12, 24 hours): hemodynamic measurements via PAC, echocardiograms, and blood draws for biomarkers.

  • Post-Treatment & Follow-up (e.g., through Day 30):

    • After the infusion, monitor patients for safety.

    • Conduct a final echocardiogram and blood tests before discharge.

    • Schedule a follow-up visit (e.g., at 30 days) to assess clinical status, rehospitalization rates, and mortality.

Clinical_Trial_Workflow cluster_Screening cluster_Treatment cluster_FollowUp Screening Screening Phase (up to 48h) Randomization Randomization (1:1 or 2:1) Screening->Randomization T_ArmA Arm A: This compound Infusion Randomization->T_ArmA T_ArmB Arm B: Placebo Infusion Randomization->T_ArmB Treatment Treatment Phase (e.g., 24h Infusion) FollowUp Post-Treatment & Follow-Up (e.g., 30 Days) Treatment->FollowUp T_Assess Serial Assessments: - Vitals, ECG - Hemo/Echo (6, 12, 24h) - Safety Labs Treatment->T_Assess Endpoint End of Study FollowUp->Endpoint S_Consent Informed Consent S_Inclusion Assess Inclusion/ Exclusion Criteria S_Consent->S_Inclusion S_Baseline Baseline Assessments: - Echocardiogram - Hemodynamics (PAC) - Biomarkers S_Inclusion->S_Baseline T_ArmA->Treatment T_ArmB->Treatment F_Discharge End-of-Treatment Assessments F_Visit 30-Day Follow-Up Visit (Clinical Status, MACE) F_Discharge->F_Visit

Caption: Generalized workflow for a Phase II clinical trial of this compound in ADHF.

References

Troubleshooting & Optimization

Istaroxime solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro solubility and stability of istaroxime.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.

Question 1: My this compound solution is cloudy or has visible precipitate after dilution in aqueous buffer. What should I do?

Answer:

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers is a common issue due to its limited aqueous solubility. Here are several troubleshooting steps:

  • Verify Final Concentration: Ensure the final concentration of this compound in your assay medium does not exceed its aqueous solubility limit. While specific data is limited, one source indicates a solubility of 12.5 mg/mL in PBS, and another reports 25 mg/mL in water with sonication.[1] It's recommended to perform a solubility test under your specific experimental conditions.

  • Control DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%. High concentrations of the organic co-solvent can affect cell health and assay performance.

  • Preparation Method:

    • Add the this compound DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Pre-warming the aqueous buffer to 37°C may help improve solubility.

  • Sonication: As suggested by a supplier, ultrasonicating the aqueous solution after the addition of this compound may aid in dissolution.[2]

  • Use of Pluronic F-68: For cell culture applications, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the final medium can help to increase the solubility of hydrophobic compounds.

Question 2: I am observing a decrease in the expected activity of this compound over the course of my multi-day in vitro experiment. Could this be a stability issue?

Answer:

Yes, a decline in activity over time can indicate compound instability in the experimental medium. This compound has a short plasma half-life of less than one hour due to extensive hepatic metabolism, suggesting it may also be susceptible to degradation in vitro.[3] Consider the following:

  • Media Components: Cell culture media are complex mixtures containing components that can react with and degrade test compounds.

  • Temperature: Incubating at 37°C for extended periods can accelerate the degradation of less stable compounds.

  • Light Exposure: Protect your this compound-containing solutions from light, as photodecomposition can occur. Store stock solutions in amber vials or wrapped in foil.

  • pH Shifts: Changes in the pH of the culture medium during the experiment can affect compound stability.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration in the medium. Using low-adhesion plastics or including a small amount of bovine serum albumin (BSA) can sometimes mitigate this.

To assess stability, it is recommended to perform a stability study under your specific experimental conditions. An experimental protocol for this is provided below.

Frequently Asked Questions (FAQs)

Solubility

  • What is the recommended solvent for preparing this compound stock solutions?

    • Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. This compound hydrochloride has a reported solubility of ≥ 45 mg/mL in DMSO.[2]

  • What is the aqueous solubility of this compound?

    • Quantitative data is limited. One supplier reports the solubility of this compound hydrochloride in water as 25 mg/mL (with the need for sonication) and in PBS as 12.5 mg/mL.[1][2] It is crucial to experimentally determine the solubility in your specific buffer system.

Stability

  • How should I store this compound stock solutions?

    • Stock solutions in DMSO should be stored at -20°C or -80°C in airtight, light-protected vials. One supplier suggests that stock solutions are stable for up to 6 months at -20°C.[4]

  • Is this compound stable in cell culture medium?

    • While specific stability data in various cell culture media is not extensively published, its short in vivo half-life suggests that stability in aqueous, biologically active environments may be limited.[3] It is best practice to prepare fresh working solutions for each experiment or to confirm its stability over the time course of your assay.

Quantitative Data Summary

ParameterSolvent/BufferValueReference
Solubility DMSO≥ 45 mg/mL[2]
Water25 mg/mL (with sonication)[2]
PBS12.5 mg/mL[1]
IC₅₀ (Na+/K+-ATPase) Dog Kidney Prep0.11 µM[4]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile, amber vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound hydrochloride with a molecular weight of 396.95 g/mol , dissolve 3.97 mg in 1 mL of DMSO).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of this compound Stability in Cell Culture Medium

Objective: To assess the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile tubes

  • Incubator at 37°C with 5% CO₂

  • Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).

  • At time zero (immediately after preparation), take an aliquot of the solution and store it at -80°C until analysis. This will serve as the 100% reference.

  • Place the remaining solution in an incubator at 37°C with 5% CO₂.

  • At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the solution and store it at -80°C.

  • After collecting all time points, analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

  • Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

This compound's Dual Mechanism of Action

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NaK_ATPase Na+/K+ ATPase NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Maintains Na+ gradient for Na_cyto Cytosolic Na+ NaK_ATPase->Na_cyto Increases Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increases Istaroxime_ext This compound Istaroxime_ext->NaK_ATPase Inhibits SERCA2a SERCA2a Ca_SR SR Ca2+ SERCA2a->Ca_SR Increases Ca2+ uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Istaroxime_int This compound Istaroxime_int->SERCA2a Stimulates (relieves PLB inhibition) Ca_cyto->SERCA2a Na_cyto->NCX Drives Ca2+ influx

Caption: Dual mechanism of this compound in cardiomyocytes.

Experimental Workflow for Solubility Assessment

Solubility_Workflow start Start: this compound Powder stock Prepare concentrated stock in DMSO (e.g., 10-50 mM) start->stock dilute Dilute stock into aqueous buffer (e.g., PBS) stock->dilute incubate Incubate with agitation (e.g., 24h at 25°C) dilute->incubate separate Separate solid from liquid (centrifugation or filtration) incubate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end Result: Equilibrium Solubility quantify->end

Caption: Workflow for determining equilibrium solubility.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start Precipitate observed in aqueous this compound solution check_conc Is final concentration below known solubility? start->check_conc reduce_conc Lower final concentration check_conc->reduce_conc No check_dmso Is final DMSO concentration <0.5%? check_conc->check_dmso Yes reduce_conc->check_dmso reduce_dmso Decrease DMSO volume (use higher stock conc.) check_dmso->reduce_dmso No improve_mixing Improve mixing technique? (vortexing, dropwise addition) check_dmso->improve_mixing Yes reduce_dmso->improve_mixing apply_mixing Implement improved mixing improve_mixing->apply_mixing No end_bad Precipitate remains: Consider formulation aids (e.g., liposomes, surfactants) improve_mixing->end_bad Yes sonicate Consider sonication apply_mixing->sonicate end_good Solution is clear sonicate->end_good

References

Common adverse effects of Istaroxime in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the adverse effects of Istaroxime observed in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Gastrointestinal Adverse Effects

Question: What are the most common gastrointestinal adverse effects observed with this compound in preclinical models?

Answer: In preclinical studies, the most frequently reported gastrointestinal adverse effects associated with this compound administration are nausea and vomiting. These effects are generally dose-dependent.[1][2][3]

Question: At what dose levels do gastrointestinal issues typically appear in animal models?

Answer: Evidence of gastrointestinal symptoms has been noted at higher doses in preclinical models. For instance, in one study, this compound was tolerated at doses up to 3.33 μg/kg/min, with gastrointestinal symptoms appearing at higher concentrations.[1]

Troubleshooting Guide: Managing Gastrointestinal Events

  • Dose Adjustment: If excessive gastrointestinal distress is observed, consider a dose-reduction strategy. Adverse events, including nausea and vomiting, have been shown to be dose-related.[1]

  • Alternative Formulation: To mitigate local gastrointestinal irritation, consider the use of encapsulated formulations, such as liposomes, which have been designed to minimize side effects.[2][4]

  • Monitoring: Closely monitor animals for signs of gastrointestinal distress, such as retching, vomiting, and changes in food consumption.

Infusion Site Reactions

Question: What are the typical infusion site reactions seen with this compound in preclinical studies?

Answer: Infusion site pain and irritation are commonly reported adverse events in preclinical models receiving this compound intravenously.[1][2][3]

Question: How can we minimize infusion site reactions during our experiments?

Answer: The following strategies can be employed to reduce the incidence and severity of infusion site reactions:

  • Catheter Placement: The use of a central line or a peripheral long line may be preferable to short intravenous catheters, as a high rate of injection site reactions has been observed with the latter.[1]

  • Formulation: As with gastrointestinal effects, liposomal or other encapsulated formulations of this compound could potentially reduce local irritation at the infusion site.[2][4]

  • Dilution and Infusion Rate: Consider optimizing the dilution of the infusate and controlling the infusion rate to minimize local drug concentration at the catheter tip.

Cardiovascular Safety

Question: What is the arrhythmogenic potential of this compound in preclinical models compared to other inotropes like digoxin?

Answer: this compound has a demonstrably better safety profile regarding cardiotoxicity compared to digoxin. The safety ratio, which is the ratio of the lethal dose to the effective dose (LD/ED80), is 20 for this compound, whereas it is only 3 for digoxin.[2] This suggests a wider therapeutic window for this compound.

Question: Does this compound induce arrhythmias in preclinical models?

Answer: Preclinical studies have shown that this compound has a low propensity to induce arrhythmias. In a study using a canine model sensitive to drug-induced Torsades de Pointes (TdP), this compound did not induce ventricular arrhythmias.[5] At equi-inotropic concentrations, this compound did not promote cardiomyocyte death, unlike ouabain, a cardiac glycoside similar to digoxin.[1]

Troubleshooting Guide: Cardiovascular Monitoring

  • ECG Monitoring: Continuous electrocardiogram (ECG) monitoring is recommended to assess for any changes in heart rate, rhythm, and intervals. This compound has been noted to shorten the QTc interval.[2]

  • Hemodynamic Monitoring: Key hemodynamic parameters to monitor include systolic and diastolic blood pressure, and left ventricular contractility and relaxation. This compound has been shown to increase left ventricular contractility (dP/dt+) and relaxation (dP/dt-).[5]

Quantitative Data Summary

Adverse Effect CategoryPreclinical ModelObservationDose/ConcentrationCitation(s)
Gastrointestinal General Preclinical ModelsEvidence of gastrointestinal symptoms at higher doses.Tolerated up to 3.33 μg/kg/min[1]
Cardiovascular General Preclinical ModelsSafety Ratio (LD/ED80) of 20 for this compound vs. 3 for Digoxin.N/A[2]
Cardiovascular Canine ModelNo induction of ventricular arrhythmias.3 μg/kg/min[5]
Cardiovascular Canine ModelSingle ectopic beats in 2 out of 7 dogs with chronic atrioventricular block.3 μg/kg/min[5]

Experimental Protocols

Assessment of Cardiovascular Safety in a Canine Model

This protocol is based on methodologies used to assess the proarrhythmic potential of cardiovascular drugs.

  • Animal Model: Anesthetized dogs, potentially with a model of chronic atrioventricular block (CAVB) to increase sensitivity to drug-induced arrhythmias.[5]

  • Drug Administration: this compound administered via continuous intravenous infusion. A dose of 3 μg/kg/min has been used in studies.[5]

  • Hemodynamic Monitoring:

    • A catheter is placed in the left ventricle to measure left ventricular pressure and calculate the maximum rate of pressure increase (dP/dt+) and decrease (dP/dt-), which are indices of contractility and relaxation, respectively.[5]

  • Electrophysiological Monitoring:

    • Continuous ECG monitoring to record heart rate and rhythm.

    • Unipolar electrograms from the left ventricle can be used to assess repolarization variability (STV) and T-wave alternans.[5]

  • Arrhythmia Induction (Optional): To further assess safety, a known proarrhythmic agent like dofetilide can be administered to determine if this compound exacerbates or mitigates the arrhythmic effects.[5]

Evaluation of Infusion Site Reactions

A general protocol for assessing local tolerance of intravenously administered drugs.

  • Animal Model: Typically, rabbits or rats are used for local tolerance studies.

  • Drug Administration: The test article (this compound) and a vehicle control are administered via a catheter placed in a peripheral vein (e.g., marginal ear vein in rabbits or tail vein in rats).

  • Observation: The infusion site is observed macroscopically at regular intervals (e.g., 1, 6, 24, and 48 hours after infusion) for signs of irritation, including:

    • Erythema (redness)

    • Edema (swelling)

    • Thrombosis

    • Pain response upon palpation

  • Scoring: A scoring system (e.g., a 0-4 scale for erythema and edema) is used to quantify the degree of irritation.

  • Histopathology: At the end of the observation period, the infused vein and surrounding tissues are collected for histopathological examination to assess for inflammation, necrosis, and other signs of tissue damage.

Visualizations

Istaroxime_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_sr Sarcoplasmic Reticulum (SR) cluster_sarcolemma Sarcolemma This compound This compound SERCA2a SERCA2a This compound->SERCA2a Stimulates (relieves PLB inhibition) NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Ca_SR Ca2+ (in SR) SERCA2a->Ca_SR Increases Ca2+ uptake Relaxation Enhanced Relaxation (Lusitropy) SERCA2a->Relaxation PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Ca_Cytosol Cytosolic Ca2+ Ca_SR->Ca_Cytosol Increased Ca2+ release for next contraction Na_Cytosol Cytosolic Na+ NaK_ATPase->Na_Cytosol Increases NCX Na+/Ca2+ Exchanger (NCX) NCX->Ca_Cytosol Increases Ca_Cytosol->SERCA2a Sequesters Contraction Increased Contractility (Inotropy) Ca_Cytosol->Contraction Na_Cytosol->NCX Activates (reverse mode) Experimental_Workflow_Cardiovascular_Safety cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Anesthetized Dog) Instrumentation Surgical Instrumentation (LV Catheter, ECG leads) Animal_Model->Instrumentation Baseline Record Baseline Hemodynamic and ECG Data Instrumentation->Baseline Infusion Administer this compound Infusion (e.g., 3 µg/kg/min) Baseline->Infusion Monitoring Continuously Monitor - dP/dt+, dP/dt- - ECG for arrhythmias - Blood Pressure Infusion->Monitoring Hemodynamic_Analysis Analyze Changes in Hemodynamic Parameters Monitoring->Hemodynamic_Analysis Arrhythmia_Analysis Quantify Incidence and Type of Arrhythmias Monitoring->Arrhythmia_Analysis Safety_Assessment Assess Overall Cardiovascular Safety Profile Hemodynamic_Analysis->Safety_Assessment Arrhythmia_Analysis->Safety_Assessment

References

Optimizing Istaroxime concentration for maximal SERCA2a activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Istaroxime for SERCA2a activation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on SERCA2a?

A1: this compound stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) by relieving its inhibition by phospholamban (PLB).[1][2] It promotes the dissociation of the inhibitory PLB from the SERCA2a/PLB complex.[1][3] This mechanism is independent of the cAMP/PKA signaling pathway, which is the canonical route for modulating PLB's inhibitory activity.[1][4][5] By removing the inhibitory brake of PLB, this compound enhances the rate of calcium re-uptake into the sarcoplasmic reticulum (SR) during diastole.[6][7]

Q2: this compound is described as having a dual mechanism of action. What is the second mechanism and how does it relate to the SERCA2a activity?

A2: Besides activating SERCA2a, this compound also inhibits the Na+/K+-ATPase (NKA) pump.[4][8][9] Inhibition of the NKA pump leads to a slight increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration and thus enhancing contractility (inotropic effect).[4][6] The SERCA2a activation component improves diastolic function by accelerating calcium removal from the cytosol (lusitropic effect).[4][10] Importantly, the SERCA2a activation occurs at lower, nanomolar concentrations, whereas significant NKA inhibition requires higher, micromolar concentrations.[1][11][12] This concentration difference allows for the experimental separation of these two effects.

Q3: At what concentration range is this compound most effective for specifically activating SERCA2a with minimal off-target effects?

A3: For maximal specific activation of SERCA2a with minimal inhibition of the Na+/K+-ATPase, a concentration range of 1 nM to 100 nM is recommended.[1][11] Studies have shown that the maximum effect on SERCA2a Vmax in failing cardiac SR vesicles was achieved at 1 nM, while in healthy vesicles, the peak was at 100 nM.[1] A concentration of 100 nM has been used effectively to study SERCA2a-dependent effects while only marginally affecting the Na+/K+-ATPase.[11][13]

Q4: Is the effect of this compound on SERCA2a dependent on the experimental model or tissue condition?

A4: Yes, the effect is highly dependent on the presence of phospholamban (PLB). This compound shows no significant effect on SERCA1 (the skeletal muscle isoform, which is not regulated by PLB) or on recombinant SERCA2a expressed in cells without PLB.[1] Furthermore, the potency of this compound can be higher in failing heart preparations compared to healthy ones. For instance, the maximal stimulation of SERCA2a Vmax was achieved at a lower concentration (1 nM) in failing cardiac vesicles compared to healthy vesicles (100 nM).[1]

Q5: How should I prepare and store this compound for in vitro experiments?

A5: this compound hydrochloride is typically dissolved in DMSO to create a concentrated stock solution.[12] For experiments, this stock can be diluted into the appropriate aqueous buffer. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all conditions, including controls. For storage, stock solutions in DMSO are stable at -20°C for up to six months or at -80°C for up to one year.[12]

Troubleshooting Guide

Problem 1: I am not observing any significant increase in SERCA2a activity after applying this compound.

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Verify your dilution calculations. Perform a concentration-response experiment, testing a range from 0.1 nM to 1 µM, to determine the optimal concentration for your specific experimental system.

  • Possible Cause 2: Absence or Low Expression of Phospholamban (PLB).

    • Solution: this compound's mechanism is PLB-dependent.[1] Confirm that your experimental model (e.g., cell line, tissue preparation) expresses PLB. If you are using a recombinant system, ensure that SERCA2a and PLB are co-expressed.

  • Possible Cause 3: Degraded this compound.

    • Solution: Ensure the compound has been stored correctly at -20°C or -80°C.[12] If in doubt, use a fresh stock of the compound.

  • Possible Cause 4: Issues with the SERCA2a Activity Assay.

    • Solution: Run positive controls to validate your assay. For example, use a known SERCA2a activator or ensure that the basal activity is measurable and reproducible. Check the integrity of all reagents, especially ATP and calcium buffers.

Problem 2: The observed effect of this compound is highly variable between experimental repeats.

  • Possible Cause 1: this compound Solubility Issues.

    • Solution: Ensure this compound is fully dissolved in the final assay buffer. After diluting the DMSO stock, vortex the solution thoroughly. Poor solubility can lead to inconsistent effective concentrations. Consider pre-incubating the compound with your preparation for a short period (e.g., 5-10 minutes) to ensure it reaches its target.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Standardize your protocol for preparing sarcoplasmic reticulum (SR) vesicles or cell lysates. Variability in the quality and concentration of the biological preparation can significantly impact results.

  • Possible Cause 3: Inaccurate Pipetting of Low Concentrations.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully, especially when preparing nanomolar concentrations. Prepare a sufficient volume of each final concentration to minimize pipetting errors.

Problem 3: I am seeing effects that suggest Na+/K+-ATPase (NKA) inhibition, not just SERCA2a activation.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: You may be using a concentration in the high nanomolar or micromolar range, where NKA inhibition becomes significant.[12][14] To isolate SERCA2a effects, reduce the concentration to the low nanomolar range (1-100 nM).[11]

  • Possible Cause 2: Your experimental readout is sensitive to changes in intracellular Na+ or Ca2+.

    • Solution: If using whole-cell models, be aware that even slight NKA inhibition can alter ion homeostasis. To specifically confirm SERCA2a activation, use a direct biochemical assay, such as an ATP hydrolysis assay on isolated SR vesicles, which is less susceptible to confounding cellular ion fluxes.[11]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on SERCA2a function based on published data.

Table 1: Effect of this compound on SERCA2a Vmax in Healthy vs. Failing Dog Cardiac SR Vesicles

This compound Concentration% Increase in Vmax (Healthy)% Increase in Vmax (Failing)
0.1 nM Significant IncreaseSignificant Increase
1 nM -+34% (Maximum Effect)
10 nM --
100 nM +28% (Maximum Effect)-

(Data sourced from Ferrandi et al., Br J Pharmacol, 2013)[1]

Table 2: Concentration-Dependent Effect of this compound on SERCA2a-PLB Co-Immunoprecipitation

This compound Concentration% Reduction in Co-Precipitated SERCA2a
1 nM 22%
10 nM 40%
100 nM 43%

(Data reflects the disruption of the SERCA2a-PLB complex at a free Ca2+ concentration of 0.1 µM. Sourced from Ferrandi et al., Br J Pharmacol, 2013)[1]

Signaling Pathways and Workflows

Below are diagrams illustrating the mechanism of action and experimental logic for this compound.

Istaroxime_Mechanism cluster_Cell Cardiomyocyte cluster_SR Sarcoplasmic Reticulum (SR) cluster_Sarcolemma Sarcolemma This compound This compound PLB Phospholamban (PLB) This compound->PLB Dissociates NKA Na+/K+-ATPase (NKA) This compound->NKA Inhibits (at higher conc.) SERCA2a SERCA2a Ca_SR Ca2+ (in SR) SERCA2a->Ca_SR Ca2+ uptake PLB->SERCA2a Inhibits Ca_cyto Cytosolic Ca2+ Ca_cyto->SERCA2a Troubleshooting_Flowchart start Start: No SERCA2a Activation Observed check_conc Is this compound concentration correct (1-100 nM)? start->check_conc check_plb Does the model express Phospholamban (PLB)? check_conc->check_plb Yes adjust_conc Action: Perform dose-response curve. check_conc->adjust_conc No check_reagents Are assay reagents (ATP, etc.) and controls working? check_plb->check_reagents Yes change_model Action: Use PLB-expressing model or co-express PLB. check_plb->change_model No check_compound Is the this compound stock fresh and properly stored? check_reagents->check_compound Yes validate_assay Action: Validate assay with positive controls. check_reagents->validate_assay No new_stock Action: Use a fresh this compound stock. check_compound->new_stock No success Problem Resolved check_compound->success Yes adjust_conc->success change_model->success validate_assay->success new_stock->success Experimental_Workflow prep_samples 1. Prepare SR Vesicles or Cell Lysates assay_setup 3. Set Up SERCA2a ATPase Activity Assay prep_samples->assay_setup prep_this compound 2. Prepare Serial Dilutions of this compound (e.g., 0.1 nM to 1 µM) prep_this compound->assay_setup incubation 4. Pre-incubate Samples with this compound or Vehicle Control assay_setup->incubation initiate_reaction 5. Initiate Reaction with ATP incubation->initiate_reaction measure_activity 6. Measure ATPase Activity (e.g., phosphate release) initiate_reaction->measure_activity analyze 7. Analyze Data and Plot Concentration-Response Curve measure_activity->analyze determine_ec50 8. Determine Optimal Concentration (EC50 / Max Activation) analyze->determine_ec50

References

Istaroxime In Vivo Infusion Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo infusion of istaroxime. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cardiac myocyte sarcolemma and simultaneously stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in improved cardiac contractility (inotropic effect).[2] The stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved cardiac relaxation (lusitropic effect).[1][3]

Q2: What are the known side effects of this compound observed in clinical and preclinical studies?

A2: In clinical trials, the most commonly reported side effects associated with this compound infusion are gastrointestinal intolerance and pain or irritation at the injection site.[4] Preclinical studies have also noted these effects. Researchers should be observant for signs of distress in animal models that may correlate with these side effects.

Q3: How is this compound typically administered in in vivo studies?

A3: this compound is administered via intravenous (IV) infusion.[5] The specific infusion protocols, including dose, duration, and vehicle, can vary depending on the animal model and the experimental objectives.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the this compound Infusion Solution

Q: My this compound solution appears cloudy or has formed a precipitate after preparation. What should I do?

A: This issue is likely due to solubility or stability problems. Follow these troubleshooting steps:

  • Check pH of the Solution: The pH of the infusion solution can significantly impact the solubility of a compound. Ensure the pH of your vehicle is within a range that maintains this compound's solubility.

  • Sonication and Warming: Gentle warming and sonication can help dissolve the compound. However, be cautious about the temperature, as excessive heat can degrade the compound. A product data sheet for a similar compound suggests that warming to 37°C and sonication can aid in dissolution.

  • Fresh Preparation: Whenever possible, prepare the this compound infusion solution fresh before each experiment to minimize the risk of precipitation over time.

  • Consider a Co-solvent Vehicle: For compounds with poor aqueous solubility, a co-solvent system may be necessary. A study on a novel intravenous vehicle for preclinical screening of poorly soluble compounds used a formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP). While not specific to this compound, this highlights the use of such systems in preclinical studies. Another common vehicle for poorly soluble compounds is a formulation containing DMSO, PEG300, Tween-80, and saline.[6][7]

Issue 2: Altered Animal Behavior or Signs of Distress During Infusion

Q: The animal is showing signs of distress (e.g., lethargy, hunched posture, agitation) during the this compound infusion. What could be the cause and how should I respond?

A: Signs of distress during infusion can be due to several factors, including adverse drug reactions, infusion rate, or catheter-related issues.

  • Monitor for Adverse Reactions: The observed distress may be related to the known gastrointestinal side effects of this compound. Signs of gastrointestinal upset in rodents can be non-specific and include anorexia, weight loss, abdominal discomfort, and changes in stool consistency.[8] Behavioral changes such as decreased interest in food, reluctance to move, or irritability can also be indicative of discomfort.[9]

  • Reduce Infusion Rate: A high infusion rate can sometimes lead to adverse effects. Consider reducing the infusion rate to see if the signs of distress subside.

  • Check Catheter Patency: Ensure the catheter is patent and the infusion is flowing smoothly. A blocked catheter can cause a buildup of pressure and discomfort.

  • Observe the Infusion Site: Look for signs of inflammation, swelling, or redness at the catheter insertion site, which could indicate an injection site reaction.

  • Pause and Assess: If signs of distress are severe, it is advisable to pause the infusion and assess the animal's condition. Consult with your institution's veterinary staff if the symptoms persist or worsen.

Issue 3: Inconsistent or Unexpected Experimental Results

Q: I am observing high variability or unexpected outcomes in my experiments with this compound infusion. What are the potential sources of this inconsistency?

A: Inconsistent results can stem from issues with the drug solution, the infusion procedure, or animal-specific factors.

  • Drug Solution Stability: Ensure the this compound solution is stable throughout the duration of the experiment. If solutions are prepared in advance, they should be stored properly to prevent degradation. Stock solutions in DMSO are typically stored at -20°C for several months.[10] The stability of diluted aqueous solutions for infusion at room temperature for extended periods should be validated.

  • Accurate Dosing: Verify the calculations for drug concentration and infusion rate to ensure accurate dosing for each animal based on its body weight.

  • Consistent Infusion Protocol: Maintain a consistent infusion protocol across all animals in the study, including the infusion rate, duration, and timing of administration.

  • Catheter Patency and Placement: Intermittent or complete blockage of the infusion catheter will lead to under-dosing and variable results. Regularly check for catheter patency. The placement of the catheter tip is also crucial for consistent drug delivery.

  • Animal Health and Stress: The health and stress level of the animals can influence their response to the drug. Ensure animals are properly acclimated and handled to minimize stress.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)>10 mMA product data sheet indicates solubility greater than 10 mM in DMSO.[10]
WaterSolubleThe hydrochloride salt of this compound is expected to have some aqueous solubility, though quantitative data is not readily available in the literature.
EthanolData not availableSpecific solubility data in ethanol is not readily available in the literature.

Table 2: Preclinical and Clinical Infusion Dose Ranges

SpeciesDose RangeInfusion DurationReference
Rat0.22 mg/kg (for metabolite PST 3093)15 and 30 minutes[10]
Human0.2 µg/kg/min to 1.5 µg/kg/minUp to 48 hours[11]
Human0.5 µg/kg/min to 1.0 µg/kg/min24 hours[12]

Experimental Protocols

Detailed Methodology for Intravenous Infusion in a Rodent Model (Example)

This protocol is a generalized example based on common practices for intravenous infusion in rodents and should be adapted to specific experimental needs and institutional guidelines.

  • Preparation of this compound Infusion Solution:

    • Prepare a stock solution of this compound in 100% DMSO. For example, if the desired final infusion concentration is low, a 10 mg/mL stock in DMSO can be prepared.

    • On the day of the experiment, dilute the DMSO stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO in the infusion solution should be minimized (ideally less than 5%) to avoid solvent-related toxicity.

    • Filter the final infusion solution through a 0.22 µm sterile filter before administration.

  • Animal Preparation and Catheterization:

    • Anesthetize the rodent using an appropriate anesthetic agent as per your approved animal protocol (e.g., isoflurane).

    • Surgically implant a catheter into a suitable vein, such as the jugular or femoral vein. The choice of vein may depend on the duration of the infusion and the experimental design.

    • Exteriorize the catheter at the dorsal scapular region and secure it.

    • Flush the catheter with a sterile locking solution (e.g., heparinized saline) to maintain patency.

    • Allow the animal to recover from surgery as per your institutional guidelines before starting the infusion experiment.

  • Infusion Procedure:

    • Connect the animal's catheter to an infusion pump via a swivel system to allow for free movement of the animal in its cage.

    • Prime the infusion line with the this compound solution to ensure no air bubbles are present.

    • Begin the infusion at the calculated rate based on the animal's body weight and the desired dose.

    • Continuously monitor the animal throughout the infusion period for any signs of distress or adverse reactions.

  • Post-Infusion Monitoring:

    • After the infusion is complete, disconnect the animal from the infusion line.

    • Flush the catheter with sterile saline followed by a locking solution to maintain patency for future use if needed.

    • Continue to monitor the animal for any delayed adverse effects.

Visualizations

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibits serca SERCA2a This compound->serca Stimulates na_in Intracellular Na+ nak_atpase->na_in Increased ncx Na+/Ca2+ Exchanger (NCX) ca_in Intracellular Ca2+ ncx->ca_in Increased na_in->ncx Activates contractility Increased Contractility (Inotropy) ca_in->contractility ca_sr SR Ca2+ Store serca->ca_sr Increased Ca2+ uptake plb Phospholamban (PLB) (Inhibitory) plb->serca Inhibits relaxation Improved Relaxation (Lusitropy) ca_sr->relaxation

Caption: Dual mechanism of action of this compound on cardiac myocytes.

Troubleshooting_Workflow start Infusion Issue Encountered issue_type Identify Issue Type start->issue_type solution_issue Solution Problem (Precipitate/Cloudiness) issue_type->solution_issue Solution animal_issue Animal Distress issue_type->animal_issue Animal data_issue Inconsistent Data issue_type->data_issue Data check_solubility Verify Solvent & Concentration solution_issue->check_solubility check_rate Reduce Infusion Rate animal_issue->check_rate check_stability Verify Solution Stability data_issue->check_stability check_ph Check pH check_solubility->check_ph sonicate_warm Sonicate/Warm Gently check_ph->sonicate_warm fresh_prep Prepare Fresh Solution sonicate_warm->fresh_prep check_catheter Check Catheter Patency check_rate->check_catheter observe_site Observe Infusion Site check_catheter->observe_site pause_infusion Pause Infusion & Assess observe_site->pause_infusion verify_dose Verify Dosing Calculation check_stability->verify_dose standardize_protocol Ensure Protocol Consistency verify_dose->standardize_protocol

Caption: Troubleshooting workflow for this compound in vivo infusion issues.

Experimental_Workflow prep_solution Prepare this compound Infusion Solution animal_prep Animal Preparation & Catheterization prep_solution->animal_prep infusion_setup Infusion Pump & Line Setup animal_prep->infusion_setup start_infusion Start Infusion infusion_setup->start_infusion monitoring Monitor Animal During Infusion start_infusion->monitoring end_infusion End Infusion & Catheter Maintenance monitoring->end_infusion Completion post_monitoring Post-Infusion Monitoring end_infusion->post_monitoring data_collection Data Collection & Analysis post_monitoring->data_collection

Caption: General experimental workflow for in vivo this compound infusion.

References

Technical Support Center: Istaroxime and Cardiac Tissue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Istaroxime in cardiac tissue.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound in cardiac tissue?

A1: this compound has a dual mechanism of action, targeting two key proteins involved in cardiomyocyte function:

  • Inhibition of the Na+/K+ ATPase (NKA): This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger (NCX), resulting in a positive inotropic (increased contractility) effect.[1][2][3][4][5][6]

  • Stimulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): this compound enhances SERCA2a activity by relieving its inhibition by phospholamban (PLB).[7][8] This improves calcium reuptake into the sarcoplasmic reticulum during diastole, leading to a positive lusitropic (improved relaxation) effect.[3][5][7][8]

Q2: What are the known off-target effects of this compound in cardiac tissue?

Q3: What are the most common non-cardiac side effects observed in clinical trials?

A3: The most frequently reported side effects in human studies are generally mild and dose-related. These include gastrointestinal issues such as nausea and vomiting, as well as pain at the infusion site.[1][5][10][11]

Q4: How can I experimentally distinguish between the Na+/K+ ATPase inhibitory and SERCA2a stimulatory effects of this compound?

A4: This can be addressed by using specific pharmacological tools and experimental models:

  • Comparative Compound Studies: Compare the effects of this compound with a selective Na+/K+ ATPase inhibitor (e.g., ouabain) and a known SERCA2a inhibitor (e.g., thapsigargin or cyclopiazonic acid) in your experimental setup.

  • Use of this compound's Metabolite: this compound's metabolite, PST3093, is a selective SERCA2a activator with no significant Na+/K+ ATPase inhibitory activity. It can be used as a control to isolate the effects of SERCA2a stimulation.

  • Genetically Modified Models: Utilize cardiomyocytes from phospholamban knockout animals. In these cells, the SERCA2a-stimulatory effect of this compound, which is dependent on relieving phospholamban inhibition, will be absent.[9]

Data Presentation

This compound Potency at Primary Targets
TargetActionSpeciesPreparationParameterValueReference
Na+/K+ ATPaseInhibitionDogKidneyIC500.43 ± 0.15 µM[12]
Na+/K+ ATPaseInhibitionGuinea PigKidneyIC508.5 µM[12]
Na+/K+ ATPaseInhibitionRatVentricular MyocytesIC502.0 ± 0.2 µM
SERCA2aStimulationDog (Failing Heart)SR Vesicles-1 nM (effective conc.)[8]
SERCA2aStimulationDog (Healthy Heart)SR Vesicles-100 nM (effective conc.)[8]
SERCA2aStimulationRat (Diabetic)Cardiac Homogenates-500 nM (effective conc.)[13]
Clinical Hemodynamic Effects of this compound (Data from Selected Studies)
StudyPatient PopulationThis compound DoseKey Hemodynamic ChangesReference
SEISMiCAcute Heart Failure with pre-cardiogenic shock1.0-1.5 µg/kg/min for 24h▲ Systolic Blood Pressure▲ Cardiac Index▼ Left Atrial Area▼ LV End-Systolic Volume[14]
HORIZON-HFWorsening Heart Failure with reduced LVEF0.5, 1.0, and 1.5 µg/kg/min for 6h▲ Systolic Blood Pressure▼ Pulmonary Capillary Wedge Pressure▼ Heart Rate[10]
Meta-AnalysisAcute Heart FailureVarious▲ LVEF▲ Cardiac Index▲ Systolic Blood Pressure▼ E/A Ratio▼ LVESV & LVEDV[15]

(▲ = Increase, ▼ = Decrease, LVEF = Left Ventricular Ejection Fraction, LVESV/LVEDV = Left Ventricular End-Systolic/Diastolic Volume)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol NKA Na+/K+ ATPase NCX Na+/Ca2+ Exchanger NKA->NCX [Na+]i gradient drives Na_cyto [Na+]i NKA->Na_cyto Increases Ca_cyto [Ca2+]i NCX->Ca_cyto Increases Istaroxime_ext This compound Istaroxime_ext->NKA Inhibits Istaroxime_int This compound SERCA SERCA2a Relaxation Diastolic Relaxation (Lusitropy) SERCA->Relaxation PLB Phospholamban (PLB) PLB->SERCA Inhibits Istaroxime_int->PLB Relieves Inhibition Contraction Myofilament Contraction (Inotropy) Ca_cyto->Contraction

Caption: Dual mechanism of action of this compound in cardiomyocytes.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate Adult Ventricular Cardiomyocytes Culture 2. Short-term Culture (Optional) Isolate->Culture Setup 3. Prepare Patch-Clamp Rig & Solutions (Intra/Extra) Seal 4. Approach Cell & Form Giga-Ohm Seal Setup->Seal WholeCell 5. Rupture Membrane for Whole-Cell Configuration Seal->WholeCell Record_Control 6. Record Baseline Currents (Voltage-Clamp) or APs (Current-Clamp) WholeCell->Record_Control Apply_Drug 7. Perfuse with this compound Record_Control->Apply_Drug Record_Drug 8. Record Currents/APs in presence of drug Apply_Drug->Record_Drug Analyze 9. Analyze Changes in: - Ion Channel Kinetics - Action Potential Duration - Resting Membrane Potential Record_Drug->Analyze

Caption: Experimental workflow for patch-clamp electrophysiology.

Experimental Protocols

Protocol 1: Isolation of Adult Rat/Mouse Ventricular Cardiomyocytes

This protocol is based on enzymatic digestion using a Langendorff perfusion system.

Materials:

  • Perfusion Buffer (Ca2+-free): HEPES-buffered Tyrode's solution.

  • Enzyme Solution: Perfusion buffer containing Collagenase Type II and Hyaluronidase.

  • Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) and gradually reintroduced CaCl2.

  • Langendorff perfusion system.

  • Surgical tools for heart extraction.

Procedure:

  • Anesthesia and Heart Excision: Anesthetize the animal following approved institutional protocols. Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Perfusion Buffer.

  • Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the coronary arteries of blood.

  • Enzymatic Digestion: Switch the perfusion to the Enzyme Solution. Continue perfusion until the heart becomes pale and flaccid (typically 10-20 minutes).

  • Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a dish containing Stop Buffer. Gently pipette the tissue up and down to release individual cardiomyocytes.

  • Calcium Reintroduction: Allow the cells to settle. Gradually reintroduce calcium by resuspending the cell pellet in Stop Buffer with increasing concentrations of CaCl2 (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM) to obtain calcium-tolerant, rod-shaped myocytes.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips for subsequent experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ionic currents or action potentials from isolated cardiomyocytes.

Materials:

  • External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: Contains (in mM): 120 K-Aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. pH adjusted to 7.2 with KOH.

  • Borosilicate glass capillaries for pulling patch pipettes (resistance of 2-4 MΩ).

  • Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with External Solution.

  • Pipette Positioning: Fill a patch pipette with Internal Solution and mount it on the headstage. Under visual control, lower the pipette and approach a healthy, rod-shaped cardiomyocyte.

  • Seal Formation: Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Recording:

    • Voltage-Clamp: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit and record specific ionic currents (e.g., Na+, Ca2+, K+ currents).

    • Current-Clamp: Inject small current pulses to elicit and record action potentials.

  • Drug Application: After recording stable baseline activity, perfuse the chamber with External Solution containing the desired concentration of this compound and record the changes.

Protocol 3: Intracellular Calcium Measurement with Fura-2 AM

This protocol describes how to measure intracellular calcium transients.

Materials:

  • Fura-2 AM stock solution: 1 mM in DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Loading Buffer: Tyrode's solution containing Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration ~0.02%).

  • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm).

Procedure:

  • Dye Loading: Incubate cardiomyocytes in Loading Buffer for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the cells with normal Tyrode's solution for 15-30 minutes to allow for de-esterification of the Fura-2 AM.

  • Imaging: Place the coverslip in a perfusion chamber on the microscope.

  • Data Acquisition: Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Stimulation and Drug Application: Elicit calcium transients by electrical field stimulation. After recording baseline transients, perfuse with this compound and record the changes in transient amplitude, duration, and decay kinetics.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low yield or poor viability of isolated cardiomyocytes Over-digestion with enzymes; Mechanical stress during dissociation; Incorrect buffer composition or temperature.Optimize collagenase concentration and digestion time; Handle cells gently during trituration; Ensure all solutions are at the correct temperature and pH.
Unable to form a Giga-Ohm seal during patch-clamping Dirty pipette tip or cell membrane; Poor cell health; Vibration; Incorrect pressure in the pipette.Use fresh, filtered solutions; Ensure cells are healthy and well-adhered; Use an anti-vibration table; Check for leaks in the pressure tubing.
Loss of whole-cell configuration shortly after rupture Cell is unhealthy; Pipette tip is too large; Excessive suction during rupture.Use healthier cells from a fresh isolation; Pull pipettes with a smaller tip opening; Apply minimal, brief suction to go whole-cell.
High background or compartmentalization of Fura-2 dye Incomplete de-esterification; Dye extrusion by the cell; Dye sequestration in organelles.Increase the post-loading wash time; Perform experiments at room temperature instead of 37°C to reduce transporter activity; Use a lower loading concentration of Fura-2 AM.
Unexpected or no effect of this compound on Ca2+ transients This compound concentration is too low/high; On-target effects are masking each other.Perform a dose-response curve; Use comparative compounds (ouabain, thapsigargin) or this compound's metabolite (PST3093) to dissect the individual contributions of NKA inhibition and SERCA2a stimulation.
Arrhythmic events or after-contractions observed in vitro This is a potential off-target or on-target toxic effect at high concentrations due to calcium overload.Carefully titrate the this compound concentration; Ensure the external calcium concentration is physiological; Compare the effect to a pure NKA inhibitor like digoxin to assess if the SERCA2a stimulation component of this compound is mitigating this effect.

References

Istaroxime resistance mechanisms in heart failure models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with istaroxime in heart failure models. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Reduced or absent inotropic effect of this compound 1. Altered Na+/K+ ATPase expression or function: Heart failure models can exhibit changes in the expression of Na+/K+ ATPase subunits, potentially altering the binding affinity or inhibitory effect of this compound.- Verify Na+/K+ ATPase subunit expression: Perform Western blotting or qPCR to quantify the expression levels of α1, α2, and β1 subunits of the Na+/K+ ATPase in your heart failure model compared to controls. - Assess Na+/K+ ATPase activity: Measure the enzymatic activity of the Na+/K+ ATPase in isolated cardiomyocytes or membrane fractions to confirm its function.
2. Severe downregulation of SERCA2a: In advanced heart failure, the expression and activity of SERCA2a can be significantly reduced.[1][2] Since a key component of this compound's action is to relieve phospholamban (PLN) inhibition of SERCA2a, a profound loss of SERCA2a will blunt this effect.- Quantify SERCA2a and PLN expression: Use Western blotting to determine the protein levels of SERCA2a and phospholamban. A significantly decreased SERCA2a/PLN ratio may indicate a reduced capacity for this compound's lusitropic and inotropic effects.
3. Alterations in phospholamban phosphorylation status: The inhibitory effect of PLN on SERCA2a is regulated by its phosphorylation. Changes in the phosphorylation state of PLN in your heart failure model could influence the effectiveness of this compound's SERCA2a-stimulating action.- Analyze PLN phosphorylation: Perform Western blotting using antibodies specific for phosphorylated PLN (e.g., at Ser16 and Thr17) to assess its phosphorylation status in your experimental model.
Unexpected pro-arrhythmic effects 1. Off-target effects at high concentrations: While this compound generally has a better safety profile than cardiac glycosides, high concentrations may lead to off-target effects.- Confirm drug concentration: Ensure accurate preparation and administration of this compound to avoid overdosing. - Dose-response curve: Perform a dose-response study to identify the optimal concentration that provides a therapeutic effect without inducing arrhythmias in your specific model.
2. Severe underlying arrhythmogenic substrate: The heart failure model itself may have a high propensity for arrhythmias, which could be unmasked by any inotropic agent.- Characterize the electrophysiological properties of your model: Perform electrophysiological studies (e.g., action potential duration measurements) to understand the baseline arrhythmic risk of your model.
Variability in experimental results 1. Inconsistent heart failure model severity: The severity of heart failure can significantly impact the expression of this compound's targets and the overall response.- Standardize your heart failure model: Ensure consistent surgical procedures, post-operative care, and time points for experiments to reduce variability in the severity of heart failure. - Stratify by severity: If possible, stratify your experimental animals based on objective measures of cardiac dysfunction (e.g., ejection fraction) to analyze the data more accurately.
2. Differences in experimental conditions: Minor variations in experimental protocols, such as temperature, buffer composition, or stimulation frequency, can affect cardiomyocyte function and drug response.- Adhere strictly to standardized protocols: Ensure all experimental parameters are consistent across all experiments.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: What is the dual mechanism of action of this compound?

A1: this compound exerts its effects through two primary mechanisms:

  • Inhibition of the Na+/K+ ATPase pump on the cardiomyocyte membrane. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic (contractility-enhancing) effect.[3][4]

  • Stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) . This compound achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5][6][7] This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved relaxation (lusitropic effect) and increased calcium available for subsequent contractions.[5][6][7]

Q2: How does this compound's SERCA2a stimulation differ from other inotropes?

A2: Unlike catecholamines (e.g., dobutamine) which increase SERCA2a activity indirectly through cAMP-PKA mediated phosphorylation of PLN, this compound appears to directly interfere with the PLN-SERCA2a interaction, independent of the cAMP/PKA pathway.[5][6][7] This may contribute to its distinct pharmacological profile, including a lower propensity for increasing heart rate.

Resistance and Variability

Q3: Can heart failure models develop resistance to this compound?

A3: While "resistance" in the classical sense has not been extensively documented, a diminished response to this compound can occur in certain heart failure models. This is likely due to significant alterations in the drug's molecular targets. For instance, severe downregulation of SERCA2a protein, a common feature in end-stage heart failure, would limit the efficacy of this compound's SERCA2a-stimulating effect.[1] Similarly, changes in the expression of Na+/K+ ATPase isoforms could potentially alter the drug's inhibitory effect.

Q4: Why might I see different responses to this compound in different heart failure models?

A4: The pathophysiology of heart failure can vary significantly between different models (e.g., pressure overload vs. myocardial infarction). These differences can lead to distinct molecular remodeling of the cardiomyocyte, including varying degrees of SERCA2a downregulation, changes in PLN expression and phosphorylation, and alterations in Na+/K+ ATPase subunit composition. Such variations in the drug's targets will likely result in differential responses to this compound.

Experimental Design

Q5: What are the key parameters to measure when assessing the effects of this compound?

A5: Key parameters include:

  • In vitro (cardiomyocytes):

    • Cell shortening (contractility)

    • Time to peak contraction and time to 50% relaxation (lusitropy)

    • Intracellular calcium transient amplitude and decay rate

    • SERCA2a activity

    • Na+/K+ ATPase activity

  • Ex vivo (isolated heart):

    • Left ventricular developed pressure (LVDP)

    • Maximal rate of pressure development (+dP/dtmax) and decay (-dP/dtmax)

  • In vivo (animal models):

    • Echocardiographic parameters: Ejection fraction (EF), fractional shortening (FS), E/e' ratio

    • Hemodynamic parameters: Cardiac output, blood pressure, pulmonary capillary wedge pressure (PCWP)

Q6: What is a typical effective concentration range for this compound in in vitro experiments?

A6: The effective concentration can vary depending on the specific cell type and experimental conditions. However, studies have shown effects in the nanomolar to low micromolar range. For instance, a concentration of 100 nM has been shown to be effective in stimulating SERCA2a activity in dog cardiac microsomes.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model.

Data Presentation

Preclinical Data Summary: this compound Effects in a Diabetic Cardiomyopathy Rat Model
ParameterControlDiabetic (STZ)Diabetic (STZ) + this compound (100 nM)
SERCA2a Vmax (µmol/min/mg protein) 1.5 ± 0.11.0 ± 0.11.3 ± 0.1#
ssCaT Amplitude (F/F0) 2.5 ± 0.21.8 ± 0.12.3 ± 0.2#
ssCaT Half Decay Time (ms) 150 ± 10200 ± 15160 ± 12#
ssCaD (F/F0) 1.0 ± 0.051.2 ± 0.061.05 ± 0.05#
*Data are presented as mean ± SEM. P<0.05 vs. Control; #P<0.05 vs. Diabetic (STZ). Data adapted from studies on streptozotocin (STZ)-induced diabetic cardiomyopathy.[8]
Clinical Data Summary: Hemodynamic and Echocardiographic Effects of this compound in Acute Heart Failure (HORIZON-HF and SEISMiC Trials)
ParameterPlacebo (Change from Baseline)This compound (0.5-1.5 µg/kg/min) (Change from Baseline)p-value
Pulmonary Capillary Wedge Pressure (mmHg) 0.0 ± 3.6-3.2 to -4.7<0.05
Systolic Blood Pressure (mmHg) +7.5 ± 1.64+12.3 ± 1.71 (at 6h)0.045
Cardiac Index (L/min/m²) -0.06 ± 0.1+0.16 ± 0.1 (at 24h)0.016
E/e' ratio -1.55 ± 4.11-4.55 ± 4.750.029
Left Ventricular End-Systolic Volume (mL) +3.3 ± 4.2-8.7 ± 4.2 (at 24h)0.034
Data are presented as mean ± SEM or mean ± SD as reported in the respective studies. Data are compiled from the HORIZON-HF and SEISMiC clinical trials.[9][10][11]

Experimental Protocols

Protocol 1: Measurement of SERCA2a ATPase Activity

Objective: To determine the effect of this compound on the maximal velocity (Vmax) and Ca2+ affinity (Kd) of SERCA2a in cardiac microsomes.

Materials:

  • Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes.

  • Assay buffer: 40 mM imidazole (pH 7.0), 100 mM KCl, 5 mM MgCl2, 2 mM EGTA, 2 mM ATP, 10 mM NaN3, 1 µM ruthenium red.

  • [γ-32P]ATP

  • Varying concentrations of free Ca2+ (calculated using a computer program).

  • This compound stock solution.

  • Cyclopiazonic acid (CPA) for determining SERCA2a-specific activity.

  • Liquid scintillation counter.

Procedure:

  • Prepare cardiac SR microsomes from heart tissue samples.

  • Pre-incubate the microsomes with various concentrations of this compound or vehicle control for 5 minutes at 4°C.[5]

  • Initiate the reaction by adding the microsomes to the assay buffer containing varying concentrations of free Ca2+ and [γ-32P]ATP.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP.

  • Quantify the amount of [32P]Pi using a liquid scintillation counter.

  • Perform parallel reactions in the presence of a specific SERCA inhibitor (e.g., 10 µM CPA) to determine the SERCA2a-specific ATPase activity.[5]

  • Plot the SERCA2a-specific ATPase activity as a function of free Ca2+ concentration and fit the data to a sigmoidal curve to determine Vmax and Kd.

Protocol 2: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

Objective: To assess the effect of this compound on the amplitude and kinetics of intracellular calcium transients in isolated adult cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Fluo-4 AM or another suitable calcium indicator dye.

  • Tyrode's solution (containing, in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 glucose, 10 HEPES; pH 7.4).

  • This compound stock solution.

  • Confocal microscope equipped for live-cell imaging and line-scan mode.

  • Field stimulator.

Procedure:

  • Isolate ventricular cardiomyocytes from the animal model of choice.

  • Load the cardiomyocytes with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.

  • Continuously perfuse the cells with Tyrode's solution at a constant temperature (e.g., 37°C).

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using a field stimulator to elicit steady-state calcium transients.

  • Acquire baseline calcium transients using the line-scan mode of the confocal microscope.

  • Introduce this compound at the desired concentration into the perfusion solution and allow for equilibration.

  • Record calcium transients in the presence of this compound.

  • Analyze the recorded line-scan images to determine the amplitude (F/F0), time to peak, and decay kinetics (e.g., tau or half-time of decay) of the calcium transients.

Signaling Pathways and Experimental Workflows

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound nak Na+/K+ ATPase This compound->nak Inhibits pln Phospholamban (PLN) This compound->pln Relieves inhibition na_in [Na+]i nak->na_in Decreases extrusion ncx Na+/Ca2+ Exchanger (NCX) ca_in [Ca2+]i ncx->ca_in Decreases extrusion (Increases influx) na_in->ncx Reduces gradient serca SERCA2a ca_in->serca Substrate myofilaments Myofilaments ca_in->myofilaments Activates ca_sr [Ca2+]SR serca->ca_sr Pumps Ca2+ pln->serca Inhibits relaxation Relaxation (Lusitropy) ca_sr->relaxation Enhances reuptake contraction Contraction (Inotropy) myofilaments->contraction Leads to

Caption: this compound's dual mechanism of action on a cardiomyocyte.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed check_targets Assess Molecular Targets start->check_targets check_model Evaluate Heart Failure Model start->check_model check_protocol Review Experimental Protocol start->check_protocol wb_serca Western Blot: SERCA2a & PLN levels check_targets->wb_serca wb_nak Western Blot: Na+/K+ ATPase subunits check_targets->wb_nak activity_assay Enzymatic Activity Assays: SERCA2a & Na+/K+ ATPase check_targets->activity_assay model_severity Assess Model Severity (e.g., Echocardiography) check_model->model_severity protocol_consistency Ensure Protocol Consistency (temp, buffers, etc.) check_protocol->protocol_consistency dose_response Perform Dose-Response Curve check_protocol->dose_response conclusion1 Hypothesis: Altered target expression contributes to reduced efficacy. activity_assay->conclusion1 conclusion2 Hypothesis: Model variability or severity is influencing the outcome. model_severity->conclusion2 conclusion3 Hypothesis: Experimental variability or suboptimal drug concentration. dose_response->conclusion3

Caption: A logical workflow for troubleshooting reduced this compound efficacy.

References

Improving the half-life of Istaroxime for sustained therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the half-life of Istaroxime for a sustained therapeutic effect.

FAQs: Strategies for Extending this compound's Half-Life

Q1: What is the rationale for extending the half-life of this compound?

This compound is a promising intravenous agent for acute heart failure, possessing a dual mechanism of action: inhibition of Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] However, its clinical utility is limited by a short plasma half-life of approximately one hour, necessitating continuous intravenous infusion.[2] Extending its half-life would enable the development of formulations for chronic heart failure management, improving patient compliance and potentially offering a more sustained therapeutic effect.

Q2: What are the primary approaches to consider for prolonging this compound's therapeutic effect?

Two main strategies can be explored:

  • Chemical Modification: This involves altering the molecular structure of this compound to reduce its susceptibility to metabolism and renal clearance. Techniques such as PEGylation (attaching polyethylene glycol chains) or lipidation (attaching lipid moieties) can increase the molecule's hydrodynamic size, thereby prolonging its circulation time.[3][4]

  • Sustained-Release Formulation: This approach focuses on encapsulating this compound in a delivery system that releases the drug over an extended period. Options include liposomal formulations, polymer-based microspheres, or matrix tablet systems.[2][5]

Q3: Is there a naturally occurring metabolite of this compound with a longer half-life?

Yes, this compound is metabolized in the liver to PST3093.[6][7] This metabolite has a significantly longer half-life than the parent drug and acts as a selective SERCA2a activator without inhibiting the Na+/K+-ATPase.[6][7][8][9][10] Investigating the therapeutic potential of PST3093 itself is a viable alternative strategy for achieving a sustained therapeutic effect.

Q4: What are the key pharmacokinetic parameters to monitor when evaluating modified this compound?

The primary parameters to assess are:

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.

Troubleshooting Guides

Chemical Modification (PEGylation/Lipidation)
Issue Potential Cause Troubleshooting Steps
Low conjugation efficiency Suboptimal reaction conditions (pH, temperature, stoichiometry). Steric hindrance at the conjugation site on this compound.Optimize reaction parameters. Consider using a linker to reduce steric hindrance. Explore different activation chemistries for the PEG or lipid moiety.
Loss of biological activity Modification at a site crucial for receptor binding. Conformational changes in the molecule.Attempt site-specific conjugation away from the active sites. Use a panel of in vitro assays to confirm the retention of Na+/K+-ATPase inhibition and SERCA2a stimulation.
Modified compound is difficult to purify Heterogeneity of the reaction products (e.g., multiple PEG chains attached). Similar physicochemical properties of the product and unreacted starting materials.Employ advanced purification techniques such as size-exclusion or ion-exchange chromatography. Use analytical methods like mass spectrometry to characterize the product mixture.
Unexpected pharmacokinetic profile Rapid clearance of the conjugate by the reticuloendothelial system. Instability of the linker in vivo.Vary the size and structure of the attached polymer or lipid. Design linkers with improved plasma stability.
Sustained-Release Formulation
Issue Potential Cause Troubleshooting Steps
"Burst release" of the drug Poor encapsulation efficiency. Rapid initial degradation of the formulation matrix.Optimize the encapsulation process (e.g., solvent evaporation rate, homogenization speed). Select a polymer with a slower degradation profile.
Incomplete drug release Strong interaction between this compound and the formulation matrix. Formation of a non-degradable or impermeable barrier.Modify the formulation composition to reduce drug-matrix interactions. Incorporate pore-forming agents into the matrix.
Poor in vivo-in vitro correlation Differences in the degradation/release environment between the lab and the body. Formulation instability in biological fluids.Use biorelevant dissolution media that mimic the in vivo environment. Assess the stability of the formulation in plasma or simulated gastric/intestinal fluids.
Local tissue irritation at the injection site High concentration of the drug at the release site. Inflammatory response to the formulation components.Reduce the drug loading and increase the total volume of the formulation. Use biocompatible and biodegradable materials.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and its Metabolite PST3093

Parameter This compound PST3093 (Metabolite)
Half-life (t½) ~1 hourSubstantially longer than this compound
Mechanism of Action Na+/K+-ATPase inhibitor and SERCA2a activatorSelective SERCA2a activator
Clearance RapidSlower than this compound
Therapeutic Potential Acute Heart Failure (intravenous)Chronic Heart Failure (potential for oral/sustained release)

Note: Specific quantitative values for PST3093's half-life are still under investigation in clinical trials.

Experimental Protocols

Protocol 1: PEGylation of this compound

Objective: To covalently attach a polyethylene glycol (PEG) chain to this compound to increase its hydrodynamic radius and prolong its plasma half-life.

Methodology:

  • Activation of PEG:

    • Dissolve methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM) in anhydrous dichloromethane.

    • Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in a molar ratio of 1:1.2:1.2 (PEG:NHS:DCC).

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the activated PEG by adding cold diethyl ether and dry under vacuum.

  • Conjugation to this compound:

    • Dissolve this compound and the activated mPEG-SCM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine group on this compound will react with the NHS ester of the activated PEG.

    • The molar ratio of this compound to activated PEG should be optimized (e.g., start with 1:3).

    • Allow the reaction to proceed at 4°C for 12-24 hours with gentle stirring.

  • Purification and Characterization:

    • Purify the PEGylated this compound using size-exclusion chromatography (SEC) to separate the conjugate from unreacted this compound and PEG.

    • Characterize the product using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

    • Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within a liposomal formulation for sustained release.

Methodology:

  • Lipid Film Hydration:

    • Dissolve a mixture of lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol, and a PEGylated lipid such as DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation at a temperature above the phase transition temperature of the lipids.

    • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size-exclusion chromatography.

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the this compound concentration using a validated analytical method (e.g., HPLC).

Visualizations

Istaroxime_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular Na+ Ca_ion_sr SR Ca2+ SERCA2a->Ca_ion_sr Increased Ca2+ uptake into SR Contraction Increased Contractility Na_ion->Contraction Ca_ion_cyto Cytosolic Ca2+ Ca_ion_cyto->SERCA2a Relaxation Improved Relaxation Ca_ion_sr->Relaxation

Caption: this compound's dual mechanism of action in cardiomyocytes.

PEGylation_Workflow cluster_workflow PEGylation Experimental Workflow Start Start: this compound & PEG Reagent Activation PEG Activation (e.g., with NHS/DCC) Start->Activation Conjugation Conjugation Reaction (this compound + Activated PEG) Start->Conjugation Activation->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization End End: PEGylated this compound Characterization->End

Caption: Workflow for the PEGylation of this compound.

Liposome_Formation_Workflow cluster_workflow Liposome Formulation Workflow Start Start: this compound & Lipids Film_Formation Lipid Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration of Film (Aqueous Buffer) Film_Formation->Hydration Extrusion Extrusion (Size Reduction) Hydration->Extrusion Purification Purification (Removal of free drug) Extrusion->Purification End End: this compound-Loaded Liposomes Purification->End

Caption: Workflow for preparing this compound-loaded liposomes.

References

Addressing pain at the injection site in Istaroxime animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Istaroxime in animal studies, with a specific focus on addressing and mitigating pain at the injection site.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a novel intravenous agent being investigated for conditions like acute heart failure.[1] It possesses both positive inotropic (improving contraction) and lusitropic (improving relaxation) effects.[2] This is achieved through a unique dual mechanism of action:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides, this compound inhibits the Na+/K+-ATPase pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[3][4]

  • Stimulation of SERCA2a: Uniquely, this compound also stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][5] This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, which improves cardiac relaxation.[1]

Q2: Is pain at the injection site a known issue with this compound?

Yes, pain at the infusion site has been reported as an adverse event in human clinical trials of this compound.[2] While specific preclinical data on injection site pain in animal models is not extensively published, the clinical findings suggest that the formulation or the molecule itself has the potential to cause local irritation. Therefore, proactive measures to mitigate this risk in animal studies are warranted.

Q3: What are the general causes of injection site pain in animal studies?

Injection site reactions (ISRs), including pain, redness, and swelling, are common in parenteral drug administration.[6][7] The causes are multifactorial and can be related to the formulation, the administration technique, or the intrinsic properties of the drug itself.[8] Key factors include:

  • Formulation pH: Solutions with a pH outside the physiological range (typically 7.35-7.45) can cause pain and tissue irritation. A recommended range for parenteral formulations is generally between 5 and 9.[8][9][10]

  • Osmolality: Hypertonic or hypotonic solutions can cause pain by damaging local tissues through osmotic stress. Isotonic formulations are ideal.[9]

  • Excipients and Vehicles: Some co-solvents required for poorly soluble compounds, such as DMSO, ethanol, or high concentrations of PEG, can cause irritation.[11][12]

  • Drug Properties: The physicochemical properties of the active pharmaceutical ingredient (API), such as its solubility and concentration, can contribute to local irritation.[13]

  • Administration Technique: Factors such as a rapid injection rate, large injection volume, or inappropriate needle size can cause mechanical tissue damage and pain.[8]

Troubleshooting Guide: Injection Site Pain

This guide provides a systematic approach to troubleshooting and mitigating pain observed at the injection site during your this compound experiments.

Q: My animal is exhibiting signs of pain (e.g., licking/biting the site, vocalization, flinching) post-injection. What should I investigate first?

A: The first step is to systematically evaluate your formulation and administration protocol. Pain is most often linked to the physicochemical properties of the injected solution or the physical procedure of injection.

Start Observation: Pain/Irritation at Injection Site Step1 Step 1: Evaluate Formulation Start->Step1 Step2 Step 2: Review Administration Technique Step1->Step2 sub1_1 Check pH & Osmolality Step1->sub1_1 sub1_2 Assess Vehicle & Excipients Step1->sub1_2 sub1_3 Confirm Solubility & Clarity Step1->sub1_3 Step3 Step 3: Implement Mitigation Strategies Step2->Step3 sub2_1 Injection Rate & Volume Step2->sub2_1 sub2_2 Needle Gauge & Site Rotation Step2->sub2_2 Step4 Step 4: Document & Refine Protocol Step3->Step4

Caption: Troubleshooting workflow for injection site pain.
Step 1: How do I evaluate my this compound formulation?

A: Your formulation is the most likely culprit. Compare your current vehicle against established parameters known to minimize irritation. This compound hydrochloride is reported to be soluble in water and DMSO, but often requires co-solvents for stable solutions at higher concentrations.[14]

Table 1: Formulation Parameters to Minimize Injection Site Reactions

Parameter Ideal Range Rationale & Troubleshooting Action
pH 5.0 - 9.0[10] The physiological pH of tissue is ~7.4. Deviations can activate pain receptors.[8] Action: Measure the pH of your final formulation. Adjust with appropriate buffers if it falls outside the recommended range.
Osmolality Isotonic (~280-310 mOsm/kg) Non-isotonic solutions can cause cell damage and pain. Action: If possible, measure osmolality. Adjust with tonicity-modifying agents like saline if necessary.
Vehicle Composition Use minimal necessary co-solvents Co-solvents like DMSO, PEG, and ethanol can be irritants. Action: Review your vehicle. Can the concentration of organic co-solvents be reduced? Consider alternative, less irritating vehicles like cyclodextrins (e.g., SBE-β-CD).[14]

| Clarity & Solubility | Clear, free of particulates | Precipitation of the drug upon injection is a major cause of irritation and embolism risk, especially for IV routes.[12] Action: Visually inspect the solution. Test solubility by adding a drop of the formulation to plasma in vitro to check for precipitation.[9] |

Published research formulations for this compound have included vehicles such as 10% DMSO in 90% corn oil, or aqueous solutions with 10% DMSO, 40% PEG300, and 5% Tween-80.[14] If you are using high concentrations of these organic solvents, consider them a primary suspect for the irritation.

Step 2: What aspects of my administration technique should I review?

A: Improper technique can cause unnecessary tissue trauma.

  • Injection Rate: For intravenous (IV) administration, a slow bolus or infusion is critical. Rapid injection can increase pressure and irritation.

  • Injection Volume: Use the minimum volume required for the desired dose. For rats, maximum IV bolus volumes are typically around 1 ml/kg.[15]

  • Needle Gauge: Use the smallest gauge needle appropriate for the viscosity of your formulation and the size of the animal's vein to minimize physical trauma.

Experimental Protocols

Q: Can you provide a sample protocol for preparing a less irritating this compound formulation for IV administration in rats?

A: This is a generalized protocol based on common practices for compounds with limited aqueous solubility. Disclaimer: This protocol is a starting point and must be validated and optimized for your specific experimental needs, dose concentration, and animal model.

Objective: To prepare a 1 mg/mL this compound solution for IV injection in rats.

Materials:

  • This compound hydrochloride (API)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Methodology:

  • Prepare the Cyclodextrin Vehicle: Prepare a 20-30% (w/v) solution of HP-β-CD or SBE-β-CD in sterile saline. For example, to make 10 mL of a 20% solution, dissolve 2 g of SBE-β-CD in sterile saline to a final volume of 10 mL. Gentle warming or sonication may aid dissolution.

  • Initial Drug Solubilization: Weigh the required amount of this compound HCl. In a sterile vial, create a concentrated stock by dissolving the this compound in a minimal volume of DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Ensure it is fully dissolved.

  • Final Formulation: Slowly add the dissolved this compound/DMSO stock into the cyclodextrin vehicle from Step 1 while vortexing. Add the stock solution dropwise to prevent precipitation. Bring the formulation to the final desired volume and concentration with the cyclodextrin vehicle.

    • Example: To make 10 mL of a 1 mg/mL solution, add the 100 µL of 10 mg this compound/DMSO stock to 9.9 mL of the 20% SBE-β-CD vehicle.

  • Final pH and Sterilization: Check the pH of the final solution and ensure it is within the 5.0-9.0 range. Filter the final formulation through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Pre-injection Check: Before administration, visually inspect the solution for any precipitation or cloudiness.

This protocol minimizes the final DMSO concentration to 1% (v/v) while using a generally well-tolerated solubilizing agent (cyclodextrin) to maintain solubility in an aqueous, isotonic vehicle.

Visualization of this compound's Mechanism

cluster_nka Mechanism 1: Na+/K+-ATPase Inhibition cluster_serca Mechanism 2: SERCA2a Stimulation This compound This compound NKA Na+/K+-ATPase (Membrane Pump) This compound->NKA Inhibits SERCA SERCA2a (SR Pump) This compound->SERCA Stimulates Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (NCX) Activity Altered Na_in->NCX Ca_in ↑ Intracellular Ca2+ (During Systole) NCX->Ca_in Contractility Positive Inotropy (↑ Contraction) Ca_in->Contractility Ca_reuptake ↑ Ca2+ Reuptake into Sarcoplasmic Reticulum (SR) SERCA->Ca_reuptake Relaxation Positive Lusitropy (↑ Relaxation) Ca_reuptake->Relaxation

Caption: Dual signaling pathway of this compound in cardiomyocytes.

References

Interpreting conflicting results in Istaroxime experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime. It addresses potential conflicting results and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel intravenous agent with a dual mechanism of action. It functions as both an inotropic and lusitropic agent by:

  • Inhibiting the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect).[1][2][3][4]

  • Stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation (lusitropic effect).[1][2][4]

Q2: We are observing significant variability in the inotropic effect of this compound. What could be the cause?

Several factors can contribute to variability in the observed inotropic effect of this compound:

  • Dose-dependency: The effects of this compound on cardiac function are dose-dependent.[1][2] Ensure precise and consistent dosing across experiments.

  • Experimental Model: The sensitivity to Na+/K+-ATPase inhibition can vary between species. For instance, the safety ratio of this compound is significantly higher than that of digoxin.[1] The underlying health of the animal model (e.g., healthy vs. heart failure models) can also influence the outcome.[5][6]

  • Baseline Cardiac Function: The initial state of the cardiac tissue or cells can impact the magnitude of the response to this compound.[7][8]

Q3: Our results show an increase in systolic blood pressure, but minimal changes in heart rate. Is this expected?

Yes, this is a characteristic and advantageous profile of this compound. Clinical studies have consistently shown that this compound increases systolic blood pressure and cardiac index without causing a significant increase in heart rate.[1][2][9][10] The reduction in heart rate may be a secondary response to the improved blood pressure (baroreceptor reflex).[1]

Q4: We are encountering conflicting results regarding diastolic function. Sometimes we see improvement, and other times the effect is less clear. Why might this be?

The lusitropic (diastolic relaxation) effects of this compound are primarily mediated by its stimulation of SERCA2a. The clarity of this effect can be influenced by:

  • Phospholamban (PLB) Interaction: this compound's stimulation of SERCA2a is linked to its ability to relieve the inhibitory effect of phospholamban (PLB).[5][11] The phosphorylation state of PLB in your experimental model could influence the observed effect.

  • Calcium Concentration: The effect of this compound on SERCA2a activity is dependent on calcium concentration.[5] Ensure your experimental buffer conditions are tightly controlled.

  • Measurement Technique: The method used to assess diastolic function (e.g., echocardiographic parameters like E/e', pressure-volume loop analysis) can have different sensitivities.[7][8]

Q5: Some of our experiments show evidence of cytotoxicity, while others do not. How can we minimize this?

Compared to other Na+/K+-ATPase inhibitors like ouabain, this compound has a lower propensity for inducing cardiotoxicity and arrhythmias.[12] However, at higher concentrations, off-target effects or excessive Na+/K+-ATPase inhibition could lead to issues. To mitigate this:

  • Optimize Concentration: Use the lowest effective concentration of this compound. Studies have shown significant effects at nanomolar concentrations for SERCA2a stimulation.[5]

  • Monitor for Arrhythmias: In cellular and tissue models, monitor for spontaneous calcium release events (e.g., calcium sparks and waves), which can be precursors to arrhythmias.[12] this compound has been shown to be less arrhythmogenic than traditional cardiac glycosides.[12]

  • Control Infusion Rate: In in-vivo studies, the rate of infusion can impact local concentrations and tolerability. Pain at the injection site has been reported in clinical trials.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent Na+/K+-ATPase Inhibition
Symptom Possible Cause Troubleshooting Step
High variability in IC50 values.Enzyme source variability.Use a consistent source and batch of Na+/K+-ATPase enzyme. Porcine cerebral cortex is a commonly used source.[15]
Lower than expected inhibition.Incorrect assay conditions.Ensure optimal pH, temperature, and substrate concentrations for the ATPase enzymatic assay.
No inhibition observed.Inactive compound.Verify the integrity and concentration of the this compound stock solution.
Issue 2: Variable SERCA2a Activation
Symptom Possible Cause Troubleshooting Step
Inconsistent stimulation of Ca2+ uptake.Purity of sarcoplasmic reticulum (SR) vesicles.Use highly purified SR vesicles to minimize confounding activities from other ATPases.
No effect on SERCA2a activity.Phospholamban (PLB) is already maximally phosphorylated or absent.This compound's effect is mediated by relieving PLB inhibition.[5] Consider using a model where PLB is present and not fully phosphorylated.
Conflicting results between ATPase activity and Ca2+ uptake assays.Different assay sensitivities.Correlate results from both assays. ATPase activity measures ATP hydrolysis, while Ca2+ uptake directly measures ion transport.

Data Presentation

Table 1: Summary of Hemodynamic Effects of this compound in Clinical Trials

ParameterDosageChange from BaselineReference
HORIZON-HF Trial [1][7][8]
Pulmonary Capillary Wedge Pressure (PCWP)0.5 µg/kg/min-3.2 ± 6.8 mmHg[1]
1.0 µg/kg/min-3.3 ± 5.5 mmHg[1]
1.5 µg/kg/min-4.7 ± 5.9 mmHg[1]
Systolic Blood Pressure (SBP)1.0 µg/kg/minSignificant increase (p=0.005)[2]
1.5 µg/kg/minSignificant increase (p<0.001)[2]
Heart Rate (HR)0.5, 1.0, 1.5 µg/kg/minSignificant decrease[2]
Cardiac Index1.5 µg/kg/minTransient increase[1]
SEISMiC Study (Phase 2b) [9][16]
Systolic Blood Pressure (SBP) Area Under the Curve (6h)Combined this compound Group62.0 ± 7 mmHg*hr (vs. 36.4 ± 7 for placebo)[16]
E/e' ratio0.5 µg/kg/min-4.55 (vs. -1.55 for placebo)[9]
1.0 µg/kg/min-3.16 (vs. -1.08 for placebo)[9]
Stroke Volume Index (SVI)0.5 µg/kg/min+2.2 ml/beat/m2[9]
1.0 µg/kg/min+3.18 ml/beat/m2[9]

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)[15]

  • This compound

  • ATP

  • Assay buffer (e.g., containing NaCl, KCl, MgCl2, and a suitable pH buffer like Tris-HCl)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding ATP.

  • Allow the reaction to proceed for a fixed duration.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: SERCA2a-Mediated Ca2+ Uptake Assay

Objective: To measure the effect of this compound on the rate of calcium uptake into sarcoplasmic reticulum vesicles.

Materials:

  • Isolated cardiac sarcoplasmic reticulum (SR) vesicles

  • This compound

  • 45Ca2+ (radioactive tracer)

  • Ca2+/EGTA buffers to control free Ca2+ concentration

  • ATP

  • Filtration apparatus with nitrocellulose filters

Procedure:

  • Prepare a reaction buffer containing the Ca2+/EGTA buffer system, SR vesicles, and varying concentrations of this compound.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

  • Initiate the Ca2+ uptake by adding ATP and 45Ca2+.

  • At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.

  • Wash the filters immediately with a cold wash buffer to remove external 45Ca2+.

  • Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of 45Ca2+ taken up by the SR vesicles.

  • Calculate the rate of Ca2+ uptake for each this compound concentration and compare it to a vehicle control.

Mandatory Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Ca2+ influx Na_in->NaK_ATPase Na_in->NCX Activates Contractility Myocardial Contractility (Inotropy) Ca_in->Contractility Increases SERCA2a SERCA2a Ca_in->SERCA2a Uptake K_out Extracellular K+ K_out->NaK_ATPase Na_out Extracellular Na+ Na_out->NCX Ca_out Extracellular Ca2+ Ca_out->NCX SR_Ca SR Ca2+ SERCA2a->SR_Ca Increases Ca2+ uptake PLB Phospholamban PLB->SERCA2a Inhibits Relaxation Myocardial Relaxation (Lusitropy) SR_Ca->Relaxation Promotes Istaroxime2 This compound Istaroxime2->SERCA2a Stimulates

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_invitro Cell-Free & Cellular Assays start Start: Hypothesis of This compound Effect in_vitro In Vitro Assays start->in_vitro nak_atpase Na+/K+-ATPase Inhibition Assay in_vitro->nak_atpase serca2a SERCA2a Activation Assay (Ca2+ Uptake) in_vitro->serca2a cardiomyocyte Isolated Cardiomyocyte Contraction & Ca2+ Transients in_vitro->cardiomyocyte ex_vivo Ex Vivo Model (e.g., Langendorff Heart) nak_atpase->ex_vivo serca2a->ex_vivo cardiomyocyte->ex_vivo in_vivo In Vivo Model (e.g., Heart Failure Animal Model) ex_vivo->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Tree cluster_inotropy cluster_lusitropy cluster_toxicity start Conflicting this compound Results q1 In which parameter is the conflict observed? start->q1 inotropy inotropy q1->inotropy Inotropy lusitropy lusitropy q1->lusitropy Lusitropy toxicity toxicity q1->toxicity Toxicity inotropy_q1 Is the dose consistent? inotropy->inotropy_q1 lusitropy_q1 Is PLB present and not fully phosphorylated? lusitropy->lusitropy_q1 toxicity_q1 Is the concentration optimized? toxicity->toxicity_q1 inotropy_a1_yes Check experimental model (species, disease state). inotropy_q1->inotropy_a1_yes Yes inotropy_a1_no Ensure precise dosing. inotropy_q1->inotropy_a1_no No lusitropy_a1_yes Verify Ca2+ concentration and measurement technique. lusitropy_q1->lusitropy_a1_yes Yes lusitropy_a1_no Use a suitable model. lusitropy_q1->lusitropy_a1_no No toxicity_a1_yes Monitor for arrhythmias and control infusion rate. toxicity_q1->toxicity_a1_yes Yes toxicity_a1_no Perform dose-response to find lowest effective dose. toxicity_q1->toxicity_a1_no No

Caption: Troubleshooting decision tree for conflicting results.

References

Impact of Istaroxime on renal function in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of istaroxime on renal function in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how might it theoretically impact renal function?

A1: this compound has a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1][2]. The Na+/K+-ATPase is crucial for sodium reabsorption in the renal tubules. Inhibition of this pump could potentially lead to natriuresis (increased sodium excretion) and diuresis (increased urine output). However, the primary cardiac effects of this compound, such as improved cardiac output and blood pressure, can indirectly influence renal perfusion and function[1][3].

Q2: Has this compound been shown to be nephrotoxic in preclinical research models?

A2: Based on available preclinical data from studies in rats, dogs, and hamsters, this compound has not been associated with direct nephrotoxicity[1][4]. Laboratory parameters in clinical trials also did not suggest end-organ damage mediated by this compound, and it was not associated with a worsening of renal function[1].

Q3: What effects on renal function have been observed in clinical trials with this compound?

A3: In clinical trials involving patients with acute heart failure, this compound administration was not associated with a worsening of renal function[1]. In fact, some early research suggests a potential for improved kidney function, possibly secondary to improved cardiac hemodynamics[1]. One study noted numerically smaller increases in creatinine at a dose of 1.0 µg/kg/min compared to 1.5 µg/kg/min and placebo[5].

Q4: Are there any specific renal biomarkers that are recommended for monitoring during this compound experiments in animal models?

A4: Standard renal function markers should be monitored. These include:

  • Serum Creatinine (sCr): A primary indicator of glomerular filtration rate (GFR).

  • Blood Urea Nitrogen (BUN): Another key marker of kidney function.

  • Urine Output: To assess for diuresis or oliguria.

  • Urinalysis: To check for proteinuria, glucosuria, and sediment abnormalities.

  • Histopathology: Of kidney tissue upon study completion to assess for any structural changes.

For more sensitive detection of potential kidney injury, consider advanced biomarkers such as Symmetric Dimethylarginine (SDMA), Cystatin C, or specific urinary markers of kidney injury (e.g., KIM-1, NGAL)[6][7][8].

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Unexpected increase in serum creatinine or BUN 1. Dehydration: Inadequate fluid intake or excessive fluid loss in the animal model. 2. Hemodynamic Instability: Significant drop in blood pressure affecting renal perfusion. 3. Pre-existing Renal Condition: Undiagnosed underlying kidney disease in the animal model. 4. Concomitant Medications: Use of other potentially nephrotoxic agents (e.g., certain diuretics, NSAIDs).1. Ensure adequate hydration of the animals throughout the experiment. Monitor fluid intake and output. 2. Monitor blood pressure closely, especially during and immediately after this compound administration. Adjust dosing if significant hypotension occurs. 3. Screen animals for baseline renal function before initiating the study. 4. Review all administered compounds for potential renal effects and interactions.
Significant alteration in urine output (polyuria or oliguria) 1. This compound's Effect on Na+/K+-ATPase: Inhibition may lead to increased urine output (diuresis). 2. Cardiovascular Effects: Improved cardiac output can increase renal blood flow and urine production. 3. Acute Kidney Injury (AKI): A significant decrease in urine output (oliguria) could be a sign of AKI, though not typically reported with this compound.1. & 2. If polyuria is observed, ensure adequate fluid replacement to prevent dehydration and electrolyte imbalances. Monitor serum electrolytes. 3. If oliguria occurs, immediately assess the animal's hydration and hemodynamic status. Consider discontinuing the drug and providing supportive care. Measure renal biomarkers to assess for AKI.
Inconsistent renal function data between animals 1. Variability in Animal Health: Differences in baseline health, age, or underlying conditions. 2. Inconsistent Dosing or Administration: Errors in drug preparation or delivery. 3. Variability in Sample Collection and Processing: Inconsistent timing of blood/urine collection or sample handling.1. Use age- and weight-matched animals from a reputable supplier. Allow for an adequate acclimatization period. 2. Double-check all dose calculations and ensure consistent administration techniques (e.g., infusion rate). 3. Standardize all sample collection and processing protocols. For example, collect samples at the same time points relative to drug administration.

Data Presentation

Table 1: Summary of Preclinical Research Models Investigating this compound
Animal Model Condition Key Findings Related to Renal Function Citation
RatDiabetic CardiomyopathyThis compound improved cardiac function. Renal function was not reported as a primary endpoint, but no adverse effects were noted.[1]
DogChronic Ischemic Heart FailureThis compound improved hemodynamic parameters without positive chronotropic effects. Renal function was monitored as a safety parameter with no significant adverse findings.[1]
HamsterProgressive Heart FailureChronic administration of this compound improved cardiac function. No adverse renal effects were reported.[1]
Guinea PigVentricular MyocytesUsed for electrophysiological studies; not applicable for in-vivo renal function assessment.[1]
Table 2: Quantitative Data on Renal Function from a Clinical Study (SEISMiC Trial Post-Hoc Analysis)

Note: This data is from a human clinical trial and not a preclinical research model, but it provides insight into the dose-dependent renal safety profile.

Parameter This compound 1.0 µg/kg/min This compound 1.5 µg/kg/min Placebo Citation
Change in Serum CreatinineNumerically smaller increase-Numerically larger increase[5]

Detailed quantitative values were not provided in the cited abstract.

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects of this compound in a Canine Model of Chronic Ischemic Heart Failure

  • Animal Model: Mongrel dogs with induced chronic ischemic heart failure. Left ventricular dysfunction was induced by repeated injections of latex microspheres into the circumflex artery until the ejection fraction reached approximately 35%[8].

  • Drug Administration: this compound (also referred to as PST-2744) was administered intravenously at doses up to 5 µg/kg/min[8].

  • Hemodynamic Monitoring: A Swan-Ganz catheter was placed to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. Aortic and left ventricular pressures were also monitored[8].

  • Renal Function Assessment: While not a primary endpoint, renal function was monitored as part of the safety assessment. This typically includes pre- and post-infusion blood draws for measurement of serum creatinine and BUN.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte / Renal Tubular Cell cluster_nka Na+/K+-ATPase Pump cluster_serca Sarcoplasmic Reticulum This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_in Na+ in NKA->Na_in Increased Intracellular Na+ Na_out Na+ out K_in K+ in K_out K+ out Ca_sr SR Ca2+ SERCA2a->Ca_sr Increased Ca2+ uptake Ca_cyto Cytosolic Ca2+ Ca_cyto->SERCA2a

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog with HF) Baseline Baseline Measurements (sCr, BUN, Urine Output) Animal_Model->Baseline Dosing Administer this compound (Specify Dose and Route) Baseline->Dosing In_life In-life Monitoring (Blood Pressure, Urine Output) Dosing->In_life Histology Kidney Histopathology Dosing->Histology Terminal Endpoint Sample_Collection Timed Sample Collection (Blood, Urine) In_life->Sample_Collection Biomarkers Analyze Renal Biomarkers (sCr, BUN, etc.) Sample_Collection->Biomarkers Biomarkers->Histology Correlate Findings

Caption: General workflow for assessing renal effects.

Troubleshooting_Logic Start Unexpected Change in Renal Biomarker? Check_Vitals Check Animal Vitals (BP, Hydration Status) Start->Check_Vitals Review_Protocol Review Experimental Protocol (Dosing, Concomitant Meds) Start->Review_Protocol Is_Animal_Stable Is Animal Stable? Check_Vitals->Is_Animal_Stable Isolate_Variable Isolate Potential Variable (e.g., Re-evaluate dose) Review_Protocol->Isolate_Variable Supportive_Care Provide Supportive Care Is_Animal_Stable->Supportive_Care No Continue_Monitoring Continue Monitoring Is_Animal_Stable->Continue_Monitoring Yes Consult Consult Literature/ Technical Support Supportive_Care->Consult Continue_Monitoring->Isolate_Variable Isolate_Variable->Consult

Caption: Troubleshooting logic for unexpected renal data.

References

Technical Support Center: Istaroxime and the Avoidance of Arrhythmogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Istaroxime, a novel Na+/K+-ATPase inhibitor with a unique safety profile. This resource focuses on understanding and experimentally addressing its reduced arrhythmogenic potential compared to traditional cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it differ from other Na+/K+-ATPase inhibitors like digoxin?

A1: this compound possesses a dual mechanism of action. Firstly, it inhibits the Na+/K+-ATPase (NKA), which increases intracellular sodium ([Na+]i). This leads to a subsequent increase in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), resulting in a positive inotropic (contractility-enhancing) effect, similar to cardiac glycosides like digoxin.[1][2][3][4] Secondly, and distinctly from older compounds, this compound stimulates the activity of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][5][6] This enhances the reuptake of calcium into the sarcoplasmic reticulum (SR) during diastole, leading to improved myocardial relaxation (a positive lusitropic effect).[1][7][8] This dual action is believed to contribute to its favorable safety profile, particularly the lower risk of arrhythmias.[2][7][8]

Q2: How does SERCA2a activation by this compound contribute to a lower risk of arrhythmia?

A2: The stimulation of SERCA2a by this compound enhances the efficient removal of Ca2+ from the cytosol during diastole.[8] This rapid sequestration of Ca2+ into the SR helps to prevent the cytosolic Ca2+ overload that is a common trigger for delayed afterdepolarizations (DADs) and subsequent arrhythmias associated with traditional Na+/K+-ATPase inhibitors.[8][9] By improving Ca2+ handling and confinement within the SR, this compound mitigates a key pro-arrhythmic mechanism.[8] In essence, while the Na+/K+-ATPase inhibition increases the availability of calcium for contraction, the SERCA2a activation ensures its timely removal, maintaining proper cardiac rhythm.[7][8]

Q3: What is the evidence for this compound's reduced arrhythmogenic potential compared to digoxin?

A3: Preclinical studies have demonstrated a significantly better safety ratio for this compound compared to digoxin. For instance, this compound can increase contractility by up to 60% without inducing after-contractions, whereas digoxin may cause delayed after-contractions at contractility increases of less than 20%.[8] The lethal dose to effective dose (LD/ED80) ratio is reported to be 20 for this compound versus 3 for digoxin, highlighting a wider therapeutic window.[8] Furthermore, clinical trials in patients with acute heart failure have shown that this compound improves cardiac function and blood pressure without a significant increase in the incidence of cardiac arrhythmias.[10][11][12][13][14]

Q4: Does this compound affect the QT interval?

A4: Studies have indicated that this compound may shorten the QT interval.[3] A thorough QT (TQT) study demonstrated this shortening was not associated with ventricular ectopy or fibrillation.[3]

Troubleshooting Guide

Issue 1: Inconsistent inotropic or lusitropic effects in in-vitro cardiac muscle preparations.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific tissue model. In muscle strips from human hearts, concentrations of 0.1-1.0 µmol/L have shown concentration-dependent increases in tension.[15] For SERCA2a activity assays in SR microsomes, concentrations around 100 nmol/L have been effective.[5][15]

  • Possible Cause 2: Degraded Compound.

    • Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Tissue Viability.

    • Troubleshooting Step: Verify the viability and health of your cardiac muscle preparation. Ensure adequate oxygenation and perfusion with appropriate physiological solutions.

Issue 2: Difficulty in replicating the SERCA2a-stimulating effect of this compound.

  • Possible Cause 1: Inappropriate Assay Conditions.

    • Troubleshooting Step: The SERCA2a-stimulating effect of this compound is dependent on the presence of its endogenous inhibitor, phospholamban (PLB).[5][16] Ensure your experimental preparation (e.g., cardiac sarcoplasmic reticulum microsomes) contains intact PLB. The effect is achieved by relieving PLB's inhibitory effect on SERCA2a.[5][16]

  • Possible Cause 2: Incorrect Assay Method.

    • Troubleshooting Step: Utilize a validated SERCA activity assay. Common methods include measuring ATP consumption or Ca2+ uptake into SR vesicles.[17] A detailed protocol for a SERCA ATPase activity assay is provided below.

Issue 3: Observing unexpected pro-arrhythmic signals in cellular electrophysiology studies.

  • Possible Cause 1: Extremely High Concentrations.

    • Troubleshooting Step: While this compound has a wide safety margin, excessively high concentrations may still lead to toxicity. Review your dosing calculations and perform a concentration-response analysis for arrhythmogenic events. Compare your findings with established safer concentrations from the literature.

  • Possible Cause 2: Experimental Model Sensitivity.

    • Troubleshooting Step: Some cellular models or animal species may have different sensitivities to Na+/K+-ATPase inhibition. Characterize the baseline electrophysiological properties of your model. Consider using a comparative control with digoxin to benchmark the relative arrhythmogenic potential. Studies have shown that this compound breaks arrhythmogenic Ca2+ waves into less harmful "mini-waves".[9]

  • Possible Cause 3: Confounding Factors.

    • Troubleshooting Step: Ensure that other experimental conditions (e.g., ion concentrations in the perfusion solution, temperature) are stable and not contributing to arrhythmogenesis. For example, hypokalemia can exacerbate the arrhythmogenic effects of cardiac glycosides.[18]

Data Presentation

Table 1: Comparative Profile of this compound vs. Digoxin

FeatureThis compoundDigoxin (Traditional Cardiac Glycoside)
Primary Mechanism Na+/K+-ATPase Inhibition & SERCA2a StimulationNa+/K+-ATPase Inhibition
Inotropic Effect PositivePositive
Lusitropic Effect Positive (Improves Relaxation)Neutral or Negative (Can impair relaxation)
Arrhythmogenic Potential LowHigh
Safety Ratio (LD/ED80) ~20[8]~3[8]
Effect on QT Interval Shortens[3]Variable; can cause ST depression
Clinical Observation No significant increase in arrhythmias in Phase 2 trials.[10][13][14]Risk of ventricular arrhythmias.

Experimental Protocols

Protocol 1: SERCA ATPase Activity Assay

This protocol is adapted from methods described for assessing SERCA2a activity in cardiac preparations.[19][20]

Objective: To measure the Ca2+-dependent ATPase activity of SERCA2a in sarcoplasmic reticulum (SR) microsomes in the presence and absence of this compound.

Materials:

  • Isolated cardiac SR microsomes

  • Assay Buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/ml pyruvate kinase, 10 U/ml lactate dehydrogenase.

  • ATP solution

  • CaCl2 solution (for creating a range of free Ca2+ concentrations)

  • This compound stock solution

  • 96-well microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing Assay Buffer and SR microsomes (protein concentration typically 20-40 µg/ml).

  • Add this compound or vehicle control to the respective wells. A typical concentration to test is 100 nM.[5][15]

  • Add varying concentrations of CaCl2 to the wells to achieve a range of free [Ca2+] (e.g., from pCa 7.5 to 5.0).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP (final concentration ~1 mM).

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to ATPase activity.

  • Record data every 15-30 seconds for 10-15 minutes.

  • Calculate the rate of ATP hydrolysis. Plot the ATPase activity against the free [Ca2+] concentration and fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)). A successful experiment with this compound should show an increase in Vmax and/or an increase in Ca2+ affinity (lower Kd).[5]

Protocol 2: Assessing Arrhythmogenicity in Isolated Cardiomyocytes

This protocol is based on general methods for studying cellular arrhythmogenesis.[21][22]

Objective: To evaluate the propensity of this compound to induce spontaneous Ca2+ release events (Ca2+ waves), a cellular correlate of arrhythmia, compared to a traditional cardiac glycoside.

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 0.5 MgCl2, 10 HEPES, 5.6 glucose (pH 7.3).

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Confocal microscope with line-scanning capability.

  • Field stimulation electrodes.

  • This compound and Digoxin stock solutions.

Procedure:

  • Load isolated cardiomyocytes with Fluo-4 AM according to the manufacturer's protocol.

  • Place the cells in a perfusion chamber on the stage of a confocal microscope and perfuse with Tyrode's solution at physiological temperature (e.g., 37°C).

  • Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular Ca2+ transients.

  • Acquire baseline recordings of Ca2+ transients using the line-scan mode to visualize both the electrically stimulated transients and any spontaneous events.

  • Stop pacing and record for a period to observe any spontaneous Ca2+ release events (e.g., Ca2+ sparks or waves) under baseline conditions.

  • Perfuse the cells with a solution containing this compound (e.g., 1-10 µM)[9] or a known arrhythmogenic concentration of Digoxin.

  • After a suitable incubation period (e.g., 10-15 minutes), repeat steps 4 and 5.

  • Analyze the line-scan images to quantify the frequency and characteristics of spontaneous Ca2+ waves. A lower arrhythmogenic potential for this compound would be indicated by a significantly lower frequency of spontaneous Ca2+ waves compared to Digoxin at equi-inotropic concentrations.[9]

Visualizations

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) NKA Na+/K+-ATPase NCX Na+/Ca2+ Exchanger Na_effect ↑ Intracellular Na+ Ca_effect ↑ Intracellular Ca+ NCX->Ca_effect Istaroxime_ext This compound Istaroxime_ext->NKA Inhibits Digoxin_ext Digoxin Digoxin_ext->NKA Inhibits Na_effect->NCX Drives Ca2+ influx Contraction ↑ Contraction (Inotropy) Ca_effect->Contraction Relaxation ↑ Relaxation (Lusitropy) SERCA SERCA2a Ca_reuptake ↑ SR Ca2+ Reuptake SERCA->Ca_reuptake PLB Phospholamban (PLB) PLB->SERCA Inhibits Istaroxime_int This compound Istaroxime_int->PLB Relieves Inhibition Ca_reuptake->Relaxation Arrhythmia ↓ Arrhythmia Risk Ca_reuptake->Arrhythmia Experimental_Workflow cluster_aim1 Aim 1: Assess SERCA2a Activity cluster_aim2 Aim 2: Evaluate Arrhythmia Potential prep_sr 1. Isolate SR Microsomes from cardiac tissue assay_setup 2. Setup ATPase Assay (Buffer, Enzymes, Microsomes) prep_sr->assay_setup add_drug 3. Add this compound or Vehicle Control assay_setup->add_drug add_ca 4. Titrate Free [Ca2+] add_drug->add_ca start_reaction 5. Initiate with ATP add_ca->start_reaction measure 6. Measure NADH Absorbance (340nm) start_reaction->measure analyze_serca 7. Calculate Vmax & Kd(Ca2+) measure->analyze_serca end End analyze_serca->end prep_cells 1. Isolate Cardiomyocytes load_dye 2. Load with Fluo-4 AM (Ca2+ Indicator) prep_cells->load_dye baseline 3. Record Baseline Ca2+ Transients (Paced & Unpaced) load_dye->baseline perfuse_drug 4. Perfuse with this compound or Digoxin baseline->perfuse_drug post_drug 5. Record Post-Drug Ca2+ Transients perfuse_drug->post_drug analyze_arrhythmia 6. Quantify Spontaneous Ca2+ Waves post_drug->analyze_arrhythmia analyze_arrhythmia->end start Start Experiment start->prep_sr start->prep_cells

References

Istaroxime in Cardiogenic Shock Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Istaroxime in preclinical cardiogenic shock models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a unique dual mechanism of action. It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart.[3]

Q2: What are the expected hemodynamic effects of this compound in a cardiogenic shock model?

A2: In both preclinical and clinical settings, this compound has been shown to increase systolic blood pressure (SBP) and cardiac index.[4][5] A distinguishing feature from other inotropes is its tendency to decrease or not significantly increase heart rate.[2][6] It has also been observed to reduce pulmonary capillary wedge pressure (PCWP).[3]

Q3: What are the common animal models used to study this compound in the context of cardiac dysfunction?

A3: Preclinical studies have utilized various animal models, including:

  • Canine models of heart failure: These are often created by multiple sequential intracoronary embolizations.[3]

  • Rat models of diabetic cardiomyopathy: Typically induced by streptozotocin (STZ).[3]

  • Canine models with chronic atrioventricular block: Used to assess proarrhythmic potential.[7]

Q4: What is a typical starting infusion rate for this compound in preclinical studies?

A4: Based on preclinical studies in canine models, an infusion rate of around 3 μg/kg/min has been used to elicit significant inotropic and lusitropic effects.[7] However, dose-ranging studies are always recommended for specific experimental models.

Q5: What are the known potential side effects of this compound observed in preclinical and clinical studies?

A5: The most commonly reported adverse events are gastrointestinal symptoms (nausea and vomiting) and pain at the infusion site.[3][8] In preclinical studies, at higher doses, there is a potential for proarrhythmic effects, although this compound is generally considered to have a lower arrhythmogenic profile compared to other inotropes.[6][7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No significant change in systolic blood pressure or cardiac output. - Inadequate Dose: The infusion rate may be too low for the specific animal model or severity of cardiogenic shock.- Drug Stability: Improper storage or dilution of this compound.- Model Variability: The specific cardiogenic shock model may be resistant to the mechanism of this compound.- Titrate the Dose: Gradually increase the infusion rate. In clinical trials, doses have ranged from 0.5 to 1.5 µg/kg/min.[9] A similar range can be explored in preclinical models.- Verify Drug Preparation: Ensure this compound is prepared according to the manufacturer's instructions.- Re-evaluate the Model: Confirm the pathophysiology of the cardiogenic shock model and its suitability for testing a SERCA2a activator and Na+/K+-ATPase inhibitor.
Significant bradycardia or hypotension. - Excessive Dose: The infusion rate may be too high.- Interaction with Anesthetics: Some anesthetics can have cardiodepressant effects that may be exacerbated by this compound.- Reduce Infusion Rate: Immediately decrease the infusion rate or temporarily halt the infusion.- Review Anesthetic Protocol: Use anesthetics with minimal cardiovascular effects and ensure adequate fluid support.
Arrhythmias (e.g., ventricular ectopy). - High Dose: Proarrhythmic effects are more likely at higher concentrations.- Electrolyte Imbalance: Hypokalemia or hyperkalemia can increase the risk of arrhythmias.- Decrease Infusion Rate: Lower the dose to a therapeutically effective but non-arrhythmogenic level.- Monitor Electrolytes: Ensure serum potassium levels are within the normal range before and during the experiment.
Infusion site reaction (inflammation, pain). - High Concentration of this compound: The drug formulation may be irritating to the vessel.- Catheter Placement: Improper placement or movement of the intravenous catheter.- Dilute the Drug: Use a larger volume of a suitable vehicle for infusion.- Ensure Proper Catheterization: Use a central line for prolonged infusions if possible and ensure the catheter is securely placed.

Data Presentation

Table 1: Summary of this compound Dosing and Hemodynamic Effects in Preclinical and Clinical Studies

Study TypeAnimal Model/Patient PopulationDosing RegimenKey Hemodynamic/Echocardiographic FindingsReference(s)
PreclinicalCanine with Chronic Atrioventricular Block3 µg/kg/min IV infusionIncreased LV contractility (dP/dt+) and relaxation (dP/dt-).[7]
PreclinicalCanine Model of Heart FailureDose-dependentReductions in left ventricular end-diastolic and end-systolic volumes; increased left ventricular ejection fraction.[8]
Clinical Trial (HORIZON-HF)Patients with Acute Heart Failure0.5, 1.0, and 1.5 µg/kg/min IV infusion for 6 hoursDecreased PCWP; increased SBP; decreased heart rate. Cardiac index increased significantly only with 1.5 µg/kg/min.[3][10]
Clinical Trial (SEISMiC)Patients with Pre-Cardiogenic Shock1.0 or 1.5 µg/kg/min IV infusion for 24 hoursIncreased SBP and cardiac index; decreased left ventricular end-systolic volume and left atrial area.[4][11]
Meta-Analysis of Clinical TrialsPatients with Acute Heart FailureVarious IV infusion protocolsIncreased LVEF, stroke volume index, and cardiac index; decreased E/A ratio and pulmonary artery systolic pressure; increased SBP and decreased heart rate.[5]

Experimental Protocols

General Protocol for this compound Titration in a Rodent Model of Cardiogenic Shock

This protocol provides a general framework. Specific parameters should be optimized for the particular experimental setup.

  • Animal Model Induction:

    • Induce cardiogenic shock using a validated method (e.g., coronary artery ligation, high-dose dobutamine stress followed by withdrawal).

    • Continuously monitor ECG, invasive blood pressure, and other relevant hemodynamic parameters.

    • Confirm the development of cardiogenic shock based on predefined criteria (e.g., sustained hypotension, reduced cardiac output).

  • This compound Preparation:

    • Reconstitute this compound lyophylized powder with an appropriate vehicle (e.g., sterile water for injection, saline) to the desired stock concentration.

    • Further dilute the stock solution to the final infusion concentration.

  • Titration and Administration:

    • Initiate a continuous intravenous infusion of this compound at a low dose (e.g., 0.5 µg/kg/min).

    • After a stabilization period (e.g., 15-30 minutes), assess the hemodynamic response.

    • If the desired therapeutic effect is not achieved and no adverse events are observed, incrementally increase the infusion rate (e.g., in steps of 0.25-0.5 µg/kg/min) every 15-30 minutes.

    • Continuously monitor for both therapeutic efficacy (e.g., increase in SBP) and adverse effects (e.g., arrhythmias, excessive bradycardia).

    • The maximum recommended dose in clinical trials for pre-cardiogenic shock is 1.5 µg/kg/min.[9]

  • Data Collection and Analysis:

    • Record all hemodynamic parameters at baseline, during titration, and at the final maintenance dose.

    • Collect blood samples for biomarker analysis (e.g., troponin, lactate) as required.

    • Perform echocardiography at baseline and at the end of the experiment to assess cardiac function.

Mandatory Visualizations

Istaroxime_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates PLB Phospholamban (PLB) This compound->PLB Relieves Inhibition Na_in Increased Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_cytosol Cytosolic Ca2+ NCX->Ca_cytosol Decreased Ca2+ Efflux Ca_SR SR Ca2+ SERCA2a->Ca_SR Increased Ca2+ Uptake PLB->SERCA2a Inhibits Contractility Increased Contractility (Inotropy) Ca_cytosol->Contractility Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation Na_in->NCX Reduces Na+ Gradient

Caption: this compound's dual mechanism of action in the cardiomyocyte.

Experimental_Workflow A Induce Cardiogenic Shock in Animal Model B Establish Baseline Hemodynamic Monitoring A->B C Prepare this compound Infusion B->C D Start Low-Dose This compound Infusion (e.g., 0.5 µg/kg/min) C->D E Assess Hemodynamic Response (15-30 min) D->E F Therapeutic Target Met? E->F I Adverse Events? E->I G Increase Infusion Rate (e.g., +0.25-0.5 µg/kg/min) F->G No H Maintain Effective Dose and Continue Monitoring F->H Yes G->E K End of Experiment and Data Analysis H->K I->F No J Reduce Infusion Rate or Stop Infusion I->J Yes J->H

Caption: A general experimental workflow for this compound titration.

Troubleshooting_Logic Start Start this compound Infusion Observe Observe Hemodynamic Response Start->Observe NoResponse Inadequate or No Response Observe->NoResponse AdverseEvent Adverse Event Observed (e.g., Arrhythmia, Hypotension) Observe->AdverseEvent NoResponse->AdverseEvent No CheckDose Is Dose Sufficient? NoResponse->CheckDose Yes DoseTooHigh Is Dose Too High? AdverseEvent->DoseTooHigh Yes CheckElectrolytes Are Electrolytes Balanced? AdverseEvent->CheckElectrolytes No CheckDrug Is Drug Preparation Correct? CheckDose->CheckDrug Yes IncreaseDose Increase Infusion Rate CheckDose->IncreaseDose No CheckModel Is the Model Appropriate? CheckDrug->CheckModel Yes RemakeDrug Remake Drug Solution CheckDrug->RemakeDrug No RevalModel Re-evaluate Animal Model CheckModel->RevalModel No IncreaseDose->Observe RemakeDrug->Start DoseTooHigh->CheckElectrolytes No ReduceDose Reduce or Stop Infusion DoseTooHigh->ReduceDose Yes CorrectElectrolytes Correct Electrolyte Imbalance CheckElectrolytes->CorrectElectrolytes No ReduceDose->Observe CorrectElectrolytes->Observe

Caption: A logical diagram for troubleshooting common experimental issues.

References

Technical Support Center: Istaroxime Administration in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Istaroxime in preclinical chronic heart failure models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the long-term administration of this compound in chronic heart failure models?

The primary challenge for long-term administration of this compound is its short plasma half-life of approximately one hour, due to extensive hepatic metabolism.[1] This necessitates continuous intravenous infusion to maintain therapeutic plasma concentrations, which can be technically challenging in long-term animal studies. Additionally, adverse effects observed in acute clinical studies, such as gastrointestinal distress (nausea and vomiting) and injection site pain, may pose significant hurdles in a chronic setting.[2][3]

Q2: Are there any known metabolites of this compound that are more suitable for chronic administration?

Yes, the main metabolite of this compound is PST3093.[4][5] This metabolite has a longer half-life than the parent drug and, importantly, it selectively stimulates SERCA2a without inhibiting the Na+/K+-ATPase.[4][6][7] This selective action makes PST3093 a more promising candidate for chronic heart failure therapy, and a novel derivative, designated as "compound 8," is under development for oral administration.[8]

Q3: What are the potential long-term consequences of Na+/K+-ATPase inhibition with this compound in a chronic heart failure setting?

While moderate inhibition of the Na+/K+-ATPase can produce beneficial inotropic effects, marked and prolonged inhibition can lead to cardiotoxicity.[9][10] High doses of agents that significantly inhibit this enzyme may cause intracellular calcium overload, leading to cardiac arrhythmias and a decline in cardiac function.[10] Long-term activation of Na+/K+-ATPase signaling has also been linked to the promotion of cardiac fibrosis and dysfunction.[11]

Q4: Have there been any preclinical studies of this compound in chronic heart failure models?

Yes, preclinical studies have been conducted. This compound was compared to dobutamine in a model of chronic ischemic heart failure and was also tested in a hamster model of progressive heart failure.[2] In a canine model of chronic heart failure, this compound administration resulted in dose-dependent reductions in left ventricular end-diastolic and end-systolic volumes and a significant increase in left ventricular ejection fraction without increasing myocardial oxygen consumption.[3]

Troubleshooting Guides

Issue 1: Difficulty in Maintaining Stable Plasma Concentrations of this compound
  • Problem: Due to its short half-life, maintaining consistent therapeutic levels of this compound during long-term studies is challenging.

  • Troubleshooting Steps:

    • Continuous Intravenous Infusion: Utilize a surgically implanted catheter connected to an infusion pump for continuous, controlled delivery.

    • Pharmacokinetic Modeling: Conduct preliminary pharmacokinetic studies in your specific animal model to determine the optimal infusion rate to achieve and maintain the desired plasma concentration.

    • Consider the Metabolite: For chronic studies, consider investigating the long-acting metabolite PST3093 or its derivatives, which may be more suitable for intermittent dosing or oral administration.[4][7]

Issue 2: Observation of Gastrointestinal Distress in Animal Models
  • Problem: Animals may exhibit signs of gastrointestinal distress, such as reduced food intake or weight loss, which have been reported as side effects in clinical trials.[2][3]

  • Troubleshooting Steps:

    • Dose Adjustment: If gastrointestinal side effects are observed, consider a dose-reduction study to determine the minimum effective dose with an acceptable side-effect profile.

    • Supportive Care: Ensure adequate hydration and nutritional support for the animals throughout the study period.

    • Liposomal Formulation: The development of a liposomal formulation of this compound has been explored to mitigate side effects.[3] While not commercially available for preclinical research, this highlights a potential strategy for future formulations.

Issue 3: Injection Site Reactions with Continuous Infusion
  • Problem: Inflammation, pain, or infection at the catheter insertion site can occur during long-term intravenous administration.

  • Troubleshooting Steps:

    • Aseptic Surgical Technique: Ensure strict aseptic technique during catheter implantation to minimize the risk of infection.

    • Catheter Care: Regularly inspect and clean the catheter exit site according to established protocols.

    • Vehicle and Formulation: Ensure the vehicle used for this compound infusion is sterile and non-irritating. The pH and osmolarity of the infusate should be within a physiologically acceptable range.

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in Acute Heart Failure Clinical Trials

ParameterDosageChange from Baselinep-valueCitation(s)
Systolic Blood Pressure (SBP) 1.0 µg/kg/minIncreased by 6-8 mmHg<0.05[9]
1.0-1.5 µg/kg/minAdjusted AUC change of 53.1 mmHg x hour vs 30.9 for placebo at 6h0.017[12]
Pulmonary Capillary Wedge Pressure (PCWP) 0.5, 1.0, 1.5 µg/kg/minDecreased by 3.2, 3.3, and 4.7 mmHg respectively<0.05[9]
Cardiac Index 0.5, 1.0, 1.5 µg/kg/minSignificant improvement<0.05[9]
Mean difference of 0.22 L/min/m² vs placebo0.001[8]
Heart Rate 0.5, 1.0, 1.5 µg/kg/minSignificant decrease<0.05[9]
E/e' ratio 0.5 µg/kg/min-4.55 ± 4.75 vs -1.55 ± 4.11 for placebo0.029[11]
1.0 µg/kg/min-3.16 ± 2.59 vs -1.08 ± 2.72 for placebo0.009[11]

Table 2: Adverse Events Associated with this compound in Clinical Trials

Adverse EventFrequencyNotesCitation(s)
Gastrointestinal Events (Nausea, Vomiting) Nausea: 28%, Vomiting: 14%Dose-related[2]
Injection Site Pain 14%Occurred at higher doses[2]
Cardiovascular Events (Arrhythmias) Not significantly different from placeboLower arrhythmogenic risk compared to other inotropes[2][3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Chronic Ischemic Heart Failure Model (Canine)

  • Model Induction: Chronic ischemic heart failure can be induced in canines through surgical ligation of the left anterior descending coronary artery.

  • Drug Administration: Following a recovery period and confirmation of heart failure, animals are administered a continuous intravenous infusion of this compound or placebo.

  • Dosage: Dose-ranging studies are recommended, with doses similar to those used in clinical trials (e.g., 0.5-1.5 µg/kg/min), adjusted based on tolerability and hemodynamic response.

  • Monitoring:

    • Hemodynamics: Continuous monitoring of blood pressure, heart rate, and cardiac output via telemetry or indwelling catheters.

    • Echocardiography: Serial echocardiograms to assess left ventricular ejection fraction, end-systolic and end-diastolic volumes.

    • Biomarkers: Periodic blood sampling to measure cardiac biomarkers (e.g., troponins, natriuretic peptides) and assess renal and hepatic function.

    • Clinical Observations: Daily monitoring for signs of adverse effects, including changes in appetite, activity level, and injection site integrity.

Protocol 2: Assessment of PST3093 in a Diabetic Cardiomyopathy Model (Rat)

  • Model Induction: Diabetic cardiomyopathy can be induced in rats via a single intraperitoneal injection of streptozotocin (STZ).

  • Drug Administration: PST3093 can be administered via intravenous infusion for acute studies or potentially via oral gavage for chronic studies, depending on the formulation.

  • Dosage: The effective dose of PST3093 would need to be determined through dose-finding studies in the specific model.

  • Monitoring:

    • Echocardiography: Assess systolic and diastolic function, including parameters like ejection fraction, fractional shortening, and mitral inflow patterns.

    • Isolated Myocyte Studies: At the end of the study, cardiomyocytes can be isolated to study calcium dynamics and contractility in response to PST3093.

    • Histopathology: Histological analysis of the heart tissue to assess for fibrosis and cellular changes.

Visualizations

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_ion Intracellular Na+ NaK_ATPase->Na_ion Increases NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Intracellular Ca2+ NCX->Ca_ion Increases Na_ion->NCX Reduces Ca2+ Efflux Contraction Increased Contractility (Inotropy) Ca_ion->Contraction Ca_ion->SERCA2a SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ Uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Relaxation Improved Relaxation (Lusitropy) SR_Ca->Relaxation

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_model Chronic Heart Failure Model Development cluster_treatment Long-Term this compound Administration cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Induction Induce Chronic Heart Failure (e.g., coronary ligation, STZ) Confirmation Confirm Heart Failure Phenotype (Echocardiography, Biomarkers) Induction->Confirmation Randomization Randomize Animals (this compound vs. Placebo) Confirmation->Randomization Administration Continuous IV Infusion (Implanted Pump) Randomization->Administration Hemodynamics Hemodynamic Monitoring (Telemetry/Catheters) Administration->Hemodynamics Echo Serial Echocardiography Administration->Echo Blood Blood Sampling (PK/PD, Biomarkers) Administration->Blood Clinical Clinical Observation Administration->Clinical Terminal_Echo Final Echocardiography Myocyte_Isolation Isolated Myocyte Function Terminal_Echo->Myocyte_Isolation Histology Histopathology Myocyte_Isolation->Histology Biochem Biochemical Assays Histology->Biochem

Caption: Preclinical experimental workflow for this compound.

References

Adjusting for Istaroxime's effect on systolic blood pressure in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime. The focus is on addressing the challenges presented by this compound's known effect on increasing systolic blood pressure (SBP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cardiac myocyte cell membrane and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium, enhancing contractility (inotropy), and improves calcium reuptake into the sarcoplasmic reticulum, which enhances relaxation (lusitropy).[1][2]

Q2: How does this compound affect systolic blood pressure?

A2: A characteristic effect of this compound is an increase in systolic blood pressure (SBP).[1][2] This is in contrast to some other inotropic agents that can cause vasodilation and potentially lower blood pressure.[2] Clinical trials have consistently demonstrated a dose-dependent increase in SBP with this compound administration.[1][2]

Q3: Why is it important to adjust for the effect of this compound on systolic blood pressure in experiments?

A3: The increase in SBP induced by this compound can act as a confounding variable in experiments. Changes in blood pressure can independently affect various cardiovascular parameters, making it difficult to isolate the direct cellular or organ-level effects of this compound from the systemic hemodynamic consequences. Adjusting for SBP is crucial for accurately interpreting experimental results and understanding the specific contribution of this compound's mechanism of action.

Q4: What are the primary experimental approaches to account for this compound's effect on SBP?

A4: There are two main strategies:

  • Experimental Control: Utilizing an ex vivo isolated heart preparation (e.g., Langendorff apparatus) allows for the study of this compound's direct cardiac effects in an environment where perfusion pressure (the equivalent of blood pressure) is controlled by the researcher.[3][4]

  • Statistical Adjustment: In in vivo studies, statistical methods can be employed to adjust for the influence of SBP on other measured parameters. This typically involves including SBP as a covariate in the statistical model.

Troubleshooting Guides

Guide 1: Experimental Control using an Isolated Heart Preparation

This guide outlines the use of a Langendorff-perfused isolated heart model to study the direct cardiac effects of this compound, independent of its systemic effects on blood pressure.

Issue: Inability to distinguish between this compound's direct cardiac effects and the secondary effects of increased systolic blood pressure in in vivo models.

Solution: Employ an ex vivo isolated heart preparation where perfusion pressure is maintained at a constant level.

Detailed Experimental Protocol (General)

  • Heart Isolation: Anesthetize the experimental animal (e.g., rat, rabbit) and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion of the coronary arteries with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The perfusion pressure is set and maintained at a constant level (e.g., 80 mmHg) throughout the experiment.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady contractile rhythm is established.

  • Data Acquisition: Record baseline cardiac function parameters. This can include:

    • Left Ventricular Developed Pressure (LVDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • +dP/dt and -dP/dt (indices of contractility and relaxation)

  • This compound Administration: Introduce this compound into the perfusate at the desired concentrations.

  • Data Analysis: Compare the cardiac function parameters before and after this compound administration. Since perfusion pressure is constant, any observed changes can be attributed to the direct effects of this compound on the heart muscle.

Guide 2: Statistical Adjustment in In Vivo Experiments

This guide provides a strategy for statistically adjusting for the effect of this compound on SBP in in vivo studies.

Issue: The increase in SBP in in vivo experiments with this compound is confounding the interpretation of its effects on other physiological parameters.

Solution: Use statistical techniques to model and account for the influence of SBP.

Methodology for Data Analysis

  • Continuous SBP Monitoring: During the in vivo experiment, continuously monitor and record SBP.

  • Data Collection: Collect data on other parameters of interest (e.g., cardiac output, heart rate, specific biomarkers).

  • Statistical Modeling: When analyzing the data, use a statistical model that includes SBP as a covariate. A common approach is Analysis of Covariance (ANCOVA) or a multiple regression model.

    • Model Example: Dependent_Variable ~ Treatment_Group + Systolic_Blood_Pressure

    • In this model, the Dependent_Variable is the parameter you are interested in (e.g., cardiac output). Treatment_Group would be your different experimental groups (e.g., control vs. This compound). Systolic_Blood_Pressure is included as a continuous variable.

  • Interpretation: The statistical output will provide an estimate of the effect of the Treatment_Group on the Dependent_Variable while holding Systolic_Blood_Pressure constant. This allows you to determine if this compound has a significant effect on your parameter of interest, independent of the changes in SBP.

Data Presentation

Table 1: Summary of this compound's Effect on Systolic Blood Pressure in a Clinical Trial

StudyDosageDuration of InfusionChange in Systolic Blood Pressure (Compared to Placebo)
SEISMiC Trial1.0 - 1.5 µg/kg/min24 hoursSignificant increase[1]

Note: This table is a simplified representation. For detailed quantitative data, refer to the specific clinical trial publications.

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum Na+/K+ ATPase Na+/K+ ATPase Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+ ATPase->Increased Intracellular Na+ This compound This compound This compound->Na+/K+ ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Increased Ca2+ uptake into SR Increased Ca2+ uptake into SR SERCA2a->Increased Ca2+ uptake into SR Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Na+->Increased Intracellular Ca2+ via NCX Increased Contractility (Inotropy) Increased Contractility (Inotropy) Increased Intracellular Ca2+->Increased Contractility (Inotropy) Improved Relaxation (Lusitropy) Improved Relaxation (Lusitropy) Increased Ca2+ uptake into SR->Improved Relaxation (Lusitropy)

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental_Workflows cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo (Isolated Heart) Experiment A Administer this compound to animal model B Continuously monitor SBP and other parameters A->B C Data Analysis with SBP as a covariate B->C D Isolate non-hemodynamic effects statistically C->D E Isolate heart and mount on Langendorff apparatus F Perfuse with this compound at constant pressure E->F G Measure cardiac function parameters F->G H Direct cardiac effects are observed G->H

Caption: Experimental workflows for studying this compound's effects.

Logical_Relationship Istaroxime_Effect Observed Effect of this compound Direct_Cardiac_Effect Direct Cardiac Effect (Inotropy/Lusitropy) Istaroxime_Effect->Direct_Cardiac_Effect SBP_Increase Increase in Systolic Blood Pressure Istaroxime_Effect->SBP_Increase Secondary_Hemodynamic_Effect Secondary Hemodynamic Effect SBP_Increase->Secondary_Hemodynamic_Effect

Caption: Logical relationship of this compound's observed effects.

References

Validation & Comparative

A Comparative Guide: Istaroxime vs. Dobutamine in Acute Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between novel and established therapies for acute heart failure is paramount. This guide provides an objective comparison of Istaroxime, a novel luso-inotropic agent, and Dobutamine, a conventional beta-1 adrenergic agonist, based on available experimental data from animal models.

Mechanism of Action: A Tale of Two Pathways

This compound and Dobutamine exert their effects on cardiac myocytes through distinct signaling pathways, leading to differences in their overall hemodynamic profiles.

This compound boasts a dual mechanism of action.[1] It inhibits the Na+/K+-ATPase pump on the sarcolemma and stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect).[1] Concurrently, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).[1][3]

Dobutamine primarily acts as a selective agonist of beta-1 adrenergic receptors in the heart. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various proteins, including L-type calcium channels and phospholamban. This cascade results in increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, leading to a potent increase in myocardial contractility and heart rate.

Signaling_Pathways cluster_this compound This compound Signaling Pathway cluster_Dobutamine Dobutamine Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Inhibition) This compound->NaK_ATPase SERCA2a SERCA2a (Stimulation) This compound->SERCA2a Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Ca_in_Ista ↑ Intracellular Ca2+ NCX->Ca_in_Ista Contraction_Ista ↑ Contractility (Inotropy) Ca_in_Ista->Contraction_Ista SR_Ca_uptake ↑ SR Ca2+ Uptake SERCA2a->SR_Ca_uptake Relaxation ↑ Relaxation (Lusitropy) SR_Ca_uptake->Relaxation Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA L_type_Ca L-type Ca2+ Channels PKA->L_type_Ca Phospholamban Phospholamban PKA->Phospholamban Heart_Rate ↑ Heart Rate PKA->Heart_Rate Ca_in_Dobu ↑ Intracellular Ca2+ L_type_Ca->Ca_in_Dobu Contraction_Dobu ↑ Contractility (Inotropy) Ca_in_Dobu->Contraction_Dobu

Figure 1: Signaling pathways of this compound and Dobutamine in cardiomyocytes.

Performance Comparison in Acute Heart Failure Models

The following tables summarize the quantitative data from preclinical and clinical studies comparing the effects of this compound and Dobutamine. It is important to note that direct head-to-head comparisons in a single, standardized acute heart failure animal model are limited. The data presented here is compiled from various studies, and experimental conditions may differ.

Table 1: Hemodynamic Effects in Canine Models of Heart Failure

ParameterThis compoundDobutamineAnimal ModelSource
Cardiac Contractility
LV dP/dt+↑ 61% (3 µg/kg/min)Not directly comparedChronic Atrioventricular Block Dogs[4]
LV Ejection Fraction↑ from 26% to 30% (dose-dependent)↑ from 26% to 30% (4 µg/kg/min)Chronic Heart Failure (Microembolization)[5][6]
Lusitropy (Relaxation)
LV dP/dt-↑ 49% (3 µg/kg/min)Not directly comparedChronic Atrioventricular Block Dogs[4]
Heart Rate No significant change or ↓Chronic Heart Failure[1][7]
Blood Pressure
Systolic Blood PressureVariable (may decrease due to vasodilation)Chronic Heart Failure[1][5]
Systemic Vascular Resistance No significant change↓ from 3620 to 2470 dynes·sec·cm⁻⁵Chronic Heart Failure (Microembolization)[6]
Cardiac Output/Index ↑ Cardiac Index by 0.22 L/min/m²↑ Cardiac Output from 2.4 to 4.0 L/minChronic Heart Failure / Patients with AHF[5][6]

Table 2: Adverse Effects and Other Considerations

ParameterThis compoundDobutamineAnimal Model/SettingSource
Arrhythmogenic Potential Low; single ectopic beats in 2/7 CAVB dogsCan induce arrhythmias, especially at higher dosesChronic Atrioventricular Block Dogs[4]
Myocardial Oxygen Consumption No significant increaseChronic Heart Failure / Dilated Cardiomyopathy[5]
Gastrointestinal Effects Dose-related nausea and vomitingCan cause nausea and vomitingClinical studies in humans[2]
Injection Site Reactions Pain at the injection site reportedLess commonClinical studies in humans[2]

Experimental Protocols

A representative experimental workflow for comparing this compound and Dobutamine in a canine model of acute heart failure is outlined below. This protocol is a synthesis of methodologies described in the cited literature.

Experimental_Workflow cluster_protocol Comparative Experimental Workflow start Start animal_model Canine Model Selection (e.g., Beagle dogs) start->animal_model instrumentation Surgical Instrumentation - Hemodynamic monitoring catheters - Echocardiography probes animal_model->instrumentation hf_induction Acute Heart Failure Induction (e.g., Coronary artery ligation or intracoronary microembolization) instrumentation->hf_induction baseline Baseline Hemodynamic and Echocardiographic Measurements hf_induction->baseline randomization Randomization baseline->randomization istaroxime_group This compound Infusion (e.g., 0.5-1.5 µg/kg/min) randomization->istaroxime_group Group 1 dobutamine_group Dobutamine Infusion (e.g., 2.5-10 µg/kg/min) randomization->dobutamine_group Group 2 placebo_group Placebo Infusion (Saline) randomization->placebo_group Group 3 monitoring Continuous Hemodynamic Monitoring (LV dP/dt, BP, HR, CO) istaroxime_group->monitoring dobutamine_group->monitoring placebo_group->monitoring echo_measurements Serial Echocardiographic Measurements (LVEF, Volumes) monitoring->echo_measurements data_analysis Data Analysis and Comparison echo_measurements->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for in-vivo drug comparison.

Detailed Methodologies

1. Animal Model and Preparation:

  • Species: Adult mongrel or Beagle dogs are commonly used.[8][9]

  • Anesthesia and Instrumentation: Animals are typically anesthetized, intubated, and ventilated.[8] Catheters are placed for continuous monitoring of arterial blood pressure, left ventricular pressure (for dP/dt measurement), and cardiac output. Echocardiographic probes are positioned for cardiac imaging.[6]

2. Induction of Acute Heart Failure:

  • Coronary Artery Ligation: A common method involves a thoracotomy followed by the ligation of a major coronary artery, such as the left anterior descending artery, to induce myocardial infarction and subsequent acute heart failure.[8]

  • Intracoronary Microembolization: Another technique involves the injection of microspheres into the coronary arteries to create diffuse myocardial damage and induce heart failure.[6] This can be performed sequentially to create a more chronic model, but an acute state can be induced with a larger initial embolization.

3. Drug Administration:

  • This compound: Administered as a continuous intravenous infusion, with doses typically ranging from 0.5 to 1.5 µg/kg/min in clinical studies and up to 3 µg/kg/min in canine models.[4][10]

  • Dobutamine: Also administered as a continuous intravenous infusion. Doses in canine models typically range from 2.5 to 10 µg/kg/min, with higher doses used in some studies.[11][12]

4. Data Collection and Analysis:

  • Hemodynamic parameters (left ventricular systolic and end-diastolic pressures, dP/dtmax, dP/dtmin, heart rate, arterial blood pressure, cardiac output) are continuously recorded.

  • Echocardiographic measurements (left ventricular ejection fraction, end-systolic and end-diastolic volumes) are taken at baseline and at specified intervals during and after drug infusion.

  • Blood samples can be collected to measure biomarkers of cardiac injury and neurohormonal activation.

  • Statistical analysis is performed to compare the effects of this compound, Dobutamine, and placebo on the measured parameters.

Conclusion

This compound and Dobutamine represent two distinct approaches to inotropic support in acute heart failure. This compound's unique dual mechanism of action offers the potential for both inotropic and lusitropic support without a significant increase in heart rate or myocardial oxygen demand, and it may increase systolic blood pressure.[2][5] In contrast, Dobutamine is a potent inotrope that often increases heart rate and myocardial oxygen consumption and may cause vasodilation. The choice between these agents in a clinical or research setting will depend on the specific hemodynamic profile of the patient or animal model and the desired therapeutic outcome. Further head-to-head comparative studies in standardized acute heart failure models are warranted to fully elucidate the relative benefits and risks of these two agents.

References

A Comparative Analysis of Istaroxime and Digoxin on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Istaroxime and Digoxin, two inotropic agents used in the management of heart failure. The analysis focuses on their respective mechanisms of action, effects on cardiac contractility, and safety profiles, supported by available experimental and clinical data.

At a Glance: this compound vs. Digoxin

FeatureThis compoundDigoxin
Primary Mechanism Dual: Na+/K+ ATPase inhibitor and SERCA2a activator[1][2]Na+/K+ ATPase inhibitor[3][4]
Effect on Contractility Positive inotrope (increases contractility)[1][5]Positive inotrope (increases contractility)[3][4]
Effect on Relaxation (Lusitropy) Positive lusitrope (enhances relaxation)[1][2]Neutral or potentially negative at toxic levels
Key Differentiator SERCA2a activation, leading to improved diastolic function[1][5]Primarily affects systolic function[3]
Clinical Use Investigational for acute heart failure and cardiogenic shock[1][4]Approved for mild to moderate heart failure and atrial fibrillation[3][4]

Mechanism of Action: A Tale of Two Pathways

Both this compound and Digoxin exert their inotropic effects by inhibiting the Na+/K+ ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, ultimately enhancing the force of cardiac muscle contraction.[3][6] However, this compound possesses a unique, additional mechanism of action that sets it apart.

This compound's Dual Action:

Beyond Na+/K+ ATPase inhibition, this compound directly stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] SERCA2a is responsible for re-uptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole. By activating SERCA2a, this compound enhances this re-uptake, leading to improved myocardial relaxation (a positive lusitropic effect) and increased calcium stores for subsequent contractions.[1][5]

Digoxin's Singular Focus:

Digoxin's primary mechanism is the inhibition of the Na+/K+ ATPase pump.[3][4][6] This leads to the cascade of events described above, resulting in increased intracellular calcium and enhanced contractility. However, it does not directly affect SERCA2a activity.

Signaling Pathway Diagrams

Istaroxime_Mechanism cluster_CellMembrane Cardiomyocyte Membrane cluster_SR Sarcoplasmic Reticulum This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Activates Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Leads to SR_Ca Ca2+ Stores SERCA2a->SR_Ca ↑ Ca2+ re-uptake Relaxation ↑ Cardiac Relaxation SR_Ca->Relaxation Intra_Na->NCX Activates Contractility ↑ Cardiac Contractility Intra_Ca->Contractility

Caption: this compound's dual mechanism of action.

Digoxin_Mechanism cluster_CellMembrane Cardiomyocyte Membrane Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Leads to Intra_Na->NCX Activates Contractility ↑ Cardiac Contractility Intra_Ca->Contractility Experimental_Workflow cluster_InVitro In Vitro Studies cluster_ExVivo Ex Vivo Studies cluster_InVivo In Vivo Studies A1 Isolate Cardiomyocytes A2 Measure Baseline Contractility & Ca2+ Transients A1->A2 A3 Administer this compound or Digoxin A2->A3 A4 Measure Post-Drug Contractility & Ca2+ Transients A3->A4 Analysis Comparative Data Analysis A4->Analysis B1 Langendorff Heart Preparation B2 Measure Baseline LVDP & dP/dt B1->B2 B3 Administer this compound or Digoxin B2->B3 B4 Measure Post-Drug LVDP & dP/dt B3->B4 B4->Analysis C1 Instrument Animal Model C2 Measure Baseline Hemodynamics C1->C2 C3 Administer this compound or Digoxin C2->C3 C4 Measure Post-Drug Hemodynamics C3->C4 C4->Analysis Start Start Start->A1 Start->B1 Start->C1 End End Analysis->End

References

Reproducibility of Istaroxime's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Istaroxime, a novel intravenous agent for acute heart failure, has demonstrated a unique dual mechanism of action in multiple studies. This guide provides a comprehensive comparison of its effects across various research findings, with a focus on the reproducibility of its pharmacological actions. The information is intended for researchers, scientists, and drug development professionals.

This compound consistently exhibits a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1][2][3][4]. This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle. While the majority of in-depth preclinical and mechanistic studies have been conducted by research groups associated with the development of the drug, the physiological and clinical effects have been consistently observed across multicenter clinical trials, suggesting a reproducible pharmacological profile in humans[5][6][7].

I. Comparative Analysis of this compound's Effects

The following tables summarize the quantitative data on this compound's effects on its primary molecular targets and its downstream hemodynamic consequences as reported in various studies.

Table 1: Preclinical Effects of this compound on Na+/K+-ATPase and SERCA2a Activity
ParameterSpecies/ModelThis compound ConcentrationObserved EffectResearch Group/StudyCitation
Na+/K+-ATPase Inhibition Guinea Pig MyocytesEqui-inotropic to DigoxinInhibition of transient inward current (-43%)Not Specified[1]
Rat CardiomyocytesEqui-inotropic to OuabainDid not promote CaMKII activationNot Specified[8]
SERCA2a Stimulation Diabetic Rat Model100 nmol/LImproved diastolic dysfunctionNot Specified[9]
Healthy and Failing Dog Heart Vesicles1-100 nMIncreased Vmax of SERCA2a activityFerrandi et al.[10]
Failing Human Heart PreparationsNot SpecifiedRestored SERCA2a activity to near-normal levelsMicheletti et al.[10]
Table 2: Hemodynamic Effects of this compound in Clinical Trials
ParameterClinical TrialThis compound DoseChange from Baseline/PlaceboCitation
Systolic Blood Pressure (SBP) SEISMiC (Phase 2a)1.0-1.5 µg/kg/minAdjusted mean 6h AUC increase of 72% vs. placebo (p=0.017)[1][6]
HORIZON-HF (Phase 2)1.0 and 1.5 µg/kg/minSignificant increase vs. placebo
Meta-analysis of 3 RCTsVariousMean Difference: +5.32 mmHg (p=0.0006)[2]
Cardiac Index SEISMiC (Phase 2a)1.0-1.5 µg/kg/min+0.21 L/min/m² vs. placebo (p=0.016)[6]
HORIZON-HF (Phase 2)1.5 µg/kg/minTransient increase vs. placebo[3][5]
Meta-analysis of 3 RCTsVariousMean Difference: +0.18 L/min/m² (p=0.00001)[2]
Heart Rate (HR) HORIZON-HF (Phase 2)0.5, 1.0, and 1.5 µg/kg/minSignificant decrease vs. placebo[5]
Meta-analysis of 3 RCTsVariousMean Difference: -3.05 bpm (p=0.007)[2]
Pulmonary Capillary Wedge Pressure (PCWP) HORIZON-HF (Phase 2)0.5, 1.0, and 1.5 µg/kg/minSignificant reduction vs. placebo[3][4]
E/e' ratio (Diastolic function) Phase 2 (NCT02617446)0.5 and 1.0 µg/kg/minSignificant reduction vs. placebo

II. Comparison with Alternative Inotropic Agents

This compound vs. Digoxin

Both this compound and Digoxin inhibit the Na+/K+-ATPase. However, this compound's additional SERCA2a stimulation is believed to contribute to its improved safety profile. Preclinical studies have shown that this compound increases contractility up to 60% without inducing after-contractions, whereas Digoxin can induce delayed after-contractions at lower levels of increased contractility[3]. The safety ratio (lethal dose/effective dose) is reported to be significantly higher for this compound (20) compared to Digoxin (3)[3].

This compound vs. Omecamtiv Mecarbil

Omecamtiv Mecarbil is a cardiac myosin activator, representing a different class of inotropic agents. It directly targets the sarcomere to increase contractility. Unlike this compound, its mechanism is independent of intracellular calcium concentration modulation. This fundamental difference in their mechanism of action makes a direct comparison of their effects on Na+/K+-ATPase or SERCA2a irrelevant. The choice between these agents would depend on the specific pathophysiological context.

III. Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action on Cardiomyocytes

The following diagram illustrates the signaling pathway of this compound, highlighting its dual inhibitory effect on the Na+/K+-ATPase and its stimulatory effect on SERCA2a, leading to enhanced inotropy and lusitropy.

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates (via PLB dissociation) Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i (Systole) NCX->Ca_in Increases Ca2+ influx Ca_reuptake ↑ Ca2+ Reuptake (Diastole) SERCA2a->Ca_reuptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Ca_SR Ca2+ Store Na_in->NCX Reduces gradient for Contraction ↑ Contractility (Inotropy) Ca_in->Contraction Ca_reuptake->Ca_SR Refills Relaxation ↑ Relaxation (Lusitropy) Ca_reuptake->Relaxation

Caption: this compound's dual mechanism of action.

Experimental Workflow for Assessing SERCA2a Activity

The activity of SERCA2a is commonly assessed by measuring ATP hydrolysis. The following diagram outlines a typical experimental workflow.

SERCA2a_Assay_Workflow start Start prep Prepare Cardiac Microsomes start->prep preincubate Pre-incubate microsomes with this compound prep->preincubate initiate Initiate reaction with 32P-ATP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction incubate->stop measure Measure liberated 32P stop->measure analyze Analyze data (Vmax, Kd) measure->analyze end End analyze->end

Caption: Workflow for SERCA2a activity assay.

Experimental Workflow for Assessing Na+/K+-ATPase Inhibition

The inhibitory effect on Na+/K+-ATPase is also determined by measuring the reduction in ATP hydrolysis.

NaK_ATPase_Assay_Workflow start Start prep Prepare Membrane Fractions start->prep preincubate Pre-incubate with this compound prep->preincubate initiate Initiate reaction with ATP in presence/absence of Ouabain preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction incubate->stop measure Measure liberated phosphate stop->measure calculate Calculate Ouabain-sensitive ATPase activity measure->calculate end End calculate->end

Caption: Workflow for Na+/K+-ATPase inhibition assay.

IV. Experimental Protocols

SERCA2a Activity Assay

SERCA2a activity is typically measured in cardiac microsomes by quantifying the hydrolysis of 32P-labeled ATP. The assay is carried out in a buffer containing varying concentrations of free Ca2+ to determine the Ca2+-dependency of the enzyme activity. Microsomes are pre-incubated with different concentrations of this compound before the reaction is initiated by the addition of 32P-ATP. The reaction is allowed to proceed for a defined time at 37°C and then stopped. The amount of liberated 32P is then measured to determine the rate of ATP hydrolysis. The maximal velocity (Vmax) and the Ca2+ concentration at half-maximal activity (Kd) are calculated to assess the effect of this compound on SERCA2a function[11].

Na+/K+-ATPase Inhibition Assay

The inhibition of Na+/K+-ATPase is determined by measuring the reduction in the enzyme's activity in the presence of this compound. The assay is performed on membrane fractions rich in Na+/K+-ATPase. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The Na+/K+-ATPase-specific activity is then determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain. The effect of this compound is quantified by its ability to reduce this ouabain-sensitive ATPase activity. The liberated inorganic phosphate from ATP hydrolysis is measured colorimetrically[9].

V. Conclusion

The available preclinical and clinical data consistently demonstrate that this compound possesses a dual mechanism of action, inhibiting Na+/K+-ATPase and stimulating SERCA2a. This leads to reproducible hemodynamic effects, including increased systolic blood pressure and improved cardiac function, in patients with acute heart failure. While the foundational mechanistic studies have been primarily conducted by research groups associated with the drug's development, the consistency of findings across different animal models and multicenter clinical trials provides strong evidence for the reproducibility of this compound's effects. Further independent preclinical research would be valuable to fully corroborate the reproducibility of its fundamental mechanisms of action at a molecular level. The unique luso-inotropic profile of this compound distinguishes it from other inotropic agents and suggests its potential as a valuable therapeutic option in the management of acute heart failure.

References

Istaroxime in Heart Failure: A Comparative Analysis of Efficacy in HFrEF and HFpEF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of istaroxime in different subtypes of heart failure, namely Heart Failure with Reduced Ejection Fraction (HFrEF) and Heart Failure with Preserved Ejection Fraction (HFpEF). We will delve into its unique mechanism of action, compare its performance with standard-of-care treatments, and present supporting experimental data from key clinical trials.

Mechanism of Action: A Dual Approach to Improving Cardiac Function

This compound is a first-in-class intravenous agent with a novel dual mechanism of action that distinguishes it from other inotropic agents.[1][2] It simultaneously enhances both systolic and diastolic function of the heart through:

  • Inhibition of the Na+/K+-ATPase (NKA) pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in improved myocardial contractility (positive inotropic effect).[1][3]

  • Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).[1][3][4]

This dual action addresses both the impaired contraction and relaxation characteristic of heart failure.

cluster_cardiomyocyte Cardiomyocyte cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates (relieves PLB inhibition) Na_cyto Cytosolic Na+ NKA->Na_cyto Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increases Ca2+ influx Ca_SR SR Ca2+ SERCA2a->Ca_SR Increases Ca2+ reuptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Contraction Increased Contractility (Inotropy) Ca_cyto->Contraction Na_cyto->NCX Activates Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation

Figure 1. this compound's dual mechanism of action in a cardiomyocyte.

This compound in Acute Heart Failure with Reduced Ejection Fraction (HFrEF)

Clinical trials have primarily focused on the use of this compound in the setting of acute heart failure (AHF), particularly in patients with HFrEF (ejection fraction ≤ 40%).[1]

Quantitative Data from Clinical Trials

The following tables summarize key hemodynamic and echocardiographic changes observed in patients with AHF and reduced ejection fraction treated with this compound.

Table 1: Hemodynamic Effects of this compound in AHF with Reduced Ejection Fraction

ParameterThis compound DoseChange from Baselinep-value vs. PlaceboTrial
Systolic Blood Pressure (SBP) 1.0 µg/kg/minIncreased0.025 (24h AUC)SEISMiC[5]
1.5 µg/kg/minIncreased<0.001HORIZON-HF[1]
Pulmonary Capillary Wedge Pressure (PCWP) 0.5, 1.0, 1.5 µg/kg/minDecreased by 3.2, 3.3, and 4.7 mmHg respectively<0.05 for all dosesHORIZON-HF[1]
Heart Rate (HR) 0.5, 1.0, 1.5 µg/kg/minDecreased0.008, 0.02, 0.006 respectivelyHORIZON-HF[1]
Cardiac Index 1.5 µg/kg/minIncreased0.04HORIZON-HF[1]
1.0 µg/kg/minIncreased0.00001Meta-analysis[6][7]

Table 2: Echocardiographic Effects of this compound in AHF with Reduced Ejection Fraction

ParameterThis compound DoseChange from Baselinep-value vs. PlaceboTrial
E/e' ratio 0.5 µg/kg/min-4.550.029Phase 2b (NCT02617446)[1]
1.0 µg/kg/min-3.160.009Phase 2b (NCT02617446)[1]
Left Ventricular Ejection Fraction (LVEF) Not specifiedIncreased (MD: 1.06)0.007Meta-analysis[6][7]
Stroke Volume Index (SVI) Not specifiedIncreased (MD: 3.04)0.00001Meta-analysis[6][7]
Left Atrial (LA) area 1.0 µg/kg/minDecreasedNot specifiedSEISMiC[5]
Comparison with Standard of Care for HFrEF

The current standard of care for chronic HFrEF involves a combination of four key drug classes: angiotensin receptor-neprilysin inhibitors (ARNIs) or ACE inhibitors/ARBs, beta-blockers, mineralocorticoid receptor antagonists (MRAs), and SGLT2 inhibitors.[8][9][10] In the acute setting, diuretics and vasodilators are used to manage congestion, while traditional inotropes like dobutamine may be used in cases of cardiogenic shock.

This compound offers potential advantages over traditional inotropes by:

  • Increasing blood pressure , which is beneficial in hypotensive patients.[1]

  • Decreasing heart rate , in contrast to the tachycardic effects of many other inotropes.[1]

  • Having a lower arrhythmogenic potential. [11]

  • Improving diastolic function (lusitropy) , an effect not prominent with other inotropes.[1]

This compound in Heart Failure with Preserved Ejection Fraction (HFpEF)

The investigation of this compound in HFpEF (ejection fraction ≥ 50%) is less extensive.[12] HFpEF is characterized by diastolic dysfunction, making this compound's lusitropic effects a promising therapeutic avenue.

Quantitative Data from Clinical Trials

A study investigating this compound's effects during exercise in HFpEF patients provided the following insights:

Table 3: Hemodynamic and Echocardiographic Effects of this compound During Exercise in HFpEF

ParameterThis compound DoseObservationTrial
Pulmonary Capillary Wedge Pressure (PCWP) 0.5 µg/kg/minNo significant effectNCT02772068[13]
1.0 µg/kg/minSlightly lower (Δ 2.2 mmHg)NCT02772068[13]
Diastolic Function 0.5 µg/kg/minNo effectNCT02772068[13]
Systolic Blood Pressure (SBP) 1.0 µg/kg/minIncreasedNCT02772068[13]

These findings suggest that higher doses of this compound may be needed to demonstrate a significant benefit on cardiac filling pressures during exercise in HFpEF patients.[13]

Comparison with Standard of Care for HFpEF

The management of HFpEF has historically been challenging with limited therapeutic options.[14] Current guidelines recommend:

  • SGLT2 inhibitors: To reduce heart failure hospitalizations and cardiovascular death.[14][15]

  • Diuretics: For managing volume overload and congestion.[14][15][16][17]

  • Mineralocorticoid receptor antagonists (MRAs): May be considered to decrease hospitalizations.[17]

  • Angiotensin receptor-neprilysin inhibitors (ARNIs): May be considered in certain patients.[17]

This compound's direct targeting of SERCA2a to improve relaxation is a unique approach compared to the current HFpEF therapies, which primarily address comorbidities and fluid status.[13] Further research is needed to establish its role in this patient population.

Experimental Protocols

Phase 2b Study in Acute Decompensated Heart Failure (NCT02617446)
  • Objective: To assess the safety, tolerability, and efficacy of two different doses of this compound in patients with Acute Decompensated Heart Failure.[18][19]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[18][19]

  • Patient Population: 120 patients with acute heart failure.[20]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound or placebo via intravenous infusion for 24 hours. The study was conducted in two sequential cohorts:[18][19]

    • Cohort 1: this compound 0.5 µg/kg/min or placebo.

    • Cohort 2: this compound 1.0 µg/kg/min or placebo.

  • Primary Endpoint: Change from baseline in the E/e' ratio at 24 hours, as measured by echocardiography.[18][20]

  • Secondary Endpoints: Changes in other echocardiographic parameters of cardiac function (e.g., stroke volume, LVEF, left atrial area), as well as safety and tolerability.[20]

cluster_cohort1 Cohort 1 (n=60) cluster_cohort2 Cohort 2 (n=60) screening Screening (Day -1) randomization Randomization (2:1) screening->randomization infusion1 24h IV Infusion: This compound 0.5 µg/kg/min randomization->infusion1 Cohort 1 placebo1 24h IV Infusion: Placebo randomization->placebo1 Cohort 1 infusion2 24h IV Infusion: This compound 1.0 µg/kg/min randomization->infusion2 Cohort 2 placebo2 24h IV Infusion: Placebo randomization->placebo2 Cohort 2 endpoint Primary Endpoint Assessment: Change in E/e' at 24h infusion1->endpoint placebo1->endpoint infusion2->endpoint placebo2->endpoint followup Follow-up (Day 30) endpoint->followup

Figure 2. Experimental workflow for the Phase 2b trial (NCT02617446).

SEISMiC Study in Pre-Cardiogenic Shock (NCT04320134)
  • Objective: To evaluate the safety and efficacy of this compound in patients with acute heart failure-related pre-cardiogenic shock.[5]

  • Study Design: A phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[5]

  • Patient Population: 60 patients with AHF-related pre-cardiogenic shock (SCAI stage B), defined as hypotension (SBP 75-90 mmHg) without hypoperfusion, and LVEF ≤ 40%.[5]

  • Intervention: Patients were randomized 1:1 to a 24-hour continuous intravenous infusion of either this compound (1.0 µg/kg/min) or placebo.[5]

  • Primary Endpoint: The primary efficacy endpoint was not explicitly stated in the provided search results, but the study assessed changes in blood pressure and echocardiographic measures. A key reported outcome was the area under the curve (AUC) for the change in SBP over 6 and 24 hours.[5]

Conclusion

This compound presents a promising and novel therapeutic approach for acute heart failure, particularly in patients with reduced ejection fraction. Its dual mechanism of action, which improves both contractility and relaxation while favorably impacting blood pressure and heart rate, distinguishes it from existing therapies. Data from clinical trials in HFrEF patients are encouraging, demonstrating significant improvements in key hemodynamic and echocardiographic parameters.

The role of this compound in HFpEF is still emerging. While the initial findings from exercise-based studies are modest at lower doses, the drug's lusitropic properties warrant further investigation in this patient population, which currently has limited treatment options that directly target the underlying pathophysiology of diastolic dysfunction. Future large-scale clinical trials are necessary to fully elucidate the clinical benefits and long-term outcomes of this compound across the spectrum of heart failure subtypes.

References

Validating Istaroxime's Dual Mechanism of Action: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Istaroxime's performance with other inotropic agents, focusing on the validation of its unique dual mechanism of action through the use of knockout models. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for understanding the molecular pharmacology of this novel therapeutic agent for acute heart failure.

This compound: A Novel Ino-lusitropic Agent

This compound is a first-in-class intravenous agent for acute heart failure that exhibits both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1][2] Its distinctive therapeutic profile stems from a dual mechanism of action: the inhibition of the sarcolemmal Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] This combination allows for an increase in systolic function without the typical adverse effects associated with traditional inotropes, such as increased heart rate or arrhythmias.[6][7]

The NKA inhibition leads to a rise in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing myocardial contractility.[8] Concurrently, the stimulation of SERCA2a, by relieving the inhibitory effect of phospholamban (PLN), accelerates calcium reuptake into the sarcoplasmic reticulum during diastole, improving relaxation and lusitropy.[4][9]

Validating the Mechanism with Knockout Models

To dissect the contribution of each target to the overall effect of this compound, studies utilizing genetically modified models, specifically knockout models, are invaluable. While direct experimental data on this compound in Na+/K+-ATPase knockout models is limited in the available literature, studies on phospholamban-knockout (PLN-KO) myocytes provide crucial insights into its SERCA2a-mediated effects.

This compound's Effect on Calcium Dynamics in Wild-Type vs. PLN-Knockout Myocytes

A key study investigated the effects of this compound on calcium handling in both wild-type and PLN-knockout ventricular myocytes to understand the basis of its low arrhythmogenic profile compared to other NKA inhibitors like ouabain.[9]

ParameterWild-Type Myocytes + this compoundPLN-KO Myocytes + this compoundWild-Type Myocytes + OuabainPLN-KO Myocytes + Ouabain
Ca2+ Wave Frequency No significant increaseLower than ouabain-treatedSignificantly increasedIncreased
Proportion of Aborted Ca2+ Waves IncreasedHigher than ouabain-treatedLower than this compound-treatedLower than this compound-treated
CaMKII Activation Not promotedNot promotedPromotedPromoted
Cardiomyocyte Death Not promotedNot promotedPromotedPromoted

Data synthesized from a study by Valverde et al. (2021).[9]

These findings demonstrate that even in the absence of its direct target, phospholamban, this compound maintains a safer profile regarding spontaneous calcium release compared to ouabain.[9] This suggests that while the relief of PLN inhibition is a key part of its SERCA2a stimulation, other mechanisms may contribute to its low arrhythmogenicity.[9]

Comparison with Other Inotropic Agents

This compound's dual mechanism of action distinguishes it from other classes of inotropic agents.

Inotropic Agent ClassPrimary Mechanism of ActionEffects on ContractilityEffects on RelaxationKey Limitations
This compound Na+/K+-ATPase inhibition & SERCA2a stimulationIncreasedImproved (Lusitropic)Gastrointestinal side effects, infusion site pain[8]
Cardiac Glycosides (e.g., Digoxin) Na+/K+-ATPase inhibitionIncreasedNeutral or impairedNarrow therapeutic index, pro-arrhythmic[2]
Beta-adrenergic Agonists (e.g., Dobutamine) Stimulation of β1-adrenergic receptors, leading to increased cAMPIncreasedImprovedTachycardia, increased myocardial oxygen demand, pro-arrhythmic
Phosphodiesterase Inhibitors (e.g., Milrinone) Inhibition of phosphodiesterase 3, leading to increased cAMPIncreasedImprovedVasodilation leading to hypotension, pro-arrhythmic
Selective SERCA2a Activators (e.g., PST3093) Direct stimulation of SERCA2aIncreasedImprovedUnder development, potential for improved safety profile over dual-action agents[10][11][12]

Experimental Protocols

Isolation of Adult Mouse Ventricular Myocytes from Knockout and Wild-Type Mice

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult mouse cardiomyocytes, suitable for studying the effects of compounds like this compound.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (calcium-free Tyrode's solution)

  • Digestion buffer (perfusion buffer with collagenase)

  • Stop buffer (perfusion buffer with 10% fetal bovine serum)

  • Calcium-reintroduction buffers (Tyrode's solution with incremental calcium concentrations)

  • Anesthesia (e.g., isoflurane)

  • Heparin

Procedure:

  • Anesthetize the wild-type or knockout mouse and administer heparin intraperitoneally.

  • Excise the heart and immediately cannulate the aorta onto the Langendorff apparatus.

  • Perfuse the heart with calcium-free perfusion buffer to wash out the blood.

  • Switch to the digestion buffer containing collagenase and perfuse until the heart is visibly digested.

  • Transfer the heart to a dish containing stop buffer and gently tease the ventricles apart to release the myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity and gently aspirate the supernatant.

  • Gradually reintroduce calcium to the myocytes by sequential washing with buffers of increasing calcium concentrations.

  • The isolated myocytes are now ready for experimental assays, such as calcium imaging or contractility studies.

Measurement of Intracellular Calcium Transients and Spontaneous Calcium Release

Materials:

  • Isolated cardiomyocytes from wild-type and knockout mice

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Inverted fluorescence microscope with a high-speed camera

  • Field stimulator

  • This compound and other test compounds

Procedure:

  • Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye.

  • Place the dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope.

  • Perfuse the cells with a physiological buffer.

  • To measure calcium transients, pace the myocytes using the field stimulator at a defined frequency and record the fluorescence intensity changes.

  • To assess spontaneous calcium release (calcium sparks and waves), record fluorescence in the absence of electrical stimulation.

  • Introduce this compound or other test compounds into the perfusion buffer at desired concentrations.

  • Record and analyze the changes in the amplitude, duration, and decay of calcium transients, as well as the frequency and propagation of spontaneous calcium sparks and waves.

Visualizing the Molecular Pathways and Experimental Logic

This compound's Dual Mechanism of Action

Istaroxime_Mechanism cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum cluster_Effects Cellular Effects This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA SERCA2a This compound->SERCA Stimulates PLN Phospholamban (PLN) This compound->PLN Relieves inhibition Na_in [Na+]i NKA->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i NCX->Ca_in Increases Ca2+ influx Na_in->NCX Activates Contractility Increased Contractility (Inotropy) Ca_in->Contractility Ca_SR [Ca2+]SR SERCA->Ca_SR Increases Ca2+ uptake PLN->SERCA Inhibits Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation

Caption: this compound's dual mechanism targeting both Na+/K+-ATPase and SERCA2a.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow cluster_Models Experimental Models cluster_Protocols Experimental Protocols cluster_Analysis Data Analysis and Interpretation WT Wild-Type Mice Isolation Cardiomyocyte Isolation WT->Isolation PLN_KO PLN-KO Mice PLN_KO->Isolation NKA_KO Hypothetical NKA-KO Mice NKA_KO->Isolation Ca_Imaging Calcium Imaging Isolation->Ca_Imaging Contractility_Assay Contractility Measurement Isolation->Contractility_Assay Comparison Compare this compound Effects (WT vs. KO) Ca_Imaging->Comparison Contractility_Assay->Comparison Validation Validate Contribution of Each Target Comparison->Validation

Caption: Workflow for validating this compound's mechanism using knockout models.

Logical Relationship of this compound's Dual Action and Safety Profile

Logical_Relationship cluster_Mechanisms Dual Mechanism of Action cluster_Effects Physiological Effects This compound This compound Treatment NKA_Inhibition Na+/K+-ATPase Inhibition This compound->NKA_Inhibition SERCA_Stimulation SERCA2a Stimulation This compound->SERCA_Stimulation Inotropy Positive Inotropy NKA_Inhibition->Inotropy Low_Arrhythmia Low Arrhythmogenic Potential NKA_Inhibition->Low_Arrhythmia Modulated by SERCA stimulation Lusitropy Positive Lusitropy SERCA_Stimulation->Lusitropy SERCA_Stimulation->Low_Arrhythmia Contributes to

Caption: this compound's dual action leading to both efficacy and a favorable safety profile.

References

A Comparative Analysis of Istaroxime and Omecamtiv Mecarbil for the Treatment of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, clinical efficacy, and experimental data of two distinct inotropic agents.

In the landscape of heart failure therapeutics, two novel agents, Istaroxime and Omecamtiv Mecarbil, have emerged with distinct mechanisms of action, offering new hope for patients. This guide provides a comprehensive comparison of these two drugs, tailored for researchers, scientists, and drug development professionals. We will explore their fundamental differences in targeting cellular machinery, present available clinical and experimental data, and provide insights into the methodologies used to evaluate their efficacy.

At a Glance: this compound vs. Omecamtiv Mecarbil

FeatureThis compoundOmecamtiv Mecarbil
Primary Mechanism Dual: Na+/K+-ATPase inhibition and SERCA2a activationCardiac myosin activation
Key Effect Inotropic and lusitropic (improves contraction and relaxation)Increases systolic ejection time and force
Intracellular Calcium Increases intracellular calcium concentrationNo direct effect on intracellular calcium concentration
Myocardial Oxygen Consumption May not increase myocardial oxygen consumptionDoes not increase myocardial oxygen consumption
Clinical Application Acute Heart FailureChronic Heart Failure with Reduced Ejection Fraction (HFrEF)

Delving into the Mechanisms of Action

The fundamental difference between this compound and Omecamtiv Mecarbil lies in their molecular targets and the subsequent downstream effects on cardiac myocyte function.

This compound: A Dual-Action Agent for Acute Decompensation

This compound is a first-in-class agent with a unique dual mechanism of action.[1][2] It acts as both an inhibitor of the Na+/K+-ATPase pump and an activator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase type 2a (SERCA2a).[3][4][5]

  • Na+/K+-ATPase Inhibition: By inhibiting this pump, this compound leads to a modest increase in intracellular sodium, which in turn reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium. This results in a net increase in intracellular calcium concentration, enhancing myocardial contractility (inotropic effect).

  • SERCA2a Activation: Concurrently, this compound stimulates SERCA2a, the protein responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole.[3][6] This enhanced calcium sequestration improves myocardial relaxation (lusitropic effect) and helps to mitigate the potential for diastolic dysfunction and arrhythmias that can be associated with elevated intracellular calcium.[7]

This dual action of improving both contraction and relaxation makes this compound a promising candidate for the treatment of acute heart failure (AHF), where rapid hemodynamic improvement is crucial.[4][8][9]

Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator for Chronic Heart Failure

Omecamtiv Mecarbil represents a novel class of drugs known as cardiac myosin activators.[10] It directly targets the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[10] Its mechanism is independent of intracellular calcium concentrations.[11]

Omecamtiv Mecarbil binds to the catalytic domain of cardiac myosin, the motor protein that powers muscle contraction.[10] This binding accelerates the rate-limiting step of the cross-bridge cycle, which is the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin.[10] This leads to an increase in the number of myosin heads actively engaged with actin at any given time, resulting in a more forceful and prolonged systolic ejection phase without increasing myocardial oxygen consumption.[12]

This targeted approach to enhancing cardiac contractility makes Omecamtiv Mecarbil a potential long-term therapy for patients with chronic heart failure with reduced ejection fraction (HFrEF).[12][13]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and how these drugs are evaluated experimentally, the following diagrams are provided.

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits SERCA2a SERCA2a This compound->SERCA2a Activates NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Regulates Na+ gradient Ca_cytosol Cytosolic Ca2+ NCX->Ca_cytosol Reduced Ca2+ efflux Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ influx Ca_channel->Ca_influx Ca_SR Ca2+ Store SERCA2a->Ca_SR Ca2+ uptake Relaxation Myocardial Relaxation SERCA2a->Relaxation Enhanced Ca2+ reuptake Ca_SR->Ca_cytosol Ca2+ release Ca_influx->Ca_cytosol Ca_cytosol->SERCA2a Contraction Myocardial Contraction Ca_cytosol->Contraction Omecamtiv_Mecarbil_Mechanism Omecamtiv Mecarbil Omecamtiv Mecarbil Myosin Cardiac Myosin Omecamtiv Mecarbil->Myosin Binds to catalytic domain Cross_Bridge_Cycle Cross-Bridge Cycle Myosin->Cross_Bridge_Cycle Accelerates transition to strongly-bound state Actin Actin Filament Actin->Cross_Bridge_Cycle Force_Production Increased Force & Duration of Contraction Cross_Bridge_Cycle->Force_Production Experimental_Workflow cluster_this compound This compound Evaluation cluster_omecamtiv Omecamtiv Mecarbil Evaluation Ista_Assay SERCA2a ATPase Activity Assay Ista_Ca Calcium Transient Measurement Ista_Assay->Ista_Ca Ista_Clinical Phase II Clinical Trials (e.g., SEISMiC) Ista_Ca->Ista_Clinical Ome_Assay Cardiac Myosin ATPase Assay Ome_Force Force-Tension Relationship Ome_Assay->Ome_Force Ome_Clinical Phase III Clinical Trials (e.g., GALACTIC-HF) Ome_Force->Ome_Clinical

References

A Preclinical Comparative Analysis of Istaroxime for Chronic Heart Failure: Gauging Long-Term Outcomes Against Standard Inotropes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term preclinical outcomes of Istaroxime treatment for heart failure against established inotropic agents: Dobutamine, Milrinone, and Levosimendan. This analysis is based on available preclinical data from various animal models of heart failure, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound, a novel agent with a dual mechanism of action involving Na+/K+-ATPase (NKA) inhibition and sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) stimulation, has shown promise in preclinical studies for the treatment of heart failure.[1][2] Unlike traditional inotropes that often carry risks of arrhythmias and increased mortality with long-term use, this compound's unique profile suggests a potential for safer and more effective chronic management of heart failure. This guide synthesizes preclinical data to compare the long-term efficacy and safety of this compound with Dobutamine, a β-adrenergic agonist; Milrinone, a phosphodiesterase 3 (PDE3) inhibitor; and Levosimendan, a calcium sensitizer.

Comparative Analysis of Preclinical Long-Term Outcomes

The following tables summarize the quantitative data from preclinical studies investigating the long-term effects of this compound and its comparators on cardiac function, remodeling, and safety in various animal models of heart failure. It is important to note that direct head-to-head long-term preclinical studies are limited, and therefore, this comparison is based on available data from studies with similar experimental designs.

Table 1: Effects on Cardiac Function in Preclinical Models of Heart Failure

ParameterThis compoundDobutamineMilrinoneLevosimendan
Animal Model Diabetic Cardiomyopathy (Rat)Post-Myocardial Infarction (Rat)Idiopathic Myocardial Failure (Dog)Post-Myocardial Infarction (Rat)
Treatment Duration Chronic2 weeks (intermittent)Long-term (oral)40 minutes (infusion in chronic HF model)
Ejection Fraction (%) Data not consistently reported for long-term studiesImprovement noted, but quantitative long-term data is scarceImprovedImproved slope of preload-recruitable stroke work
Fractional Shortening (%) Data not consistently reported for long-term studiesData not consistently reported for long-term studiesMedian increase of 2.83% at last observationImproved
Cardiac Output Data not consistently reported for long-term studiesRestoredIncreasedIncreased
Heart Rate No significant change or decreaseIncreasedIncreasedNo significant change
Blood Pressure Increased systolic blood pressureVariableDecreased mean arterial pressureDecreased mean arterial pressure

Table 2: Effects on Cardiac Remodeling and Fibrosis in Preclinical Models

ParameterThis compoundDobutamineMilrinoneLevosimendan
Animal Model Diabetic Cardiomyopathy (Rat)Not reported in long-term studiesNot reported in long-term studiesHeart Failure with Preserved Ejection Fraction (Rat)
Treatment Duration 9 weeks--6 weeks
Heart Weight / Body Weight Ratio No significant changeData not availableData not availableAttenuated increase
Cardiac Fibrosis Not associated with cardiac fibrosis in the studied modelData not availableData not availablePronounced attenuation
Cardiomyocyte Hypertrophy Data not availableData not availableData not availablePronounced attenuation

Table 3: Safety and Adverse Outcomes in Preclinical Models

ParameterThis compoundDobutamineMilrinoneLevosimendan
Animal Model Various (Rat, Guinea Pig)Various (Rat, Dog)Heart Failure (Dog)Verapamil Toxicity (Rat)
Arrhythmia Incidence Lower arrhythmogenic risk compared to cardiac glycosidesCan induce arrhythmiasClinically manageable ventricular dysrhythmias observedDid not show improvement in survival time in this specific toxicity model
Mortality Data not consistently reported for long-term studiesIncreased mortality suggested in some clinical reviewsDid not improve high baseline mortalityDid not improve survival time in verapamil toxicity model
Other Adverse Effects Gastrointestinal intolerance and injection site painIncreased myocardial oxygen consumption-Hypotension

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these four drugs underpin their different physiological effects.

This compound's Dual Mechanism

This compound exerts its effects through a unique dual mechanism:

  • Na+/K+-ATPase (NKA) Inhibition: Similar to cardiac glycosides, this compound inhibits the NKA pump on the cardiomyocyte membrane. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode, resulting in increased intracellular calcium and enhanced contractility.[1]

  • SERCA2a Stimulation: Crucially, this compound also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[1][3] This enhances diastolic relaxation (lusitropy) and SR calcium load for subsequent contractions.[1]

Istaroxime_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_in ↑ [Na+]i NKA->Na_in Leads to Ca_reuptake ↑ Ca2+ Reuptake SERCA2a->Ca_reuptake NCX ↓ Na+/Ca2+ Exchanger (forward) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Contraction ↑ Contractility (Inotropy) Ca_in->Contraction SR Sarcoplasmic Reticulum Relaxation ↑ Relaxation (Lusitropy) SR->Relaxation Ca_reuptake->SR

Figure 1: this compound's dual mechanism of action.

Comparator Signaling Pathways

In contrast, the comparator drugs act on different components of the cardiac signaling cascade.

  • Dobutamine: As a β1-adrenergic receptor agonist, Dobutamine stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activation. PKA phosphorylates various proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced contractility.

Dobutamine_Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA ↑ PKA cAMP->PKA L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Ca_influx ↑ Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction ↑ Contractility Ca_influx->Contraction

Figure 2: Dobutamine's signaling pathway.

  • Milrinone: Milrinone inhibits phosphodiesterase 3 (PDE3), the enzyme that degrades cAMP. This leads to an accumulation of cAMP and subsequent PKA activation, mirroring the downstream effects of β-adrenergic stimulation.

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP ↑ cAMP cAMP_degradation->cAMP PKA ↑ PKA cAMP->PKA Contraction ↑ Contractility PKA->Contraction

Figure 3: Milrinone's mechanism of action.

  • Levosimendan: Levosimendan's primary mechanism is calcium sensitization of troponin C, which enhances the contractility for a given calcium concentration without increasing intracellular calcium levels. It also opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation.[4]

Levosimendan_Pathway Levosimendan Levosimendan Troponin_C Troponin C Levosimendan->Troponin_C Sensitizes K_ATP_Channel K-ATP Channel (Vascular Smooth Muscle) Levosimendan->K_ATP_Channel Opens Ca_Sensitivity ↑ Ca2+ Sensitivity Troponin_C->Ca_Sensitivity Contraction ↑ Contractility Ca_Sensitivity->Contraction Vasodilation Vasodilation K_ATP_Channel->Vasodilation

Figure 4: Levosimendan's dual mechanism of action.

Detailed Experimental Protocols

A summary of the methodologies used in the key preclinical studies is provided below.

This compound in Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat Model [3][5][6]

  • Animal Model: Male Sprague-Dawley rats were used. Diabetes was induced by a single intravenous injection of streptozotocin (STZ). Control rats received a vehicle injection.

  • Study Groups: The study typically includes a control group, a diabetic group, and a diabetic group treated with this compound.

  • Drug Administration: this compound was administered chronically, but specific long-term dosing regimens and durations vary across studies. For acute effects, a continuous infusion was often used.

  • Key Assessments:

    • Echocardiography: To assess cardiac function parameters such as ejection fraction, fractional shortening, and diastolic function.

    • Histology: To evaluate cardiac fibrosis and cardiomyocyte hypertrophy.

    • Molecular Biology: Western blotting to measure protein levels of key calcium-handling proteins like SERCA2a and phospholamban.

  • Experimental Workflow:

Istaroxime_Protocol start Start induction Induce Diabetes (STZ injection) start->induction grouping Group Allocation (Control, Diabetic, Diabetic + this compound) induction->grouping treatment Chronic this compound Administration grouping->treatment assessment Assess Cardiac Function and Remodeling (Echocardiography, Histology, Molecular Biology) treatment->assessment end End assessment->end

Figure 5: Experimental workflow for this compound in a diabetic rat model.

Dobutamine in Post-Myocardial Infarction Rat Model

  • Animal Model: Heart failure was induced in rats by ligation of the left anterior descending (LAD) coronary artery.

  • Study Groups: Sham-operated controls, heart failure rats, and heart failure rats treated with Dobutamine.

  • Drug Administration: Intermittent intraperitoneal injections of Dobutamine for a period of two weeks.

  • Key Assessments: Hemodynamic measurements to assess cardiac performance.

Milrinone in a Canine Model of Idiopathic Myocardial Failure [7]

  • Animal Model: Dogs with naturally occurring severe idiopathic myocardial failure.

  • Study Groups: A single group of dogs was treated with Milrinone.

  • Drug Administration: Oral administration of Milrinone twice daily.

  • Key Assessments:

    • Hemodynamics: Measured using a Swan-Ganz catheter to assess cardiac index, stroke volume index, and pulmonary capillary wedge pressure.

    • Echocardiography: To measure M-mode parameters of left ventricular function.

    • Survival: Long-term survival was monitored.

Levosimendan in Post-Myocardial Infarction Rat Model [8]

  • Animal Model: Heart failure was induced by ligation of the left anterior descending coronary artery in rats.

  • Study Groups: Sham-operated animals and heart failure animals randomized to receive Levosimendan or vehicle.

  • Drug Administration: A 40-minute infusion of Levosimendan in animals with established chronic heart failure.

  • Key Assessments:

    • Echocardiography and Pressure-Volume Loops: To assess in vivo cardiac function.

    • Isolated Cardiomyocyte Studies: To evaluate cardiomyocyte function and calcium handling in vitro.

Conclusion

Preclinical data suggest that this compound offers a unique profile for the potential long-term management of heart failure. Its dual mechanism of action, which combines enhanced contractility with improved relaxation, distinguishes it from traditional inotropes. While long-term comparative preclinical studies are still limited, the available evidence points towards a favorable safety profile for this compound, particularly concerning arrhythmogenesis. Dobutamine and Milrinone, through their cAMP-dependent mechanisms, effectively increase contractility but are associated with increased heart rate and potential for arrhythmias. Levosimendan's calcium-sensitizing action provides inotropic support with less impact on intracellular calcium and heart rate, but its long-term efficacy and safety in chronic heart failure require further investigation.

The development of this compound represents a promising step towards a new class of heart failure therapies that may offer both symptomatic relief and a better long-term safety profile. Further head-to-head, long-term preclinical studies are warranted to definitively establish the comparative efficacy and safety of this compound against current standard-of-care inotropes in chronic heart failure.

References

Independent Validation of Istaroxime's SERCA2a Stimulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Istaroxime's performance, specifically focusing on the independent validation of its mechanism as a Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) stimulator. The information is compiled from preclinical and clinical studies to support research and development in cardiology.

This compound is a novel intravenous agent with a dual mechanism of action, making it a subject of significant interest for the treatment of acute heart failure (AHF).[1] It uniquely combines the inhibition of the Na+/K+-ATPase pump with the stimulation of SERCA2a.[2][3][4] This dual action provides both positive inotropic (enhanced contractility) and lusitropic (enhanced relaxation) effects.[3][4] The SERCA2a stimulation is particularly noteworthy as it addresses a core deficit in heart failure—impaired calcium cycling.[5][6]

Mechanism of SERCA2a Stimulation

Independent studies have validated that this compound's primary mechanism for stimulating SERCA2a involves its interaction with the SERCA2a/phospholamban (PLN) complex.[5][7] In a healthy heart, SERCA2a activity is regulated by PLN; in its dephosphorylated state, PLN inhibits SERCA2a, reducing calcium reuptake into the sarcoplasmic reticulum (SR).[6][8]

This compound has been shown to directly relieve this inhibition.[7][8] Key findings indicate that this compound facilitates the dissociation of PLN from SERCA2a, thereby enhancing the pump's activity.[5][7] This action is independent of the cAMP/PKA signaling pathway, which is the mechanism of action for other agents like beta-agonists that lead to PLN phosphorylation.[7] By directly targeting the SERCA2a/PLN complex, this compound restores the enzyme's function, leading to more efficient calcium sequestration into the SR during diastole.[7][9] This not only improves myocardial relaxation but also increases the amount of calcium available for release in the subsequent systole, thus enhancing contractility.[6][9]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, demonstrating the impact of this compound on SERCA2a activity and overall cardiac function.

Table 1: Preclinical Evidence of SERCA2a Stimulation

ParameterModelThis compound ConcentrationKey FindingSource
SERCA2a Activity Failing canine heart microsomesNot specifiedReactivates SERCA2a activity to near-normal levels.[7]
SR Ca2+ Uptake Isolated cardiomyocytes (STZ diabetic rat model)100 nmol/LStimulated SERCA2a activity and blunted abnormalities in Ca2+ dynamics.[8][10]
Twitch Amplitude & Relaxation Isolated guinea pig and mouse cardiac myocytesNot specifiedStimulates twitch amplitude and accelerates relaxation by increasing Ca2+ transients and accelerating Ca2+ re-uptake.[7]
Na+/K+ ATPase Inhibition Isolated rat cardiomyocytes> 20 µMDetectable inhibition of the Na+/K+ ATPase current was observed at concentrations higher than 20 µM.[11]

Table 2: Clinical Hemodynamic and Echocardiographic Outcomes

Data from a meta-analysis of randomized controlled trials in acute heart failure patients.

ParameterResult (vs. Placebo)Significance (p-value)Source
Systolic Blood Pressure (SBP) Mean Increase: 5.32 mmHgp = 0.0006[1][12]
Heart Rate (HR) Mean Decrease: 3.05 bpmp = 0.007[1][12]
Cardiac Index Significantly Increased-[12]
Pulmonary Artery Systolic Pressure Significantly Decreased (MD: -2.30)p = 0.00001[12]
E/A Ratio (Diastolic Function) Significantly Decreased (MD: -0.39)p = 0.0001[12]
Left Ventricular Ejection Fraction (LVEF) Significantly Increased-[12]
Comparison with Alternative Inotropic Agents

While direct head-to-head trials with other specific SERCA2a activators are limited, this compound's profile can be compared to conventional inotropes like dobutamine.

  • Dobutamine: A beta-agonist that increases contractility but also heart rate, potentially increasing myocardial oxygen consumption and arrhythmia risk.[4]

  • This compound: Increases contractility and improves relaxation while decreasing heart rate and increasing systolic blood pressure, suggesting a lower risk of ischemia and arrhythmias.[2][4] Unlike calcium sensitizers (e.g., levosimendan), which can impair diastolic relaxation by slowing calcium reuptake, this compound improves it.[12]

This compound represents the first small molecule demonstrated to stimulate SERCA2a by relieving PLN inhibition, offering a distinct mechanistic advantage over other therapeutic strategies.[7]

Visualizing Mechanisms and Protocols

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound on a cardiac myocyte.

Istaroxime_Mechanism cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits PLN Phospholamban (PLN) This compound->PLN Relieves Inhibition Na_ion Na+ NKA->Na_ion Na+ Efflux (Blocked) NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Ca2+ Influx Na_ion->NCX Increased Intracellular Na+ SERCA2a SERCA2a Ca_ion->SERCA2a Ca2+ Reuptake SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Stimulates Ca2+ Sequestration PLN->SERCA2a Inhibits

Caption: Dual mechanism of this compound in a cardiac myocyte.

Experimental Workflow

This diagram outlines a generalized workflow for assessing the effect of a compound on SERCA2a activity in vitro.

Experimental_Workflow cluster_Assays Parallel Assays start Start: Isolate Cardiac Tissue (e.g., Ventricular Myocytes or SR Microsomes) prep Prepare Samples: Control vs. This compound Incubation start->prep atpase_assay SERCA2a ATPase Activity Assay (Measure 32P-ATP release) prep->atpase_assay ca_uptake_assay Ca2+ Uptake Assay (Use Ca2+ fluorescent indicators like Fluo-4) prep->ca_uptake_assay analysis Data Acquisition & Analysis (Calculate Vmax, Ca2+ transient decay rate, etc.) atpase_assay->analysis ca_uptake_assay->analysis result Compare Results: Determine effect of this compound on SERCA2a function analysis->result end End result->end

Caption: Generalized workflow for SERCA2a activity validation.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of findings. Below are summaries of key experimental protocols used to evaluate this compound's effect on SERCA2a.

SERCA2a ATPase Activity Assay
  • Objective: To directly measure the rate of ATP hydrolysis by SERCA2a in the presence or absence of this compound.

  • Methodology:

    • Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from cardiac tissue (e.g., canine or guinea pig hearts).[3][7]

    • Reaction: The SR vesicles are incubated in a reaction buffer containing ATP (often radiolabeled ³²P-ATP), Ca²⁺, and other necessary ions at 37°C.[11]

    • Treatment: Parallel reactions are set up with a vehicle control and various concentrations of this compound.

    • Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This rate (µmol Pi/min/mg protein) is indicative of ATPase activity.[11]

    • Analysis: The Ca²⁺ dependency of the ATPase activity is measured to determine kinetic parameters like Vmax (maximum activity rate).[3]

SR Calcium Uptake Assay
  • Objective: To measure the rate of Ca²⁺ transport into the SR vesicles, a direct functional consequence of SERCA2a activity.

  • Methodology:

    • Preparation: Isolated cardiac myocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).[11]

    • Procedure: Myocytes are subjected to a specific voltage-clamp protocol designed to induce SR Ca²⁺ depletion (e.g., via caffeine application) followed by a period of SR reloading.[11] This protocol is performed under conditions that isolate SERCA2a's contribution, for instance, by blocking the Na⁺/Ca²⁺ exchanger.[11]

    • Measurement: The rate of change in cytosolic Ca²⁺ concentration during the reloading phase is monitored using confocal microscopy. The decay of the Ca²⁺ transient reflects the rate of Ca²⁺ uptake by the SR.[13] Alternatively, genetically encoded sensors like R-CEPIA1er can be used to directly measure Ca²⁺ concentration within the ER/SR lumen.[13]

    • Analysis: The rate of SR Ca²⁺ refilling (d[Ca²⁺]SR/dt) is calculated to quantify SERCA2a function.[13]

Co-Immunoprecipitation and Western Blotting
  • Objective: To investigate the physical interaction between SERCA2a and PLN and determine if this compound disrupts this complex.

  • Methodology:

    • Lysate Preparation: Cardiac SR vesicles are solubilized to preserve protein-protein interactions.

    • Immunoprecipitation: An antibody specific to SERCA2a is used to pull down SERCA2a and any associated proteins from the lysate.

    • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both SERCA2a and PLN to detect their presence in the complex.[7]

    • Analysis: A reduction in the amount of PLN co-immunoprecipitated with SERCA2a in the presence of this compound indicates that the drug induces a physical disruption of the SERCA2a/PLN interaction.[7]

References

A Comparative Analysis of the Arrhythmogenic Potential of Istaroxime and Traditional Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arrhythmogenic potential of the novel inotropic agent, Istaroxime, with that of traditional cardiac glycosides like digoxin. The information presented is supported by experimental data to aid in the evaluation of these compounds for cardiovascular research and therapeutic development.

Introduction

Traditional cardiac glycosides, such as digoxin, have been a cornerstone in the management of heart failure for centuries. Their positive inotropic effect, mediated through the inhibition of the Na+/K+-ATPase pump, enhances cardiac contractility. However, their clinical utility is often limited by a narrow therapeutic index and a significant risk of inducing life-threatening cardiac arrhythmias.[1][2]

This compound is a novel intravenous agent that also inhibits the Na+/K+-ATPase but possesses a unique dual mechanism of action: it also stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5][6] This distinct pharmacological profile suggests a potentially lower arrhythmogenic risk compared to traditional glycosides. This guide will delve into the experimental data that supports this hypothesis.

Mechanism of Action: A Tale of Two Pathways

The arrhythmogenic profiles of this compound and traditional glycosides are intrinsically linked to their distinct molecular mechanisms.

Traditional Cardiac Glycosides: The Path to Calcium Overload

The primary mechanism of action for traditional glycosides is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[7][8] This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an accumulation of intracellular calcium ([Ca2+]i).[7][9] While this increased [Ca2+]i is responsible for the desired positive inotropic effect, excessive accumulation, or "calcium overload," can lead to spontaneous diastolic release of calcium from the sarcoplasmic reticulum. This, in turn, triggers transient inward currents, primarily through the NCX, causing delayed afterdepolarizations (DADs) and subsequent triggered arrhythmias.[1][2][9][10]

Digoxin Traditional Glycosides (e.g., Digoxin) NKA Na+/K+-ATPase Digoxin->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Reduces Ca2+ extrusion via Ca_in ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_in DADs Delayed Afterdepolarizations (DADs) Ca_in->DADs Causes Arrhythmia Arrhythmia DADs->Arrhythmia Triggers

Fig. 1: Signaling pathway of traditional glycosides leading to arrhythmia.

This compound: A Dual Mechanism for a Safer Profile

This compound shares the Na+/K+-ATPase inhibitory action of traditional glycosides, leading to an initial increase in intracellular calcium and a positive inotropic effect.[3][4] However, its key differentiating feature is the simultaneous stimulation of SERCA2a.[5][6] SERCA2a is responsible for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. By enhancing SERCA2a activity, this compound facilitates more efficient calcium sequestration, thereby mitigating the risk of cytosolic calcium overload.[4][11] This improved calcium handling during diastole is believed to be the primary reason for this compound's reduced arrhythmogenic potential.[5]

This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Stimulates Na_in ↑ Intracellular Na+ NKA->Na_in Leads to SR_Ca ↑ SR Ca2+ Uptake SERCA2a->SR_Ca NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Reduces Ca2+ extrusion via Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Inotropy Positive Inotropy Ca_in->Inotropy Lusitropy Positive Lusitropy (Enhanced Relaxation) SR_Ca->Lusitropy No_DADs Reduced DADs SR_Ca->No_DADs Prevents Ca2+ overload

Fig. 2: Dual mechanism of this compound's action.

Comparative Data on Arrhythmogenic Potential

The following tables summarize key quantitative data from preclinical studies, highlighting the differences in the biochemical and electrophysiological effects of this compound and traditional glycosides.

Table 1: Biochemical Potency

CompoundTargetIC50 / EC50Species/TissueReference(s)
This compound Na+/K+-ATPase0.11 µMNot specified[4][9][12]
0.43 ± 0.15 µMDog Kidney[4][9]
8.5 µMGuinea Pig Kidney[4][9]
407.5 nMNot specified[13]
SERCA2a40 nM (EC50 for reversing PLN inhibition)Reconstituted skeletal muscle SERCA1 with PLN[14]
Digoxin Na+/K+-ATPaseHigh affinity: 7.06 x 10⁻⁷ MPorcine Cerebral Cortex (in 2 mM K+)[15]
Low affinity: 1.87 x 10⁻⁵ MPorcine Cerebral Cortex (in 2 mM K+)[15]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; PLN: Phospholamban

Table 2: Electrophysiological and Inotropic Effects

ParameterThis compoundTraditional Glycosides (Digoxin)Reference(s)
Action Potential Duration (APD) Significantly shortened at 3 and 10 µMBiphasic effect; generally shortens[1][2][3][5]
Afterdepolarizations No afterdepolarizations evoked in canine ventricular cardiomyocytesInduces delayed afterdepolarizations (DADs)[5][6]
Inotropic Effect vs. Proarrhythmia Up to 60% increase in contractility without aftercontractionsDelayed aftercontractions induced at <20% increase in contractility[6]
Safety Ratio (LD/ED80) 203[6]

LD: Lethal Dose; ED80: 80% Effective Dose

Experimental Protocols

The following are summaries of common experimental protocols used to assess the arrhythmogenic potential of cardiac drugs.

1. Na+/K+-ATPase Activity Assay

This assay quantifies the inhibitory effect of a compound on the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source, such as dog or guinea pig kidney medulla.[4]

  • Reaction Mixture: The purified enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound or Digoxin) in a buffer containing NaCl, MgCl2, and ATP at 37°C.[4]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding KCl and radiolabeled [32P]ATP.[4]

  • Quantification: The reaction is allowed to proceed for a set time (e.g., 15 minutes) and then stopped by acidification. The amount of inorganic phosphate (32P) released from ATP hydrolysis is measured, which is proportional to the enzyme's activity.[4]

  • Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

2. Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

This method allows for the visualization and quantification of changes in intracellular calcium concentration in real-time.

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, or canine).

  • Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.[16][17]

  • Imaging: The cells are imaged using a laser scanning confocal microscope, typically in line-scan mode to achieve high temporal resolution. The cell is electrically paced to elicit action potentials and subsequent calcium transients.[16]

  • Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. This allows for the characterization of the amplitude, duration, and decay kinetics of the calcium transient.[18] Spontaneous calcium release events, such as calcium sparks and waves, can also be detected and quantified.[16]

3. Induction and Recording of Delayed Afterdepolarizations (DADs)

This electrophysiological technique is used to assess a compound's propensity to induce the cellular trigger for arrhythmias.

  • Cell Preparation: Single ventricular myocytes are isolated and studied using the patch-clamp technique in the whole-cell configuration.

  • Induction of Calcium Overload: The myocytes are exposed to conditions that promote intracellular calcium loading, such as rapid electrical pacing in the presence of a β-adrenergic agonist (e.g., isoproterenol or norepinephrine).[19]

  • Recording: After a train of conditioning stimuli, the membrane potential is monitored for the appearance of DADs, which are spontaneous depolarizations that occur after the action potential has fully repolarized.[10][19] The transient inward current (Iti) underlying the DAD can also be measured under voltage-clamp conditions.[19]

  • Analysis: The amplitude and frequency of DADs are quantified to determine the arrhythmogenic potential of the test compound.

cluster_0 In Vitro Assessment cluster_1 Ex Vivo / In Vivo Assessment Enzyme Na+/K+-ATPase Assay (Biochemical Potency) Animal_Model Animal Model (e.g., Canine CAVB) Cardiomyocyte Isolated Cardiomyocytes Ca_Imaging Calcium Imaging (Fluo-4) Cardiomyocyte->Ca_Imaging Patch_Clamp Patch Clamp (APD, DADs) Cardiomyocyte->Patch_Clamp ECG ECG Monitoring (Arrhythmia Incidence) Animal_Model->ECG Hemodynamics Hemodynamic Monitoring (Inotropy, Lusitropy) Animal_Model->Hemodynamics end Arrhythmogenic Potential Profile ECG->end Hemodynamics->end start Drug Candidate start->Enzyme start->Cardiomyocyte

Fig. 3: Experimental workflow for assessing arrhythmogenic potential.

Conclusion

References

Safety Operating Guide

Safe Disposal of Istaroxime: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like istaroxime is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety information and a step-by-step process for the proper disposal of this compound, based on available safety data.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the known hazards associated with this compound. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

II. Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid environmental release .[1] The following procedure should be followed for the disposal of unused or waste this compound:

Step 1: Containment

  • Ensure all waste this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup, is collected in a designated, sealed, and clearly labeled waste container.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Approved Waste Disposal

  • The recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility.[1] Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

Step 4: Decontamination of Work Surfaces

  • Following the collection of waste, decontaminate all work surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[2] All materials used for decontamination (e.g., wipes, absorbent pads) should also be disposed of as hazardous waste.

Step 5: Spill Management

  • In the event of a spill, prevent the material from entering drains or water courses.[2] Absorb any liquid spills with an inert, finely-powdered material like diatomite or universal binders.[2] The collected spillage and cleanup materials must be placed in a sealed container for disposal as hazardous waste.[1][2]

Important Considerations:

  • Do Not Flush: Under no circumstances should this compound be disposed of down the drain. This is to prevent the release of this aquatically toxic substance into the environment.[1][3]

  • Consult Local Regulations: Always adhere to your local and institutional regulations regarding chemical waste disposal.

IV. Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure remains collection and incineration by a licensed waste disposal service.

V. Logical Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is a linear process emphasizing safety and environmental protection.

A Identify this compound Waste B Wear Appropriate PPE A->B G Decontaminate Work Area A->G C Collect in a Labeled, Sealed Container B->C D Store Securely for Pickup C->D E Contact Institutional EHS Office D->E F Transfer to Approved Waste Disposal Vendor E->F H Dispose of Contaminated Materials as Hazardous Waste G->H

Caption: Logical workflow for the safe disposal of this compound.

This procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting. By adhering to these steps, researchers can mitigate personal risk and prevent environmental contamination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.